molecular formula C6H6N2O3 B2386973 Methyl 5-hydroxypyrimidine-2-carboxylate CAS No. 1415574-30-9

Methyl 5-hydroxypyrimidine-2-carboxylate

Cat. No.: B2386973
CAS No.: 1415574-30-9
M. Wt: 154.125
InChI Key: BEZDJOOHPCJDAY-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyrimidine-2-carboxylate (CAS 1415574-30-9) is a high-purity pyrimidine derivative offered for research and development purposes. This compound features a molecular formula of C 6 H 6 N 2 O 3 and a molecular weight of 154.12 g/mol . It is characterized by a carboxylate ester and a hydroxyl group on the pyrimidine ring, making it a versatile building block for further chemical synthesis . The pyrimidine scaffold is a fundamental structure in medicinal chemistry, known for its wide array of bioactivities . Derivatives of 5-hydroxymethylpyrimidine, in particular, are of significant scientific interest as they are found as non-typical nitrogen bases in DNA and as the core of certain natural bioactive compounds . This includes analogs like the antibiotic Bacimethrin, and such structures are frequently investigated for their potential antimicrobial and anticancer properties . As a key synthetic intermediate, this compound can be utilized in the design and development of novel molecules for pharmaceutical and biological testing . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and note that this compound may cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

methyl 5-hydroxypyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZDJOOHPCJDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415574-30-9
Record name methyl 5-hydroxypyrimidine-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 5-hydroxypyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone of many biologically active molecules, including nucleobases, and its derivatives are widely explored for therapeutic applications.[1] The strategic placement of a hydroxyl group and a methyl carboxylate ester on the pyrimidine ring imparts specific electronic and steric properties that can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for its application in research and development.

Chemical Identity and Structure

The foundational step in understanding a molecule's behavior is to define its structure and fundamental identifiers.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1415574-30-9[2][3][4]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.125 g/mol [2]
Canonical SMILES COC(=O)C1=CN=C(N=C1)O-
InChI Key BEZDJOOHPCJDAY-UHFFFAOYSA-N[2]

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i[label="O(2')"];
j [label="O(2'a)"];
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Caption: 2D structure of this compound.

Part 1: Core Physicochemical Properties

A molecule's fundamental physicochemical properties govern its behavior in both chemical and biological systems.

Physical State and Appearance

This compound is a light brown to yellow solid at room temperature.[5]

Melting Point
Boiling Point

A boiling point for this compound has not been experimentally determined and it is likely to decompose at elevated temperatures before boiling.

Solubility

The solubility of a compound is critical for its handling, formulation, and biological availability. While quantitative solubility data for this compound is not available, information on a structurally similar compound, methyl 5-hydroxypyridine-2-carboxylate, indicates its availability in a DMSO solution, suggesting solubility in polar aprotic solvents.[7]

Experimental Protocol for Solubility Determination:

A standard method for determining solubility involves the gravimetric method.

  • Apparatus : A thermostatically controlled shaker, analytical balance, and a suitable analytical method for concentration determination (e.g., HPLC-UV).

  • Procedure :

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

    • The vials are agitated in a thermostatically controlled shaker at a defined temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.[8][9]

Acidity and Basicity (pKa)

The pKa values of a molecule are critical for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding.

  • Predicted pKa : 5.01 ± 0.23[5]

  • pKa of 5-hydroxypyrimidine : 1.87 and 6.78[10][11]

The predicted pKa of approximately 5 suggests that the hydroxyl group on the pyrimidine ring is weakly acidic. The pyrimidine nitrogens are basic, with the pKa of the parent 5-hydroxypyrimidine indicating protonation can occur under acidic conditions.[10][11]

Experimental Protocol for pKa Determination:

Potentiometric titration is a common method for determining pKa.

  • Apparatus : A pH meter with a calibrated electrode, a burette, and a stirrer.

  • Procedure :

    • A solution of the compound at a known concentration is prepared.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. An experimentally determined LogP for this compound is not available.

Part 2: Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While a specific spectrum for this compound is not available, the expected chemical shifts can be predicted based on related structures.

Expected ¹H NMR Spectral Features:

  • Pyrimidine Protons : The protons on the pyrimidine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the ester and the electronic effects of the hydroxyl group will influence their precise chemical shifts.

  • Methyl Ester Protons : A singlet corresponding to the three protons of the methyl group of the ester is expected around δ 3.5-4.0 ppm.

  • Hydroxyl Proton : The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon : The carbon of the ester carbonyl group is expected to have a chemical shift in the range of δ 160-175 ppm.[12]

  • Pyrimidine Carbons : The carbons of the pyrimidine ring will appear in the aromatic region (δ 100-160 ppm), with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.[13]

  • C=N and C=C Stretches : Absorptions in the 1400-1600 cm⁻¹ region due to the pyrimidine ring.

  • C-O Stretch : An absorption band in the 1000-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺) : A peak corresponding to the molecular weight of the compound (154.125 m/z) is expected.

  • Fragmentation : Common fragmentation patterns for methyl esters may be observed, such as the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).

Part 3: Synthesis and Reactivity

Understanding the synthesis and potential reactivity of this compound is essential for its practical application.

Synthetic Approach

While a specific, detailed synthesis for this compound is not published, a plausible route can be inferred from the synthesis of its parent carboxylic acid and general methods for pyrimidine synthesis.[14][15] A likely approach would involve the esterification of 5-hydroxypyrimidine-2-carboxylic acid.

Proposed Synthetic Workflow:

Synthesis Workflow a 5-Bromo-2-cyanopyrimidine b 5-Benzyloxy-2-cyanopyrimidine a->b Phenylcarbinol, Base c 5-Hydroxypyrimidine-2-carboxylic acid b->c Alkaline Hydrolysis, Acidification d This compound c->d Methanol, Acid Catalyst (e.g., H₂SO₄)

Caption: A proposed synthetic route to this compound.

Experimental Protocol for Esterification (General):

  • Reaction Setup : 5-Hydroxypyrimidine-2-carboxylic acid is dissolved or suspended in methanol.

  • Catalysis : A catalytic amount of a strong acid, such as sulfuric acid, is added.

  • Reaction Conditions : The mixture is heated to reflux and the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup and Purification : Upon completion, the reaction mixture is cooled, the excess methanol is removed under reduced pressure, and the residue is neutralized. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.[16]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Hydroxyl Group Reactivity : The hydroxyl group can undergo etherification or esterification reactions.

  • Pyrimidine Ring : The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions.

Part 4: Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in drug design, and this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester carbonyl and pyrimidine nitrogens) allows for diverse interactions with biological targets.[1][17]

Logical Relationship of Properties to Drug Development:

Drug Development Considerations a Physicochemical Properties (Solubility, pKa, LogP) b Pharmacokinetics (ADME) a->b d Biological Activity b->d c Target Binding Affinity c->d e Structural Features (H-bond donors/acceptors) e->c

Caption: Interrelation of physicochemical properties and structural features with biological activity.

Part 5: Safety and Handling

While specific safety data for this compound is not available, precautions for a related compound, Methyl 5-methylpyrimidine-2-carboxylate, should be considered as a proxy.

  • Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential as a building block in drug discovery and materials science. This guide has synthesized the available information on its physicochemical properties, spectroscopic characteristics, and synthetic approaches. While some experimental data is lacking, the provided predictions and protocols offer a solid foundation for researchers working with this compound. Further experimental characterization of its properties will undoubtedly enhance its utility in various scientific endeavors.

References

An In-depth Technical Guide to the Discovery and Synthesis of 5-Hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Hydroxypyrimidine in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life.[1][2] This six-membered aromatic heterocycle, containing two nitrogen atoms at positions 1 and 3, is a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[2][3] Among its many derivatives, the 5-hydroxypyrimidine core has emerged as a particularly fruitful area of research. The introduction of a hydroxyl group at the 5-position significantly alters the electronic properties of the ring and provides a key hydrogen bonding moiety, enabling potent and specific interactions with therapeutic targets.[3]

This guide provides an in-depth exploration of 5-hydroxypyrimidine derivatives, from their initial discovery to modern synthetic strategies and diverse pharmacological applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.

Discovery and Therapeutic Potential: A Scaffold of Diverse Bioactivity

The journey of pyrimidine derivatives in medicine began with the isolation of alloxan in 1818, a breakdown product of uric acid.[1] Since then, the pyrimidine family has expanded to include essential vitamins like thiamine (Vitamin B1) and a multitude of synthetic drugs.[1][4] The 5-hydroxy substituted variants, in particular, have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads for treating a range of human diseases.

Key therapeutic areas where 5-hydroxypyrimidine derivatives have shown significant promise include:

  • Oncology: These compounds have exhibited potent anticancer and antimetastatic properties.[5] For example, the derivative SNK-578 has shown pronounced antimetastatic activity in melanoma models, with metastasis inhibition indices (MII) reaching up to 92.3% in monotherapy and 98.9% when combined with doxorubicin.[5] Other derivatives have been developed as inhibitors of key cancer-related kinases, such as Mnk2, which are crucial for tumor growth and survival.[6] The introduction of a trifluoromethyl group, a common strategy to enhance bioavailability, has also been successfully applied to create potent thiazolo[4,5-d]pyrimidine anticancer agents.[7]

  • Infectious Diseases: The pyrimidine core is central to many antimicrobial agents.[1] Researchers have successfully synthesized 5-hydroxymethylpyrimidine derivatives with significant antibacterial and antifungal properties.[8]

  • Inflammatory Diseases: Certain novel pyrimidine derivatives have been identified as potent inhibitors of lipoxygenases (LOX), enzymes central to inflammatory pathways, indicating their potential as anti-inflammatory agents.[4]

  • Antioxidant Activity: Many pyrimidine derivatives, including those with the 5-hydroxy substitution, have been reported to possess significant antioxidant properties, capable of scavenging free radicals.[9]

This wide range of activities underscores the versatility of the 5-hydroxypyrimidine scaffold and justifies the continued investment in developing novel synthetic routes and screening for new biological functions.

Synthetic Strategies: A Comparative Analysis of Key Methodologies

The synthesis of the 5-hydroxypyrimidine core can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, scalability, and cost. Here, we analyze common and effective strategies.

Method 1: Demethylation of 5-Methoxypyrimidines

A straightforward and common method involves the demethylation of a 5-methoxy precursor. This approach is advantageous when the corresponding 5-methoxypyrimidine is commercially available or easily synthesized.

  • Mechanism: The reaction typically involves a nucleophilic attack on the methyl group of the ether by a demethylating agent, often in a high-boiling solvent. Strong bases like potassium hydroxide can be effective at high temperatures.

  • Advantages: Utilizes relatively simple and accessible starting materials.[10][11]

  • Limitations: Can require harsh reaction conditions (high temperature and pressure), which may not be suitable for sensitive substrates.

Method 2: Catalytic Hydrogenolysis of Benzyloxy Precursors

For substrates intolerant of harsh basic conditions, a milder approach is the deprotection of a 5-benzyloxypyrimidine derivative.

  • Mechanism: This reaction proceeds via catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is used to facilitate the cleavage of the C-O bond of the benzyl ether in the presence of hydrogen gas, liberating the free hydroxyl group.

  • Advantages: The reaction conditions are typically very mild (room temperature and atmospheric pressure), making it compatible with a wide range of functional groups.

  • Limitations: Requires access to specialized hydrogenation equipment and handling of flammable hydrogen gas. The synthesis of the 5-benzyloxy precursor adds a step to the overall sequence.

Method 3: Synthesis of Functionalized Derivatives (e.g., 5-Hydroxypyrimidine-2-carboxylic acid)

For more complex derivatives, multi-step routes are often necessary. The synthesis of 5-hydroxypyrimidine-2-carboxylic acid, an important intermediate for Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors, provides an excellent case study.[12]

  • Route Overview: A typical synthesis starts with a di-halogenated pyrimidine, such as 5-bromo-2-cyanopyrimidine. The bromine is displaced with a protected hydroxyl group (e.g., benzyloxy), followed by hydrolysis of the nitrile to a carboxylic acid and simultaneous deprotection of the benzyl ether under basic conditions.[12]

  • Advantages: Allows for the construction of highly functionalized pyrimidine cores that are not directly accessible. The described route is efficient, with reported yields of 90% and 67% for the two steps.[12]

  • Limitations: This is a multi-step synthesis, which can be more time-consuming and may have a lower overall yield compared to single-step methods.

The following diagram illustrates a generalized workflow for these synthetic approaches.

G cluster_0 Synthetic Approaches to 5-Hydroxypyrimidine Core A 5-Methoxypyrimidine D Target: 5-Hydroxypyrimidine Derivatives A->D Demethylation (e.g., KOH, heat) B 5-Benzyloxypyrimidine B->D Hydrogenolysis (H₂, Pd/C) C 5-Bromo-2-cyanopyrimidine E 5-Benzyloxy-2-cyanopyrimidine C->E Nucleophilic Substitution (Benzyl alcohol) E->D Hydrolysis & Deprotection (Base, then Acid)

Caption: Comparative workflow of major synthetic routes to 5-hydroxypyrimidine derivatives.

Quantitative Comparison of Synthetic Routes
Parameter Method 1: Demethylation Method 2: Hydrogenolysis Method 3: Multi-Step Functionalization
Starting Material 5-Methoxypyrimidine5-Benzyloxypyrimidine5-Halogenated Pyrimidine
Key Reagents KOH, Methanol[10][11]H₂, Pd/C, Methanol[10]Benzyl alcohol, Base, Acid[12]
Reaction Conditions Harsh (150 °C, sealed tube)[10][11]Mild (20 °C, atmospheric pressure)[10]Variable, generally moderate
Typical Yield Moderate (e.g., 43%)[10][11]Generally HighGood per step (e.g., 90%, 67%)[12]
Key Advantages Simple starting materialHigh functional group toleranceAccess to complex derivatives
Key Disadvantages Harsh conditions, potential side reactionsRequires specialized equipmentLonger sequence, lower overall yield

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of 5-Hydroxypyrimidine via Demethylation

This protocol is adapted from a general procedure for the synthesis from 5-methoxypyrimidine.[10][11]

Materials:

  • 5-Methoxypyrimidine

  • Potassium hydroxide (KOH), powdered (85%)

  • Methanol (MeOH)

  • Acetic acid

  • Acetonitrile

  • Dichloromethane (DCM)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine 5-methoxypyrimidine (1.0 eq), powdered potassium hydroxide (5.0 eq), and methanol.

    • Scientist's Note: The use of a sealed tube is critical to prevent the evaporation of methanol at the high reaction temperature and to maintain pressure. A significant excess of KOH is used to drive the reaction to completion.

  • Heating: Heat the reaction mixture at 150 °C overnight. Monitor the reaction progress by TLC or LC-MS if possible.

  • Neutralization: After cooling the mixture to room temperature, carefully neutralize it by the addition of acetic acid.

    • Causality Check: Neutralization is essential to quench the reactive base and to precipitate salts, which will be removed in subsequent steps.

  • Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the solvents.

  • Extraction: Grind the resulting residue with hot acetonitrile (e.g., 2 x 100 mL). Combine the acetonitrile extracts and concentrate under reduced pressure to yield the crude product.

    • Rationale: Hot acetonitrile is used to selectively dissolve the organic product while leaving behind inorganic salts (e.g., potassium acetate).

  • Purification: Purify the crude solid by flash chromatography on silica gel using a dichloromethane/methanol mobile phase (e.g., 9:1 v/v).

  • Characterization: Collect the fractions containing the product, combine, and concentrate under reduced pressure to afford 5-hydroxypyrimidine as an off-white solid. Confirm identity and purity using ¹H NMR and mass spectrometry.[10]

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of synthesized derivatives against cancer cell lines, a common first step in evaluating anticancer potential.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)[1][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 5-hydroxypyrimidine derivatives

  • DMSO (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Mechanism Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Future Perspectives and Conclusion

The 5-hydroxypyrimidine scaffold continues to be a source of significant innovation in drug discovery. Future research is likely to focus on several key areas:

  • Development of More Selective Kinase Inhibitors: By exploring diverse substitutions on the core, new derivatives can be designed to target specific kinases with greater selectivity, potentially leading to more effective and less toxic cancer therapies.

  • Expansion into New Therapeutic Areas: While oncology and infectious diseases are well-explored, the anti-inflammatory and antioxidant properties suggest potential applications in neurodegenerative diseases and metabolic disorders.[9]

  • Green Chemistry Approaches: The development of more environmentally friendly synthetic routes, perhaps utilizing biocatalytic methods or solvent-free conditions, will be crucial for sustainable industrial production.[13]

References

  • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed). [Link]

  • Synthesis and Antitumor and Antimetastatic Activity of 5-hydroxypyrimidine Derivatives. Pharmaceutical Chemistry Journal. [Link]

  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]

  • Synthesis of 5-Hydroxydihydropyrimidine Derivatives. Amanote Research. [Link]

  • Showing metabocard for 5-Hydroxypyrimidine (HMDB0246813). Human Metabolome Database. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. IJPPR. [Link]

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. ResearchGate. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. NIH. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Structures of the potent bioactive components. ResearchGate. [Link]

  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. NIH. [Link]

  • Special Issue—“Bioactive Compounds from Natural Sources II”. MDPI. [Link]

Sources

Spectroscopic data for "Methyl 5-hydroxypyrimidine-2-carboxylate" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, predictive analysis of the spectroscopic data for Methyl 5-hydroxypyrimidine-2-carboxylate. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its analytical characterization.

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical research and pharmaceutical development, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of modern analytical chemistry, providing a detailed fingerprint of a molecule's structure and connectivity. This compound, a substituted pyrimidine, is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. Accurate interpretation of its spectroscopic data is crucial for confirming its identity and purity in synthetic processes.

This guide will delve into the theoretical underpinnings of each major spectroscopic technique and apply these principles to predict the spectral data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 11.0Broad Singlet1H-OHThe phenolic proton is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad signal that can exchange with D₂O.[1][2]
~8.7Singlet2HH-4, H-6The two protons on the pyrimidine ring are in equivalent chemical environments. Their chemical shift will be significantly downfield due to the deshielding effects of the electronegative nitrogen atoms and the aromatic ring current. For comparison, the protons at positions 4 and 6 in 5-hydroxypyrimidine appear at δ 8.34 ppm.[3]
~3.9Singlet3H-OCH₃The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different types of carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Ester)The carbonyl carbon of an ester typically appears in this downfield region.[4][5]
~158C-2, C-4/C-6The carbon atoms attached to nitrogen in the pyrimidine ring are significantly deshielded and appear at a high chemical shift.[4]
~145C-5The carbon atom bearing the hydroxyl group will also be deshielded.
~53-OCH₃The methyl carbon of the ester is in a typical range for sp³ hybridized carbons attached to an oxygen atom.[4][5]

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[4] Specific functional groups have characteristic absorption bands, making IR an excellent tool for identifying their presence.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeRationale
3500 - 3200 (broad)O-HStretchingThe broadness of this peak is due to hydrogen bonding of the phenolic hydroxyl group.[1][6]
3100 - 3000Aromatic C-HStretchingThis is a characteristic absorption for C-H bonds on an aromatic ring.[7]
~1730C=O (Ester)StretchingA strong, sharp absorption is expected for the carbonyl group of the aromatic ester.[8]
1600 - 1450C=C and C=NRing StretchingMultiple bands are expected in this region due to the stretching vibrations of the pyrimidine ring.[7]
1300 - 1000C-OStretchingStrong absorptions from the C-O bonds of the ester and the phenol are expected in this region.[8]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Predicted Mass Spectrum

The molecular formula for this compound is C₆H₆N₂O₃, with a monoisotopic mass of approximately 154.04 Da. The predicted mass spectrum would show a molecular ion peak (M⁺) at m/z 154.

Predicted Fragmentation Pattern:

Aromatic esters typically undergo characteristic fragmentation patterns.[9][10] The primary fragmentation pathways for this compound are predicted to be:

  • Loss of the methoxy radical (•OCH₃): This would result in a fragment ion at m/z 123 . This is often a prominent peak in the mass spectra of methyl esters.

  • Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 95 .

  • Decarbonylation: Loss of a carbon monoxide (CO) molecule from the m/z 123 fragment could produce an ion at m/z 95 .

Predicted m/zProposed FragmentRationale
154[M]⁺Molecular Ion
123[M - •OCH₃]⁺Loss of methoxy radical from the ester.
95[M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺Loss of the methoxycarbonyl radical or subsequent loss of CO.

IV. Experimental Protocols: A Guide to Data Acquisition

While the preceding sections provide a theoretical prediction, the following outlines the general experimental procedures for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol

Caption: Standard procedure for acquiring an FT-IR spectrum.

  • Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing the solid directly on the crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (KBr pellet press or ATR crystal) to be subtracted from the sample spectrum.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically subtract the background spectrum. Perform baseline correction if necessary.

  • Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

Caption: A typical workflow for mass spectrometry analysis.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer, either through direct infusion with a syringe pump or as the eluent from a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Data Acquisition: A detector records the abundance of ions at each m/z value to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural insights.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented theoretical data for ¹H NMR, ¹³C NMR, IR, and MS are grounded in established principles and data from analogous structures. While this information serves as a valuable reference for researchers, it is imperative that experimental data be acquired for definitive structural confirmation and quality control. The outlined protocols offer a standardized approach for obtaining such experimental spectra.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • All about Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5037. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(1), 84-87.
  • SpectraBase. (n.d.). 5-Hydroxy-2-phenylpyrimidine. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 5-Hydroxypyrimidine (HMDB0246813). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Doroshenko, A. O., et al. (2017). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 84(4), 586-593.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Cambridge Bioscience. (n.d.). Methyl pyrimidine-2-carboxylate - MedChem Express. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023).
  • Gaponov, A. A., et al. (2021).
  • NIST. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The 5-Hydroxypyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, found within the very fabric of DNA and RNA and serving as the backbone for a multitude of therapeutic agents.[1][2][3] Among its many derivatives, the 5-hydroxypyrimidine scaffold has emerged as a particularly significant "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide array of bioactivities.[4][5] This guide provides a comprehensive technical overview of the 5-hydroxypyrimidine core, delving into its fundamental physicochemical properties, its diverse biological significance, and its applications across multiple therapeutic areas, including oncology, virology, and neurology. We will explore its role as a key pharmacophore, detail its mechanisms of action, and provide practical insights into its synthesis, offering researchers and drug development professionals a thorough understanding of this versatile scaffold.

Core Chemistry: Physicochemical Properties and Tautomerism

The 5-hydroxypyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with a hydroxyl group substituted at the 5-position. This specific arrangement confers unique electronic properties. The pyrimidine ring itself is considered π-deficient due to the electronegativity of the nitrogen atoms.[4] However, the hydroxyl group at the 5-position acts as an electron-donating group, influencing the overall electron density and reactivity of the ring.

A crucial aspect of the 5-hydroxypyrimidine scaffold is its potential for keto-enol tautomerism. While the pyrimidin-5-ol (enol) form is generally considered stable, the equilibrium can be influenced by the solvent, pH, and the presence of other substituents.[4] This tautomeric flexibility is a key determinant of its biological activity, as it dictates the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for interacting with protein targets.

cluster_0 5-Hydroxypyrimidine Scaffold Scaffold Key Features of the 5-Hydroxypyrimidine Core Structure Pyrimidin-5-ol (Enol Form) • Aromatic π-system • H-bond donor (-OH) • H-bond acceptors (N1, N3) Properties Physicochemical Properties • π-deficient core • Modulated by -OH group • Potential for tautomerism Structure->Properties influences Interactions Biological Interactions • Hydrogen Bonding • Metal Chelation (in DHP form) • π-π Stacking Properties->Interactions enables

Caption: Key features and interaction potential of the 5-hydroxypyrimidine scaffold.

Therapeutic Landscape: Diverse Biological Activities

The versatility of the 5-hydroxypyrimidine scaffold is evident in the breadth of its documented biological activities. Its derivatives have been extensively investigated and have shown significant promise in several key therapeutic areas.

Anticancer and Antimetastatic Activity

The pyrimidine nucleus is a well-established constituent of numerous antineoplastic drugs, such as 5-fluorouracil.[1][3][6] Derivatives of 5-hydroxypyrimidine have continued this legacy, demonstrating potent anticancer and antimetastatic properties.

A notable example involves the derivatives SNK-411 (2-isobutyl-4,6-dimethyl-5-hydroxypyrimidine) and its hydrochloride salt, SNK-578. In preclinical models using B16 melanoma and Lewis lung epidermoid carcinoma (LLC), these compounds have shown significant efficacy.[7][8]

  • Tumor Growth Inhibition: SNK-578, at a dose of 10 mg/kg, significantly inhibited LLC tumor growth by 72.2%.[8] When combined with doxorubicin, it reduced B16 melanoma tumor volume by 2.4 times compared to the control group.[7]

  • Antimetastatic Effects: SNK-578 displayed a pronounced ability to inhibit metastasis. In the B16 melanoma model, it achieved a metastasis inhibition index (MII) of up to 92.3% in monotherapy and an impressive 98.9% when combined with doxorubicin.[7]

  • Increased Lifespan: Treatment with SNK-578 (10 mg/kg) increased the median survival of mice with LLC from 28 days to 43 days, a 38.6% extension.[8]

The mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The scaffold can act as an ATP-mimicking inhibitor, blocking signaling pathways essential for tumor growth.[2][3]

CompoundCancer ModelDosageOutcomeCitation
SNK-578 Lewis Lung Carcinoma10 mg/kg72.2% tumor growth inhibition[8]
SNK-578 B16 Melanoma10 mg/kg75.8% metastasis inhibition[7]
SNK-578 B16 Melanoma25 mg/kg92.3% metastasis inhibition[7]
SNK-578 + Doxorubicin B16 Melanoma10 mg/kg + 4 mg/kg98.9% metastasis inhibition[7]
SNK-411 + Doxorubicin Lewis Lung Carcinoma25 mg/kg + 4 mg/kg55.2% tumor growth inhibition[8]
Antiviral Activity: A Metal-Binding Pharmacophore

The dihydroxypyrimidine (DHP) variant of the scaffold is a cornerstone of modern antiviral drug discovery.[9] This motif is particularly effective at inhibiting viral metalloenzymes by chelating essential metal ions (typically Mg²⁺) in the enzyme's active site. This mechanism effectively shuts down viral replication machinery.

  • HIV-1 Integrase: The development of Raltegravir, the first FDA-approved HIV-1 integrase (INST) inhibitor, evolved from a DHP carboxamide lead.[9]

  • HCV NS5B Polymerase: The prototypical DHP carboxylic acid was first identified as an inhibitor of the Hepatitis C virus NS5B polymerase.[9]

  • HCMV pUL89 Endonuclease: Recent efforts have identified 4,5-dihydroxypyrimidine derivatives as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key component of the viral terminase complex required for genome packaging.[9]

  • Coronaviruses and Flaviviruses: The derivative 5-hydroxymethyltubercidin has demonstrated potent, submicromolar antiviral activity against a broad spectrum of viruses, including flaviviruses (like Dengue) and coronaviruses (including SARS-CoV-2).[10][11] Its triphosphate form acts as a chain terminator by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[10][11]

cluster_0 Antiviral Mechanism of Dihydroxypyrimidine (DHP) Scaffold Enzyme Viral Metalloenzyme Active Site Mg²⁺ Mg²⁺ Block Replication Blocked Enzyme->Block Inhibited DHP DHP Scaffold (e.g., Raltegravir) DHP->Enzyme:m1 Chelates DHP->Enzyme:m2 Chelates Substrate Viral DNA/RNA Substrate Substrate->Enzyme Binding Prevented

Caption: DHP scaffold chelating metal ions in a viral enzyme active site, blocking replication.

Role in Neurodegenerative Disorders

The significance of the 5-hydroxypyrimidine scaffold extends to the central nervous system, primarily through its relation to epigenetics. 5-hydroxymethylcytosine (5hmC), a derivative of cytosine found in DNA, is an oxidized form of 5-methylcytosine (5mC).[12] These two molecules have opposing effects on gene expression: 5mC is generally associated with gene silencing, whereas 5hmC is linked to gene activation.[12]

Research has shown that levels of 5hmC in the brain are dynamic and change throughout life. However, in patients with neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease, these levels are significantly compromised.[12] This suggests that altered hydroxymethylation pathways may play a role in the onset and progression of these diseases.[12] While the precise causal relationship is still under investigation, the 5-hydroxypyrimidine motif is central to this critical area of neuroscience research.

Common mechanisms underlying neurodegenerative diseases that could be modulated by such epigenetic changes include abnormal protein aggregation, oxidative stress, and neuroinflammation.[13]

Synthesis and Experimental Protocols

The successful application of the 5-hydroxypyrimidine scaffold in drug discovery relies on robust and efficient synthetic methodologies. Several routes have been established for its synthesis.

General Synthetic Routes

Common strategies for synthesizing the 5-hydroxypyrimidine core include:

  • From 5-Methoxypyrimidine: Demethylation of 5-methoxypyrimidine using a strong base like potassium hydroxide at high temperatures provides a direct route to 5-hydroxypyrimidine.[14][15]

  • From 5-Bromopyrimidine: Palladium-catalyzed coupling reactions using 5-bromopyrimidine as a starting material can be employed to introduce the hydroxyl group.

  • Multi-component Reactions: More complex, functionalized pyrimidine systems can be constructed using multi-component reactions (MCRs), which offer high efficiency and atom economy.[4]

  • Claisen Rearrangement: Dihydroxypyrimidine derivatives can be synthesized via a Michael addition followed by a Claisen rearrangement.[9]

Start Starting Material (5-Methoxypyrimidine) Step1 Step 1: Demethylation Reagents: KOH, Methanol Conditions: 150°C, Sealed Tube Start->Step1 Step2 Step 2: Neutralization & Concentration Reagents: Acetic Acid Conditions: Cool to RT, Reduced Pressure Step1->Step2 Step3 Step 3: Extraction Solvents: Hot Acetonitrile, Hot Ethyl Acetate Step2->Step3 Step4 Step 4: Purification Method: Flash Chromatography Mobile Phase: Dichloromethane/Methanol (9:1) Step3->Step4 End Final Product (5-Hydroxypyrimidine) Step4->End

Sources

The Versatile Heterocyclic Building Block: A Technical Guide to Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold with widespread importance in nature and medicinal chemistry. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents. The pyrimidine framework is a privileged scaffold in drug discovery, with numerous approved drugs incorporating this motif for a wide range of indications, including anticancer, antiviral, antibacterial, and anti-inflammatory applications.[3][4] The ability of the pyrimidine ring to engage in various biological interactions, such as hydrogen bonding, and to serve as a bioisostere for other aromatic systems, contributes to its versatility in modulating the activity of diverse biological targets.[3]

This technical guide focuses on a particularly valuable, yet underexplored, member of this family: Methyl 5-hydroxypyrimidine-2-carboxylate . The presence of a hydroxyl group at the 5-position and a methyl carboxylate at the 2-position provides two orthogonal points for chemical modification, making it a highly adaptable building block for the synthesis of complex and biologically active molecules. This guide will provide an in-depth exploration of its synthesis, reactivity, and applications, offering a comprehensive resource for researchers looking to leverage this versatile scaffold in their synthetic and drug discovery endeavors.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is crucial for its effective utilization in synthesis.

PropertyValue
CAS Number 1415574-30-9
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Light brown to yellow solid
pKa (Predicted) 5.01 ± 0.23

Synthesis of this compound

The synthesis of this compound is most practically achieved through a two-step process starting from a readily available precursor. The overall synthetic strategy involves the initial synthesis of 5-hydroxypyrimidine-2-carboxylic acid, followed by its esterification to the desired methyl ester.

Synthesis_Workflow Start 5-Bromo-2-cyanopyrimidine Intermediate1 5-Benzyloxy-2-cyanopyrimidine Start->Intermediate1 Phenylcarbinol, NaH, Toluene Intermediate2 5-Hydroxypyrimidine-2-carboxylic acid Intermediate1->Intermediate2 KOH, H₂O, Reflux Product This compound Intermediate2->Product Methanol, H₂SO₄ (cat.), Reflux Reactivity Start This compound Product1 O-Alkylated/Acylated Products Start->Product1 Electrophiles (e.g., R-X) Base (e.g., K₂CO₃) Product2 N-Alkylated Products Start->Product2 Alkylating Agents (under specific conditions) Product3 Amide Derivatives Start->Product3 Amines (Amidation/Transamidation) Product4 Oxidized Products Start->Product4 Oxidizing Agents (e.g., Br₂) Kinase_Inhibitor_Concept cluster_0 This compound cluster_1 Kinase Inhibitor Scaffold BuildingBlock KinaseInhibitor BuildingBlock->KinaseInhibitor Multi-step Synthesis

Sources

The Pivotal Role of the Hydroxyl Group in Pyrimidine Chemistry: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Hydroxylated Heterocycle

The pyrimidine ring, a foundational scaffold in nucleic acids and a plethora of bioactive molecules, presents a rich landscape for chemical exploration.[1] Among its various derivatives, hydroxypyrimidines stand out for their versatile reactivity, a characteristic primarily dictated by the hydroxyl substituent. This guide delves into the intricate chemical behavior of the hydroxyl group on the pyrimidine ring, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing its reactivity, from tautomeric equilibria to its role in directing electrophilic and nucleophilic substitution reactions. Furthermore, this guide will provide practical, field-proven insights into leveraging this reactivity for the synthesis of medicinally significant compounds, supported by detailed experimental protocols and illustrative case studies of prominent drugs.

I. The Chameleon in the Ring: Tautomerism of Hydroxypyrimidines

A cornerstone concept in understanding the reactivity of hydroxypyrimidines is the phenomenon of lactam-lactim tautomerism. The hydroxyl group's proton is not static; it can migrate to one of the ring's nitrogen atoms, leading to an equilibrium between the hydroxy (enol or lactim) form and the more stable oxo (keto or lactam) form, also known as a pyrimidinone.[1][2] This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's aromaticity, electronic distribution, and, consequently, its chemical reactivity.

For instance, 4-hydroxypyrimidine predominantly exists in its keto tautomeric forms, 4(1H)-pyrimidinone and 4(3H)-pyrimidinone, with the latter being more stable.[3] This shift from the aromatic hydroxy form to the non-aromatic or partially aromatic keto form has significant implications for its reactivity in substitution reactions.[3] The presence of additional electron-withdrawing or -donating groups on the pyrimidine ring can further influence the position of this equilibrium.[2]

Tautomerism 4-Hydroxypyrimidine 4-Hydroxypyrimidine (Enol Form) 4(3H)-Pyrimidinone 4(3H)-Pyrimidinone (Keto Form) 4-Hydroxypyrimidine->4(3H)-Pyrimidinone Keto-Enol Tautomerism 4(1H)-Pyrimidinone 4(1H)-Pyrimidinone (Keto Form) 4(3H)-Pyrimidinone->4(1H)-Pyrimidinone Prototropic Shift

Caption: Tautomeric equilibrium of 4-hydroxypyrimidine.

II. Activating the Ring: The Hydroxyl Group in Electrophilic Aromatic Substitution

While the pyrimidine ring is generally considered electron-deficient and thus less reactive towards electrophiles than benzene, the presence of a hydroxyl group can significantly alter this landscape. The hydroxyl group, being an activating, ortho-, para-directing group, can facilitate electrophilic aromatic substitution (SEAr) reactions. However, the inherent electron-withdrawing nature of the two ring nitrogens often makes direct electrophilic substitution challenging.[4]

A key strategy to enhance the reactivity of hydroxypyrimidines towards electrophiles is to leverage their tautomeric forms. The keto forms, or pyrimidinones, can undergo reactions at the activated carbon positions. A notable example is the Vilsmeier-Haack reaction, which allows for the formylation of pyrimidin-4-ones at the 5-position.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethylpyrimidin-4-one

This protocol details the formylation of a pyrimidinone, a common reaction leveraging the reactivity of the keto tautomer.

Materials:

  • 2,6-Dimethylpyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium carbonate solution

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 equivalents) to ice-cold N,N-dimethylformamide (3 equivalents) with stirring.

  • To the prepared Vilsmeier reagent, add 2,6-dimethylpyrimidin-4-one (1 equivalent).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium carbonate solution to an alkaline pH.

  • The product, 5-formyl-2,6-dimethylpyrimidin-4-one, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

III. A Gateway to Functionalization: Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group. Therefore, to facilitate nucleophilic substitution at the carbon atom bearing the hydroxyl group, it must first be converted into a better leaving group. The most common and effective method for this transformation is the conversion of the hydroxyl group into a chloro group using reagents like phosphorus oxychloride (POCl₃).[6] This chlorination reaction is a cornerstone in pyrimidine chemistry, opening the door to a vast array of subsequent nucleophilic substitution reactions.

The resulting chloropyrimidine is highly susceptible to nucleophilic attack at the carbon atom attached to the chlorine.[7] This is due to the electron-withdrawing nature of the pyrimidine ring, which makes the carbon atom electron-deficient and an excellent electrophile. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can then be introduced to create a diverse library of functionalized pyrimidines.[8]

Experimental Protocol: Chlorination of 4-Hydroxypyrimidine

This protocol outlines the conversion of a hydroxypyrimidine to its corresponding chloropyrimidine, a critical step for further derivatization.

Materials:

  • 4-Hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Ice water

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, carefully add 4-hydroxypyrimidine to an excess of phosphorus oxychloride.

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product, 4-chloropyrimidine, can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Nucleophilic_Substitution cluster_0 Activation cluster_1 Substitution 4-Hydroxypyrimidine 4-Hydroxypyrimidine 4-Chloropyrimidine 4-Chloropyrimidine 4-Hydroxypyrimidine->4-Chloropyrimidine POCl₃ 4-Aminopyrimidine 4-Aminopyrimidine 4-Chloropyrimidine->4-Aminopyrimidine NH₃ 4-Methoxypyrimidine 4-Methoxypyrimidine 4-Chloropyrimidine->4-Methoxypyrimidine CH₃O⁻ 4-Thiomethylpyrimidine 4-Thiomethylpyrimidine 4-Chloropyrimidine->4-Thiomethylpyrimidine CH₃S⁻

Caption: Nucleophilic substitution pathway of 4-hydroxypyrimidine.

IV. The Hydroxyl Group in Action: Case Studies in Drug Synthesis

The reactivity of the hydroxyl group on the pyrimidine ring has been masterfully exploited in the synthesis of numerous blockbuster drugs. The following case studies highlight the strategic application of the chemical principles discussed above.

A. 5-Fluorouracil (5-FU): An Anti-Cancer Staple

5-Fluorouracil, a cornerstone of cancer chemotherapy, is a pyrimidine analog where the hydrogen at position 5 is replaced by fluorine. Its synthesis often involves the construction of the pyrimidine ring from precursors, but the reactivity of the hydroxyl groups (in its tautomeric keto form) is crucial for its biological activity. The keto groups at positions 2 and 4 are essential for its recognition by enzymes involved in nucleotide metabolism.

A common synthetic route to 5-fluorouracil involves the reaction of fluoroacetic acid derivatives with urea or its analogs.[9]

B. Barbiturates: CNS Depressants

Barbiturates, a class of drugs that act as central nervous system depressants, are derivatives of barbituric acid (2,4,6-trihydroxypyrimidine). Their synthesis classically involves the condensation of a malonic ester derivative with urea.[10][11] The reactivity of the hydroxyl groups in the resulting barbituric acid allows for further functionalization to produce a wide range of barbiturate drugs with varying durations of action.

Experimental Protocol: Synthesis of Barbituric Acid

This protocol describes the foundational synthesis of the barbiturate core structure.

Materials:

  • Diethyl malonate

  • Urea

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate followed by a solution of urea in hot absolute ethanol.[12]

  • Reflux the mixture for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.[12]

  • After cooling, dissolve the solid in hot water and acidify with concentrated hydrochloric acid until the solution is acidic.[12]

  • Cool the solution in an ice bath to crystallize the barbituric acid.

  • Collect the crystals by filtration, wash with cold water, and dry.

C. Minoxidil: From Antihypertensive to Hair Growth Stimulant

Minoxidil, famously known for its use in treating hair loss, was initially developed as a vasodilator for hypertension.[13] Its synthesis showcases the strategic manipulation of the pyrimidine ring, including the introduction of a hydroxylamine moiety. A key step in many synthetic routes involves the displacement of a chloro group on the pyrimidine ring by a nucleophile, a reaction made possible by the initial conversion of a hydroxyl group.[14]

D. Bosentan: A Dual Endothelin Receptor Antagonist

Bosentan, a drug used to treat pulmonary artery hypertension, features a complex substituted pyrimidine core. Its synthesis involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring, which is initially derived from a dihydroxypyrimidine.[15][16] This highlights the importance of the hydroxyl-to-chloro transformation in building complex molecular architectures.

E. Trimethoprim and Pyrimethamine: Dihydrofolate Reductase Inhibitors

Trimethoprim and Pyrimethamine are antibacterial and antiprotozoal drugs, respectively, that function by inhibiting dihydrofolate reductase.[10][13] Their syntheses involve the construction of the diaminopyrimidine scaffold. While not directly involving the reactivity of a pre-existing hydroxyl group, the synthesis of the pyrimidine ring itself often starts from precursors that could be conceptually derived from hydroxypyrimidines. For instance, a common strategy involves the condensation of a guanidine derivative with a β-keto ester or a related compound, a reaction that forms a hydroxypyrimidine intermediate which is then further functionalized.[10][13]

Drug_Synthesis cluster_drugs Drug Molecules Hydroxypyrimidine Hydroxypyrimidine Chloropyrimidine Chloropyrimidine Hydroxypyrimidine->Chloropyrimidine Activation (e.g., POCl₃) Minoxidil Minoxidil Chloropyrimidine->Minoxidil Nucleophilic Substitution Bosentan Bosentan Chloropyrimidine->Bosentan Nucleophilic Substitution 5-Fluorouracil 5-Fluorouracil Barbiturates Barbiturates Trimethoprim Trimethoprim Pyrimethamine Pyrimethamine Malonic Ester + Urea Malonic Ester + Urea Malonic Ester + Urea->Barbiturates Fluoroacetic Acid Derivative + Urea Fluoroacetic Acid Derivative + Urea Fluoroacetic Acid Derivative + Urea->5-Fluorouracil Guanidine + β-Keto Ester Guanidine + β-Keto Ester Guanidine + β-Keto Ester->Trimethoprim Guanidine + β-Ketonitrile Guanidine + β-Ketonitrile Guanidine + β-Ketonitrile->Pyrimethamine

Caption: Synthetic pathways to key drugs from pyrimidine precursors.

V. Beyond the Basics: Advanced Reactions of the Hydroxyl Group

The reactivity of the hydroxyl group on the pyrimidine ring extends beyond simple substitution reactions. Two notable examples are O-glycosylation and the Vilsmeier-Haack reaction on pyrimidinone tautomers.

A. O-Glycosylation

The hydroxyl group of pyrimidines can serve as a nucleophile for the formation of O-glycosidic bonds. This reaction is of significant interest in the synthesis of nucleoside analogues, which are an important class of antiviral and anticancer agents. The reaction typically involves the coupling of a protected hydroxypyrimidine with an activated sugar derivative, such as a glycosyl halide or triflate, in the presence of a suitable promoter.

B. The Vilsmeier-Haack Reaction on Pyrimidinones

As mentioned earlier, the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of hydroxypyrimidines, this reaction proceeds on the pyrimidinone tautomer. The reaction not only introduces a formyl group but can also lead to the formation of β-chlorovinyl aldehydes, which are versatile intermediates for further synthetic transformations.[17]

VI. Conclusion and Future Perspectives

The hydroxyl group on the pyrimidine ring is a deceptively simple functional group that governs a rich and diverse range of chemical transformations. Its ability to exist in tautomeric equilibrium and to be readily converted into a versatile leaving group makes it a linchpin in the synthesis of a vast array of functionalized pyrimidines. As demonstrated by the numerous successful drug molecules containing this scaffold, a thorough understanding of the reactivity of the hydroxypyrimidine moiety is indispensable for medicinal chemists and drug development professionals.

Future research in this area will likely focus on the development of more selective and efficient methods for the functionalization of hydroxypyrimidines, including the use of novel catalytic systems for C-H activation and late-stage diversification. Furthermore, a deeper understanding of the subtle interplay between tautomerism and reactivity will continue to unlock new avenues for the rational design of novel therapeutic agents targeting a wide range of diseases. The humble hydroxypyrimidine, a cornerstone of medicinal chemistry, is poised to remain at the forefront of innovation for years to come.

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The Tautomeric Landscape of 5-Hydroxypyrimidine: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of natural nucleobases and a vast array of synthetic drugs.[1][2] Among its many derivatives, 5-hydroxypyrimidine and its analogues present a fascinating and critical challenge: tautomerism. This phenomenon, the dynamic equilibrium between structural isomers, is not a mere chemical curiosity. The predominant tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic properties. Consequently, it profoundly influences molecular recognition, receptor binding, and ultimately, biological activity. For scientists engaged in drug discovery, a deep understanding of the tautomeric behavior of the 5-hydroxypyrimidine core is indispensable for rational drug design and the development of effective therapeutics.[3] This guide provides a technical exploration of the principles, analytical methodologies, and practical implications of tautomerism in this important class of compounds.

The Fundamental Equilibrium: Keto-Enol Tautomerism in 5-Hydroxypyrimidine

5-Hydroxypyrimidine belongs to the class of hydroxypyrimidines, which are organic compounds containing a hydroxyl group attached to a pyrimidine ring.[4] Like other hydroxy-substituted nitrogen heterocycles, 5-hydroxypyrimidine exists as a mixture of interconverting tautomers. The primary and most significant equilibrium is the keto-enol tautomerism.

  • The Enol Form (5-hydroxypyrimidine): This form retains the aromaticity of the pyrimidine ring, with the hydroxyl group directly attached to C5.

  • The Keto Form (Pyrimidin-5(4H)-one): This form involves the migration of the hydroxyl proton to a ring nitrogen (N1 or N3), resulting in a carbonyl group at C5 and a disruption of the ring's continuous aromatic system. Due to the symmetry, protonation at N1 or N3 leads to equivalent structures in the parent molecule, but this can change with substitution.

While the nucleic acid bases containing pyrimidone structures, such as uracil and thymine, predominantly exist in the keto (lactam) form, the equilibrium for simple hydroxypyrimidines can be more nuanced.[5][6] The relative stability of these forms is not fixed; it is a delicate balance governed by intramolecular and intermolecular forces.

Figure 1: Keto-Enol tautomeric equilibrium in 5-hydroxypyrimidine.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium is highly sensitive to the molecular environment. Understanding these influences is crucial for predicting and controlling the behavior of 5-hydroxypyrimidine derivatives in biological systems and formulation studies.

The Role of the Solvent

The solvent is one of the most powerful external factors affecting tautomeric preference, primarily through its polarity and hydrogen-bonding capability.[7]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds with the solute. They tend to stabilize the more polar tautomer. Often, the keto form, with its distinct hydrogen bond donor (N-H) and acceptor (C=O) sites, is more polar than the enol form and is therefore favored in aqueous media.[8] This stabilization by water is a key reason why the keto forms of nucleobases predominate under physiological conditions.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants but are only hydrogen bond acceptors. They can stabilize polar forms but their influence can differ from protic solvents. In DMSO, for example, the equilibrium may shift compared to water due to different hydrogen bonding patterns.[9]

  • Nonpolar Solvents (e.g., Chloroform, Cyclohexane): In the gas phase or in nonpolar solvents, the less polar enol form, which often possesses greater inherent stability due to aromaticity, is typically favored.[10]

The Effect of pH

The pH of the medium determines the ionization state of the molecule, which in turn can lock the compound into a specific tautomeric form. Deprotonation of 5-hydroxypyrimidine will form an anion. This anionic species is a resonance-stabilized hybrid of enolate and keto-enolate forms, and its electronic distribution will differ significantly from the neutral species. Conversely, protonation at a ring nitrogen can favor a specific cationic tautomer.

Substituent Effects

The electronic nature of other substituents on the pyrimidine ring can tip the tautomeric balance.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or acyl groups can influence the acidity of the N-H and O-H protons and alter the electron distribution in the ring, thereby shifting the equilibrium.[11]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkyl groups can also modulate the basicity of the ring nitrogens and the acidity of the hydroxyl proton, impacting which tautomer is more stable.[12]

G Equilibrium Tautomeric Equilibrium (Keto <=> Enol) Solvent Solvent Environment Solvent->Equilibrium pH pH / Ionization State pH->Equilibrium Substituents Ring Substituents Substituents->Equilibrium Polar Polar Protic (H₂O) Favors Keto Polar->Solvent Nonpolar Non-Polar (Gas) Favors Enol Nonpolar->Solvent EWG Electron-Withdrawing EWG->Substituents EDG Electron-Donating EDG->Substituents Acidic Acidic (Protonation) Acidic->pH Basic Basic (Deprotonation) Basic->pH

Figure 2: Key factors influencing the tautomeric equilibrium of 5-hydroxypyrimidines.

Experimental Characterization of Tautomers

Determining the predominant tautomeric form and the equilibrium constant (KT) requires empirical evidence. Spectroscopic methods are the primary tools for this investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[13] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.

Causality Behind the Method: The chemical environment of each nucleus is unique in each tautomer. In the enol form, the C5 carbon is bonded to an oxygen and has a chemical shift typical of an aromatic carbon bearing a hydroxyl group. In the keto form, this same carbon becomes a non-aromatic C-H adjacent to a carbonyl, while the C4 and C6 carbons become more akin to those in an α,β-unsaturated ketone system. The most dramatic and reliable indicator is often the ¹³C chemical shift of the carbons involved in the tautomerism (C4, C5, C6), as their electronic environments change drastically.[12] For instance, a carbonyl carbon (C=O) has a characteristic downfield shift (typically >160 ppm) that is absent in the enol form.

Protocol: Tautomeric Analysis by ¹H and ¹³C NMR

  • Sample Preparation:

    • Ensure the compound is of high purity (>98%) to avoid signals from impurities confounding the analysis.

    • Prepare solutions of the 5-hydroxypyrimidine derivative at a standard concentration (e.g., 10-20 mg/mL) in a series of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., DMSO-d₆, CDCl₃, D₂O, Methanol-d₄).

    • Rationale: Using multiple solvents is essential to observe shifts in the tautomeric equilibrium, confirming that the observed species are indeed tautomers and not static isomers.[9]

  • Data Acquisition:

    • Acquire standard ¹H NMR spectra for each sample.

    • Acquire quantitative ¹³C NMR spectra. This requires a long relaxation delay (d1) (e.g., 5-10 times the longest T₁ relaxation time) and inverse-gated proton decoupling to ensure that peak integrals are proportional to the number of nuclei.

    • Rationale: Standard ¹³C spectra often have variable peak intensities due to the Nuclear Overhauser Effect (NOE) and different relaxation times. Quantitative conditions are critical for accurately determining the ratio of tautomers.[14]

  • Data Analysis:

    • Signal Assignment: Assign all peaks in both ¹H and ¹³C spectra to their respective tautomeric forms using 2D NMR techniques (HSQC, HMBC) and comparison to literature values for similar structures.

    • Equilibrium Constant (KT) Calculation: Identify a pair of well-resolved signals, one for each tautomer (e.g., the C4 or C6 signals in the ¹³C spectrum). Calculate the ratio of the integrals of these signals.

    • KT = [Keto Form] / [Enol Form] = Integral(Keto Signal) / Integral(Enol Signal).

    • Analyze the trend in KT across the different solvents to correlate with solvent properties.

Carbon AtomExpected ¹³C Shift (Enol Form)Expected ¹³C Shift (Keto Form)Rationale for Shift
C4/C6 ~150-160 ppm~140-150 ppm (C=C-N)Change from aromatic C-N to vinylic C-N environment.
C5 ~145-155 ppm (C-OH)~170-185 ppm (C=O)Deshielding effect of the carbonyl group is the most significant indicator.[12]
C2 ~145-155 ppm~140-150 ppmLess affected, but will show minor shifts due to changes in overall ring electronics.
UV-Visible Spectroscopy

UV-Vis spectroscopy is a sensitive method for studying tautomerism because the different electronic systems of the tautomers result in different absorption maxima (λmax).[15]

Causality Behind the Method: The enol form possesses a fully aromatic pyrimidine ring, which has a distinct π → π* transition energy. The keto form has a cross-conjugated or conjugated enone-type system, which leads to a different set of electronic transitions. By monitoring the absorption spectrum in different solvents or at different pH values, one can observe the appearance or disappearance of bands corresponding to each tautomer.

Protocol: Tautomeric Analysis by UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or ethanol.

    • Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to pH 12).

    • Prepare solutions in various organic solvents of differing polarity (e.g., cyclohexane, acetonitrile, ethanol, water).

    • Dilute the stock solution into each buffer or solvent to a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition:

    • Record the UV-Vis spectrum for each sample from approximately 200 nm to 400 nm against a solvent blank.

    • Identify the λmax for each distinct peak observed across the series of measurements.

  • Data Analysis:

    • Plot λmax versus solvent polarity parameter (e.g., Dimroth-Reichardt ET(30)) to observe solvatochromic shifts.

    • Plot absorbance at a specific wavelength versus pH to determine pKa values, which are related to the tautomeric equilibrium.

    • Deconvolute overlapping spectra to estimate the contribution of each tautomer under specific conditions.[16]

    • Self-Validation: The presence of an isosbestic point in a series of spectra (e.g., across a pH range) is strong evidence for a two-component equilibrium between two interconverting species (the tautomers).

Computational Chemistry: A Predictive and Complementary Tool

In silico methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative stabilities of tautomers.[17] These methods can calculate the total electronic energy of each tautomer in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM).[18][19]

Causality Behind the Method: Quantum chemical calculations solve the Schrödinger equation to determine the minimum energy geometry and the corresponding electronic energy for each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable form. These calculations can also predict spectroscopic properties (NMR shifts, vibrational frequencies) that can be directly compared with experimental data to validate the results.[20]

G cluster_prep Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimental Analysis cluster_analysis Phase 3: Data Interpretation A Purify 5-OH-Pyrimidine Derivative (>98%) C Prepare Solutions in Multiple Solvents (DMSO-d6, CDCl3, D2O...) A->C B In Silico Calculation (DFT with PCM) Predict stable tautomer(s) I Correlate Experimental Data with Computational Predictions B->I D Acquire NMR Spectra (¹H, Quantitative ¹³C) C->D E Acquire UV-Vis Spectra (vs. pH and Solvent) C->E F Assign Signals to Keto and Enol Forms D->F H Analyze λ_max Shifts & Isosbestic Points E->H G Calculate K_T from NMR Integrals F->G G->I H->I J Final Tautomer Assignment & Equilibrium Characterization I->J

Figure 3: A comprehensive workflow for the characterization of 5-hydroxypyrimidine tautomers.

Implications in Drug Design and Development

The tautomeric state of a 5-hydroxypyrimidine-containing drug candidate is of paramount importance.

  • Pharmacodynamics (Receptor Binding): A receptor's binding pocket has a precisely defined geometry and arrangement of hydrogen bond donors and acceptors. The keto and enol tautomers of the same molecule present entirely different surfaces for interaction. One tautomer may fit perfectly and elicit a strong biological response, while the other may bind weakly or not at all. A classic example is that rare tautomeric forms of nucleic acid bases are implicated in spontaneous mutagenesis due to incorrect base pairing.[21] For a drug, controlling or at least knowing the predominant tautomer is essential for ensuring consistent target engagement.

  • Pharmacokinetics (ADME Properties): Properties like solubility, lipophilicity (LogP), and membrane permeability are all influenced by tautomerism. The more polar keto tautomer will generally have higher aqueous solubility but lower membrane permeability compared to the less polar, more lipophilic enol tautomer. These factors directly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Intellectual Property: From a patent perspective, it is crucial to define the specific tautomeric forms of a new chemical entity, as different tautomers could potentially be considered distinct chemical entities.

Conclusion

Tautomerism in 5-hydroxypyrimidine compounds is a critical, dynamic feature that researchers and drug developers cannot afford to overlook. The equilibrium between keto and enol forms is a delicate interplay of solvent, pH, and electronic effects. A multi-faceted approach, combining predictive computational modeling with definitive spectroscopic analysis via NMR and UV-Vis, is the most robust strategy for characterization. By understanding and controlling the tautomeric landscape, scientists can design more effective, reliable, and consistent drug candidates, ultimately accelerating the path from discovery to clinical application.

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"Methyl 5-hydroxypyrimidine-2-carboxylate" CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypyrimidine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrimidine, it belongs to a class of compounds that are foundational to life, forming the core of nucleobases in DNA and RNA. The strategic placement of a hydroxyl group and a methyl carboxylate moiety on the pyrimidine ring makes it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its emerging role in the development of novel therapeutics.

Chemical Identifiers and Properties

A clear identification of a chemical compound is paramount for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 1415574-30-9[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.125 g/mol [1]
IUPAC Name This compound
InChI Key BEZDJOOHPCJDAY-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=NC=C(C=N1)O
Appearance Light brown to yellow solid[2]
Predicted pKa 5.01 ± 0.23[2]
Storage Store at room temperature[2]

Synthesis of this compound

The synthesis of this compound can be strategically approached in a two-stage process: the synthesis of the core intermediate, 5-hydroxypyrimidine-2-carboxylic acid, followed by its esterification. A patented method outlines a viable route to the carboxylic acid precursor, which is a crucial intermediate in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors[3].

Part 1: Synthesis of 5-hydroxypyrimidine-2-carboxylic acid

This synthesis proceeds in two main steps, starting from 5-bromo-2-cyanopyrimidine. The causality behind this choice of starting material lies in the reactivity of the bromine and cyano groups, which allow for sequential functionalization of the pyrimidine ring.

Step 1: Formation of 5-benzyloxy-2-cyanopyrimidine

The initial step involves a copper-catalyzed cross-coupling reaction to introduce a protected hydroxyl group. The use of a benzyl protecting group is advantageous due to its stability under various reaction conditions and its ease of removal in the final deprotection step.

  • Reactants : 5-bromo-2-cyanopyrimidine, benzyl alcohol, cesium carbonate, cuprous iodide, and 1,10-phenanthroline in toluene.

  • Reaction : The mixture is heated, promoting the coupling of benzyl alcohol to the pyrimidine ring at the 5-position, displacing the bromine atom.

  • Rationale : Cesium carbonate acts as a base, while cuprous iodide and 1,10-phenanthroline form the catalytic system. Toluene is a suitable high-boiling solvent for this transformation.

Step 2: Hydrolysis to 5-hydroxypyrimidine-2-carboxylic acid

The second step involves the hydrolysis of the cyano group to a carboxylic acid and the deprotection of the benzyl ether.

  • Reactant : 5-benzyloxy-2-cyanopyrimidine in an aqueous basic solution (e.g., potassium hydroxide).

  • Reaction : The reaction mixture is heated to facilitate the hydrolysis of the nitrile to a carboxylate salt and cleavage of the benzyl ether. Subsequent acidification of the reaction mixture protonates the carboxylate and the hydroxyl group, leading to the precipitation of the desired product.

  • Rationale : The strong basic conditions are necessary for the hydrolysis of the relatively stable cyano group. Acidification is a critical step to isolate the product from the reaction mixture.

Synthesis_Part1 5-bromo-2-cyanopyrimidine 5-bromo-2-cyanopyrimidine Reaction_1 Step 1: O-Arylation 5-bromo-2-cyanopyrimidine->Reaction_1 Benzyl Alcohol, Cs2CO3, CuI, 1,10-phenanthroline 5-benzyloxy-2-cyanopyrimidine 5-benzyloxy-2-cyanopyrimidine Reaction_1->5-benzyloxy-2-cyanopyrimidine Reaction_2 Step 2: Hydrolysis & Deprotection 5-benzyloxy-2-cyanopyrimidine->Reaction_2 KOH, H2O, then H+ 5-hydroxypyrimidine-2-carboxylic acid 5-hydroxypyrimidine-2-carboxylic acid Reaction_2->5-hydroxypyrimidine-2-carboxylic acid

Caption: Synthesis of 5-hydroxypyrimidine-2-carboxylic acid.

Part 2: Esterification to this compound

With the carboxylic acid in hand, the final step is a standard esterification reaction to yield the target methyl ester. Several methods can be employed for this transformation.

Protocol: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid.

  • Reactants : 5-hydroxypyrimidine-2-carboxylic acid, methanol, and a catalytic amount of sulfuric acid or hydrochloric acid.

  • Procedure :

    • Suspend 5-hydroxypyrimidine-2-carboxylic acid in methanol.

    • Carefully add the acid catalyst.

    • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

  • Causality : The excess methanol drives the equilibrium towards the formation of the ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Synthesis_Part2 5-hydroxypyrimidine-2-carboxylic acid 5-hydroxypyrimidine-2-carboxylic acid Reaction_3 Fischer Esterification 5-hydroxypyrimidine-2-carboxylic acid->Reaction_3 Methanol, H+ (catalyst) This compound This compound Reaction_3->this compound

Caption: Esterification to the final product.

Applications in Drug Discovery

Pyrimidine derivatives are of immense interest in medicinal chemistry due to their diverse pharmacological activities. While specific biological data for this compound is not extensively published, its precursor, 5-hydroxypyrimidine-2-carboxylic acid, is a known intermediate in the synthesis of DGAT1 inhibitors[3].

Role as a DGAT1 Inhibitor Intermediate

Diacylglycerol O-acyltransferase 1 (DGAT1) is an enzyme that plays a crucial role in the final step of triglyceride synthesis. Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. The synthesis of potent and selective DGAT1 inhibitors often requires a central heterocyclic scaffold, and 5-hydroxypyrimidine-2-carboxylic acid provides a key building block for the elaboration of these complex molecules. The methyl ester, this compound, serves as a more versatile intermediate for amide coupling reactions, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of potential DGAT1 inhibitors.

Potential as an Antiviral Agent

Derivatives of dihydroxypyrimidine carboxylic acids and their methyl esters have been investigated as inhibitors of viral enzymes. For instance, 4,5-dihydroxypyrimidine methyl carboxylates have been studied as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication[4]. This suggests that this compound could serve as a scaffold for the development of novel antiviral agents. The hydroxyl and ester functionalities provide key points for modification to optimize binding to viral targets.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis, accessible from commercially available starting materials, and its strategic functionalization make it an attractive intermediate for the development of novel therapeutics, particularly in the areas of metabolic diseases and viral infections. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Introduction: The Central Role of Pyrimidine-2-Carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrimidine-2-Carboxylates

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As a privileged scaffold, its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] Within this important class of heterocycles, pyrimidine-2-carboxylates and their related esters are of particular significance. The carboxylate group at the C2 position serves as a versatile synthetic handle for further molecular elaboration and as a key pharmacophoric element capable of engaging in crucial hydrogen bonding interactions with biological targets.[5]

The development of efficient, scalable, and versatile synthetic routes to pyrimidine-2-carboxylates is therefore a critical endeavor for researchers in drug development and organic synthesis. These methods must not only provide access to the core scaffold but also tolerate a wide range of functional groups, enabling the creation of diverse chemical libraries for biological screening. This guide provides a comprehensive overview of the principal synthetic strategies for accessing pyrimidine-2-carboxylates, grounded in mechanistic understanding and supported by field-proven experimental protocols. We will explore both the functionalization of a pre-existing pyrimidine ring and the de novo construction of the heterocyclic core, offering insights into the rationale behind key experimental choices.

Part 1: Synthesis via Functional Group Transformation of a Pre-formed Pyrimidine Ring

One of the most direct and reliable approaches to pyrimidine-2-carboxylic acid involves the chemical modification of a readily available pyrimidine precursor. The hydrolysis of a 2-cyano-pyrimidine is a premier example of this strategy, offering a clean and often high-yielding pathway to the desired carboxylic acid.

Methodology: Base-Mediated Hydrolysis of Pyrimidine-2-carbonitrile

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. In the context of the electron-deficient pyrimidine ring system, this reaction proceeds efficiently under basic conditions. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group, leading to a hydroxy-imidate intermediate which, after tautomerization and further hydrolysis, ultimately yields the carboxylate salt. Acidic workup then provides the final pyrimidine-2-carboxylic acid.

The primary advantage of this method is its simplicity and the commercial availability of various pyrimidine-2-carbonitrile precursors. The choice of base (e.g., KOH, NaOH) and reaction temperature are critical parameters that must be optimized for specific substrates to ensure complete conversion while minimizing potential side reactions.

G start Pyrimidine-2-carbonitrile step1 Dissolve in H2O start->step1 Starting Material step2 Add KOH (aq) step1->step2 Reagent Addition step3 Heat to Reflux (e.g., 3 hours) step2->step3 Reaction Condition step4 Cool and Neutralize (e.g., 2N HCl) step3->step4 Quenching & Workup step5 Remove Aqueous Phase (Evaporation) step4->step5 step6 Extract with Organic Solvent (EtOAc) step5->step6 end Pyrimidine-2-carboxylic Acid step6->end Purification

Caption: Workflow for the hydrolysis of pyrimidine-2-carbonitrile.

Experimental Protocol: Hydrolysis of Pyrimidine-2-carbonitrile[6]
  • Reaction Setup: Pyrimidine-2-carbonitrile (1.0 eq., e.g., 1.91 mmol, 201 mg) is dissolved in water (e.g., 5 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: An aqueous solution of potassium hydroxide (KOH, 2.0 eq., e.g., 3.83 mmol, 214 mg) is added to the stirred solution.

  • Heating: The reaction mixture is heated to reflux and maintained at this temperature for a specified time (e.g., 3 hours), during which the reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is carefully neutralized with a 2N HCl solution.

  • Isolation: The aqueous phase is removed by rotary evaporation to yield the crude product.

  • Purification: The crude solid is extracted with a suitable organic solvent, such as ethyl acetate (EtOAc). The combined organic phases are filtered and concentrated under reduced pressure to afford the pyrimidine-2-carboxylic acid. Further purification, if necessary, can be achieved by recrystallization.

Part 2: De Novo Ring Construction Strategies

Building the pyrimidine ring from acyclic precursors is a powerful approach that allows for the introduction of desired substituents at various positions. These methods often involve condensation or cycloaddition reactions.

Methodology A: The Pinner Synthesis and Related Condensations

The most classical and widely utilized method for pyrimidine synthesis involves the condensation of a three-carbon dielectrophile (a 1,3-bifunctional fragment) with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine.[6] This approach is foundational and highly versatile.

A particularly effective modern variant for synthesizing pyrimidine carboxylates involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[7][8][9] This method provides a direct, high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which are closely related and highly valuable intermediates.[8] The reaction proceeds via a facile condensation-cyclization cascade, and the pre-formed sodium salt is a stable and easily handled reagent.[9]

G cluster_0 Mechanism of Pyrimidine-5-Carboxylate Synthesis Amidine Amidinium Salt (R-C(NH2)2+) Intermediate Addition Intermediate Amidine->Intermediate Nucleophilic Attack Enolate Sodium Enolate of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Enolate->Intermediate Cyclized Cyclized Intermediate (Dihydropyrimidine) Intermediate->Cyclized Intramolecular Cyclization Product 2-R-Pyrimidine-5-carboxylate Cyclized->Product Elimination of Methanol & Water (Aromatization) G cluster_0 Generalized Transition-Metal Catalytic Cycle Catalyst [M]-Catalyst Intermediate1 Oxidative Cyclization Catalyst->Intermediate1 Coordination SubstrateA Fragment A (e.g., Alkyne) SubstrateA->Intermediate1 SubstrateB Fragment B (e.g., Nitrile) SubstrateB->Intermediate1 Product Pyrimidine Product Intermediate2 Reductive Elimination Intermediate1->Intermediate2 Bond Formation Intermediate2->Catalyst Catalyst Regeneration Intermediate2->Product Product Release

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-hydroxypyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a hydroxyl group and a methyl carboxylate on the pyrimidine scaffold makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The pyrimidine core is a common motif in numerous pharmaceuticals, and the functional groups at the C2 and C5 positions allow for diverse chemical modifications.

This document provides a comprehensive, three-step synthesis protocol for this compound, designed for researchers and scientists in organic synthesis and drug development. The described methodology is based on a robust and scalable route, commencing from commercially available starting materials. Each step is detailed with procedural specifics, mechanistic insights, and practical considerations to ensure successful execution.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence:

  • Protection of the Hydroxyl Group Precursor: A nucleophilic aromatic substitution reaction is employed to protect the latent hydroxyl group as a benzyl ether.

  • Concurrent Hydrolysis and Deprotection: The intermediate is subjected to harsh alkaline conditions to simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the benzyl ether protecting group.

  • Fischer Esterification: The resulting carboxylic acid is esterified to the desired methyl ester using a classic acid-catalyzed reaction with methanol.

The complete workflow is depicted in the following diagram:

Synthesis_Workflow Start 5-bromo-2-cyanopyrimidine Intermediate1 5-benzyloxy-2-cyanopyrimidine Start->Intermediate1 Step 1: Benzylation Intermediate2 5-hydroxypyrimidine-2-carboxylic acid Intermediate1->Intermediate2 Step 2: Hydrolysis & Deprotection FinalProduct This compound Intermediate2->FinalProduct Step 3: Esterification

Caption: Overall synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 5-benzyloxy-2-cyanopyrimidine

This initial step involves the protection of the future hydroxyl group as a benzyl ether. This is achieved via a nucleophilic aromatic substitution, where the benzyloxy group displaces the bromine atom at the C5 position of the pyrimidine ring.

Reaction Scheme:

(Chemical structure diagram of 5-benzyloxy-2-cyanopyrimidine reacting with a strong base like KOH in water to yield 5-hydroxypyrimidine-2-carboxylic acid)

(Chemical structure diagram of 5-hydroxypyrimidine-2-carboxylic acid reacting with methanol in the presence of an acid catalyst to yield this compound)```

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-hydroxypyrimidine-2-carboxylic acid140.105.0 g1.0
Methanol (anhydrous)32.04100 mLSolvent (excess)
Sulfuric acid (H₂SO₄), concentrated98.081 mL (catalytic)-
Saturated sodium bicarbonate (NaHCO₃) soln-As needed-

Protocol:

  • Suspend 5-hydroxypyrimidine-2-carboxylic acid (5.0 g, 35.7 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Carefully add concentrated sulfuric acid (1 mL) dropwise to the suspension while stirring.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by column chromatography to obtain this compound as a solid.

Expert Insights:

  • Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification. Other acid catalysts like p-toluenesulfonic acid can also be used. *[1] Equilibrium: Fischer esterification is an equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the formation of the ester product. *[2] Anhydrous Conditions: It is important to use anhydrous methanol to prevent the reverse reaction (hydrolysis of the ester).

Part 2: Mechanistic Considerations

A deeper understanding of the reaction mechanisms allows for better control over the synthesis and troubleshooting of potential issues.

Mechanism of Fischer Esterification

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.

Fischer_Esterification_Mechanism Mechanism of Fischer Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)=OH⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Methanol CH₃OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OCH₃) Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(=O⁺H)OCH₃ Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺

Caption: Key steps in the Fischer esterification mechanism.

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. 2[1][3]. Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Part 3: Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 5-bromo-2-cyanopyrimidine: Is an irritant. Avoid contact with skin and eyes.

  • Benzyl alcohol: Harmful if swallowed or inhaled.

  • Cesium carbonate: Is an irritant. Handle with care.

  • Potassium hydroxide: Is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

  • Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care and add it slowly to other liquids to avoid splashing.

  • Toluene: Is flammable and has known health hazards. Avoid inhalation and contact with skin.

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using a Catalytic Amount of NaBr and Oxone®. The Journal of Organic Chemistry, 74(24), 9501–9504.
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). TEMPO-Catalyzed Oxidative Deprotection of Benzyl Ethers Using Phenyliodonium Bis(trifluoroacetate). Organic Letters, 16(14), 3812–3815.
  • Quinn, J. F., et al. (2008). 1,4-Cyclohexadiene with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating. Tetrahedron Letters, 49(42), 6137-6140.
  • Weinreb, S. M., et al. (1975). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry, 40(9), 1356-1358.
  • Bajwa, J. S. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation With Ammonium Formate.
  • Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]

  • Shanghai Bepharm Co Ltd. (2014). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. CN103880757A.
  • Master Organic Chemistry. (2016). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in biologically active compounds, particularly in the domain of protein kinase inhibitors.[1][2] This is largely due to its structural resemblance to the adenine core of ATP, enabling competitive binding in the kinase hinge region.[3] This guide provides an in-depth exploration of Methyl 5-hydroxypyrimidine-2-carboxylate , a versatile building block for the synthesis of novel kinase inhibitors. We will dissect the strategic value of its functional groups, provide detailed synthetic protocols for its modification, and present a framework for its application in drug discovery campaigns targeting kinases such as the Aurora kinase family.[1][3][4]

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. The pyrimidine ring is a foundational component in many of these drugs, with numerous FDA-approved kinase inhibitors featuring this heterocyclic motif.[2][5]

This compound is a trifunctional reagent that offers medicinal chemists a powerful platform for generating diverse libraries of potential kinase inhibitors. Its utility is rooted in its distinct chemical features:

  • The Pyrimidine Core: Serves as the fundamental anchor, capable of forming critical hydrogen bond interactions with the kinase hinge region, mimicking the binding of endogenous ATP.[3]

  • The 5-Hydroxyl Group: A highly versatile functional handle. It can be readily converted into an ether or subjected to reactions like the Mitsunobu reaction to introduce a vast array of substituents. This position is often exploited to probe deeper pockets within the kinase active site to enhance potency and selectivity.

  • The 2-Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a key point for amide bond formation. Amide coupling with a diverse range of amines allows for the introduction of functionalities that can target solvent-exposed regions, improve pharmacokinetic properties, or establish additional binding interactions.

This combination of features allows for a modular and strategic approach to inhibitor design, enabling systematic exploration of the structure-activity relationship (SAR).

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound lies in the chemoselective modification of its hydroxyl and carboxylate functionalities. The general workflow involves leveraging these two points to build out the desired inhibitor structure.

G cluster_0 Core Scaffold cluster_1 Key Transformations cluster_2 Intermediate Library cluster_3 Final Product start This compound mod_oh Modification of 5-OH Group (e.g., O-Alkylation) start->mod_oh Introduce R¹ mod_cooh Modification of 2-COOMe Group (e.g., Amide Coupling) start->mod_cooh Introduce R² intermediate1 5-Alkoxy-pyrimidine -2-carboxylate Ester mod_oh->intermediate1 intermediate2 5-Hydroxy-pyrimidine -2-carboxamide mod_cooh->intermediate2 final_product Diverse Library of Kinase Inhibitors intermediate1->final_product Amide Coupling intermediate2->final_product O-Alkylation

Caption: General workflow for elaborating the core scaffold.

Modification of the 5-Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group at the C5 position can be readily converted to an ether linkage. This is a common strategy to introduce a variety of functionalities that can occupy hydrophobic pockets or form additional hydrogen bonds within the kinase active site. The Williamson ether synthesis is a robust method for this transformation.

Causality: The reaction proceeds via deprotonation of the weakly acidic hydroxyl group by a suitable base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide. This intermediate then undergoes an Sₙ2 reaction with an alkyl halide (or other electrophile with a good leaving group) to form the ether linkage. The choice of a non-protic polar solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.

Modification of the 2-Carboxylate Group: Amide Coupling

The methyl ester at the C2 position is a precursor to the amide functionality, which is prevalent in over 25% of all available drugs.[6] This transformation is typically a two-step process:

  • Saponification: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide or lithium hydroxide in an aqueous solvent mixture.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. This reaction requires an activating agent (a "coupling reagent") to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[7] Common coupling reagents include carbodiimides (e.g., EDC, DCC) or aminium/phosphonium salts (e.g., HATU, HBTU, PyBOP).[7][8]

Causality: The coupling reagent reacts with the carboxylate to form a highly reactive O-acylisourea intermediate (in the case of carbodiimides) or an active ester.[7] The amine then attacks this activated species to form a tetrahedral intermediate, which subsequently collapses to yield the stable amide bond and a byproduct (e.g., urea).[7] Additives like HOBt or HOAt are often used to suppress side reactions and minimize racemization, particularly when coupling chiral amines or amino acids.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. The hazards of related pyrimidine carboxylic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[9]

Protocol 1: Synthesis of the Core Intermediate, 5-Hydroxypyrimidine-2-carboxylic Acid

This protocol is adapted from a patented synthetic method for the core acid, which is the immediate precursor for amide coupling.[10]

Step A: Synthesis of 5-Benzyloxy-2-cyanopyrimidine

  • To a solution of 5-bromo-2-cyanopyrimidine (1.0 eq) and benzyl alcohol (3.0 eq) in toluene, add cesium carbonate (2.0 eq), cuprous iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).[10]

  • Heat the reaction mixture to 110 °C and stir for 4-12 hours, monitoring completion by TLC.[10]

  • Cool the mixture to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography to yield 5-benzyloxy-2-cyanopyrimidine.[10]

Step B: Hydrolysis to 5-Hydroxypyrimidine-2-carboxylic Acid

  • Dissolve the 5-benzyloxy-2-cyanopyrimidine (1.0 eq) from Step A in water and add potassium hydroxide (2.0-4.0 eq).[10]

  • Heat the mixture to reflux (100 °C) for 8 hours, monitoring completion by TLC.[10] This step hydrolyzes the nitrile to a carboxylate and cleaves the benzyl ether.

  • Cool the reaction to room temperature and wash twice with dichloromethane to remove organic impurities.[10]

  • Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3. A solid precipitate will form.[11]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-hydroxypyrimidine-2-carboxylic acid.[10]

Protocol 2: Representative O-Alkylation

This is a general protocol for the etherification of the 5-hydroxyl group.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x volume of aqueous).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-pyrimidine-2-carboxylate.

Protocol 3: Representative Amide Coupling

This protocol uses the acid synthesized in Protocol 1 and a standard coupling agent.

  • Dissolve 5-hydroxypyrimidine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 5-hydroxy-pyrimidine-2-carboxamide.

Data Presentation: Example Synthetic Transformations

The following table summarizes representative yields for the key transformations described. Yields are illustrative and will vary based on the specific substrates and reaction scale.

Transformation Starting Material Key Reagents Product Representative Yield Reference
Scaffold Synthesis 5-Bromo-2-cyanopyrimidine1. Benzyl alcohol, Cs₂CO₃, CuI2. KOH, H₂O5-Hydroxypyrimidine-2-carboxylic acid~60% over 2 steps[10]
O-Alkylation This compoundR-Br, K₂CO₃, DMFMethyl 5-alkoxypyrimidine-2-carboxylate70-98%[12]
Amide Coupling 5-Hydroxypyrimidine-2-carboxylic acidR-NH₂, HATU, DIPEA, DMF5-Hydroxypyrimidine-2-carboxamide60-95%[8]

Application in Kinase Inhibitor Design: Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[1] Many potent Aurora kinase inhibitors, such as Alisertib (MLN8237) and Barasertib (AZD1152), are based on pyrimidine scaffolds.[3]

The synthetic strategies outlined above can be directly applied to generate novel inhibitors targeting this kinase family.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_pocket Deep Hydrophobic Pocket solvent Solvent-Exposed Region scaffold Methyl 5-hydroxypyrimidine -2-carboxylate derivative scaffold->hinge Pyrimidine N1/N3 forms H-bonds scaffold->d_pocket 5-Alkoxy group (R¹) occupies pocket scaffold->solvent 2-Amide group (R²) extends into solvent

Caption: Binding model of a pyrimidine inhibitor in a kinase active site.

  • The pyrimidine core can form one or two hydrogen bonds with the backbone amide groups of the hinge region, a critical interaction for ATP-competitive inhibitors.

  • By performing an O-alkylation at the 5-position (Protocol 2), a substituent (R¹) can be introduced to occupy a deep hydrophobic pocket adjacent to the gatekeeper residue, enhancing both potency and selectivity.

  • Through amide coupling at the 2-position (Protocol 3), a second vector (R²) can be installed. This part of the molecule often extends towards the solvent-exposed region of the active site, providing a handle to modulate solubility and other pharmacokinetic properties.

By systematically varying the R¹ and R² groups using the protocols described, researchers can rapidly generate a focused library of compounds to probe the SAR of a target kinase and optimize lead compounds for anticancer drug development.[1]

References

  • Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]

  • N-alkylated and O-alkylated regioisomers of 5-(hydroxyalkyl)pyrimidines: Synthesis and structural study. ResearchGate. [Link]

  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. [Link]

  • Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Synthetic routes of compounds 2-5. ResearchGate. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. NIH. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

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Application Note: A Representative Synthetic Route to DGAT-1 Inhibitors Utilizing Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Lipid Metabolism through DGAT-1 Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a critical enzyme in human metabolism, catalyzing the final and rate-limiting step of triglyceride (TG) synthesis.[1][2][3] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, leading to the formation of TG. DGAT-1 is highly expressed in tissues central to lipid metabolism, particularly the small intestine, liver, and adipose tissue.[1][4] Its pivotal role in fat absorption and storage has made it a significant therapeutic target for a range of metabolic disorders.

Preclinical studies involving DGAT-1 deficient mice have demonstrated compelling phenotypes; these animals are resistant to diet-induced obesity, show increased energy expenditure, and exhibit enhanced sensitivity to insulin and leptin.[1][5] Pharmacological inhibition of DGAT-1 mirrors these genetic findings, leading to reduced body weight, decreased plasma and liver triglycerides, and improved insulin sensitivity.[2][6] Consequently, the development of small molecule inhibitors of DGAT-1 represents a promising strategy for the treatment of obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD).[2][4][6]

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile chemical handles and ability to form key interactions with biological targets.[7][8][9] This note describes a representative synthetic pathway for a potential DGAT-1 inhibitor, starting from the versatile building block, Methyl 5-hydroxypyrimidine-2-carboxylate . This starting material is strategically advantageous as it possesses two key functional groups—a hydroxyl group and a methyl ester—that can be selectively and sequentially modified to build the complex architecture typical of potent enzyme inhibitors.

Synthetic Strategy and Rationale

The overall strategy involves a three-step sequence designed to elaborate the starting material into a target molecule possessing features common to known DGAT-1 inhibitors, such as a central heterocyclic core, an ether linkage to an aromatic moiety, and a carboxamide group.[1][10]

The proposed synthetic workflow is as follows:

  • Step 1: Williamson Ether Synthesis: The phenolic hydroxyl group at the C5 position of the pyrimidine ring will be alkylated with a suitable aryl halide. This introduces a key structural motif found in many DGAT-1 inhibitors.

  • Step 2: Saponification: The methyl ester at the C2 position will be hydrolyzed to the corresponding carboxylic acid, unmasking a functional group for the final coupling step.

  • Step 3: Amide Coupling: The newly formed carboxylic acid will be coupled with a selected amine using a standard peptide coupling reagent to form the final amide product.

This linear synthesis is efficient and relies on well-understood, high-yielding chemical transformations, making it suitable for laboratory-scale synthesis and library generation for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Workflow

G SM This compound (Starting Material) INT1 Intermediate 1 (Ether Product) SM->INT1 Step 1: Williamson Ether Synthesis (e.g., 4-Fluorobenzyl bromide, K₂CO₃, DMF) INT2 Intermediate 2 (Carboxylic Acid) INT1->INT2 Step 2: Saponification (e.g., LiOH, THF/H₂O) FP Final Product (DGAT-1 Inhibitor) INT2->FP Step 3: Amide Coupling (e.g., (R)-3-aminopiperidine, HATU, DIPEA, DMF)

Caption: A three-step synthetic workflow to a potential DGAT-1 inhibitor.

Detailed Experimental Protocols

Disclaimer: These protocols describe the synthesis of a representative, hypothetical inhibitor for research purposes. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Methyl 5-((4-fluorobenzyl)oxy)pyrimidine-2-carboxylate (Intermediate 1)

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[11][12] It proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[12][13] In this case, the hydroxyl group of the pyrimidine is deprotonated by a mild base, potassium carbonate, to form the nucleophilic phenoxide. A primary benzylic halide is chosen as the electrophile to ensure a high yield for the SN2 reaction and minimize competing elimination reactions.[13][14] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, effectively solvating the cation and accelerating the reaction.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0154.121.00 g
4-Fluorobenzyl bromide1.1189.041.34 g
Potassium Carbonate (K₂CO₃)2.0138.211.79 g
N,N-Dimethylformamide (DMF)--15 mL

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.49 mmol) and potassium carbonate (1.79 g, 12.98 mmol).

  • Add anhydrous DMF (15 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 4-fluorobenzyl bromide (1.34 g, 7.14 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield Intermediate 1 as an off-white powder.

Characterization (Expected):

  • Yield: >90%

  • ¹H NMR: Peaks corresponding to the pyrimidine ring protons, the benzylic CH₂ protons, the aromatic protons of the fluorobenzyl group, and the methyl ester singlet.

  • LC-MS: A peak corresponding to the mass of the product [M+H]⁺.

Step 2: Synthesis of 5-((4-fluorobenzyl)oxy)pyrimidine-2-carboxylic acid (Intermediate 2)

Rationale: Saponification, the hydrolysis of an ester using a base, is a standard transformation. Lithium hydroxide (LiOH) is often preferred for its high reactivity and the ease of workup, as the lithium carboxylate salt is typically soluble in the reaction medium. A mixed solvent system of THF and water ensures solubility for both the organic substrate and the inorganic base.

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate 11.0262.241.00 g
Lithium Hydroxide (LiOH)1.523.950.137 g
Tetrahydrofuran (THF)--10 mL
Water (H₂O)--10 mL

Procedure:

  • Dissolve Intermediate 1 (1.00 g, 3.81 mmol) in THF (10 mL) in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve lithium hydroxide (0.137 g, 5.72 mmol) in water (10 mL).

  • Add the LiOH solution to the flask containing Intermediate 1.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1M HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate 2 .

Characterization (Expected):

  • Yield: >95%

  • ¹H NMR: Disappearance of the methyl ester singlet and a broad singlet for the carboxylic acid proton.

  • LC-MS: A peak corresponding to the mass of the product [M+H]⁺.

Step 3: Synthesis of 5-((4-fluorobenzyl)oxy)-N-((R)-piperidin-3-yl)pyrimidine-2-carboxamide (Final Product)

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[15][16] Direct condensation of a carboxylic acid and an amine is inefficient.[17][18] Therefore, coupling reagents are used to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that minimizes side reactions and racemization.[15] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hexafluorophosphate salt and facilitate the reaction.

ReagentMolar Eq.MW ( g/mol )Amount
Intermediate 21.0248.211.00 g
(R)-3-Aminopiperidine dihydrochloride1.1173.080.76 g
HATU1.2380.231.83 g
DIPEA4.0129.242.08 g (2.78 mL)
N,N-Dimethylformamide (DMF)--20 mL

Procedure:

  • To a solution of Intermediate 2 (1.00 g, 4.03 mmol) in DMF (20 mL), add HATU (1.83 g, 4.83 mmol) and DIPEA (2.78 mL, 16.12 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (R)-3-Aminopiperidine dihydrochloride (0.76 g, 4.43 mmol) to the reaction mixture.

  • Stir at room temperature overnight (12-16 hours). Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the Final Product .

Characterization (Expected):

  • Yield: 60-80%

  • ¹H NMR & ¹³C NMR: Signals consistent with the final coupled structure.

  • HRMS (High-Resolution Mass Spectrometry): Calculated mass should match the observed mass to confirm elemental composition.

  • Purity (HPLC): >95%

Protocol: In Vitro DGAT-1 Inhibition Assay

Rationale: To assess the biological activity of the synthesized compound, a cell-free enzymatic assay is performed. This assay measures the ability of the inhibitor to block the formation of triglycerides from radiolabeled or fluorescently-tagged substrates by recombinant human DGAT-1 enzyme, typically sourced from microsomes of engineered cell lines.[3][19][20] The potency of the inhibitor is determined by calculating its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

Materials:
  • Recombinant human DGAT-1 (microsomal preparation)

  • [¹⁴C]-Oleoyl-CoA (substrate)

  • 1,2-Dioleoyl-sn-glycerol (DAG) (substrate)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, 100 mM MgCl₂, 100 mM sucrose[19]

  • Synthesized inhibitor compound (dissolved in DMSO)

  • 96-well microplate

  • Scintillation fluid and counter

Assay Protocol:
  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Inhibitor solution (or DMSO for control wells). Final DMSO concentration should be ≤1%.

    • 1,2-Dioleoyl-sn-glycerol (final concentration ~100 µM).[19]

    • Recombinant human DGAT-1 enzyme preparation (e.g., 0.5 µg of microsomal protein per well).[3]

  • Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA (final concentration ~20 µM).[19]

  • Incubation: Incubate the plate at 37 °C for 30 minutes. The reaction time should be within the linear range of product formation.[21]

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform:methanol, 2:1 v/v).

  • Extraction and Quantification:

    • Extract the lipids (including the newly formed [¹⁴C]-triglyceride).

    • Spot the organic layer onto a TLC plate and separate the lipids using a solvent system like hexane:diethyl ether:acetic acid.[19]

    • Quantify the amount of radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This application note provides a robust and rational synthetic route to a novel pyrimidine-based compound designed as a potential DGAT-1 inhibitor, starting from the readily available this compound. The described three-step synthesis employs reliable and well-documented chemical transformations, ensuring high yields and purity. The accompanying in vitro assay protocol offers a clear method for evaluating the biological efficacy of the synthesized molecule. This integrated approach of chemical synthesis and biological testing provides a solid foundation for researchers in drug discovery to develop new therapeutic agents for metabolic diseases.

References

  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pivotal Roles of Diacylglycerol O-Acyltransferase 1 (DGAT1) and Carbonic Anhydrase Enzymes in Obesity and Diabetes. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors. PubMed. Available at: [Link]

  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta Pharmacologica Sinica. Available at: [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. MDPI. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin. Journal of Clinical Investigation. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. OUCI. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Available at: [Link]

  • Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. Journal of Biological Chemistry. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release. PLOS ONE. Available at: [Link]

  • (a) Structures of reported DGAT1 inhibitors; (b) diagram showing... ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial. BMC Complementary and Alternative Medicine. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry. Available at: [Link]

  • Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • (A) Enzyme titration curve and (B) time course for DGAT1 assay. In (A),... ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • 9.5: Williamson ether synthesis. Chemistry LibreTexts. Available at: [Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. MDPI. Available at: [Link]

  • Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry. Available at: [Link]

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  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Google Patents.

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The Versatile Scaffold: Methyl 5-hydroxypyrimidine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrimidine core stands as a privileged scaffold, consistently featured in a multitude of clinically significant therapeutic agents. Within this esteemed class of heterocycles, Methyl 5-hydroxypyrimidine-2-carboxylate has emerged as a particularly valuable and versatile building block. Its strategic placement of functional groups—a hydroxyl, a methyl ester, and two nitrogen atoms within the aromatic ring—offers a rich tapestry of synthetic possibilities for the medicinal chemist. This application note provides an in-depth exploration of the utility of this compound, focusing on its application in the development of novel antiviral and anticancer agents. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and present data-driven insights to guide researchers in harnessing the full potential of this remarkable scaffold.

Part 1: A Cornerstone in Antiviral Drug Discovery

The dihydroxypyrimidine (DHP) framework, of which this compound is a key precursor, has a storied history in antiviral research.[1] This is exemplified by its presence in groundbreaking drugs that target viral metalloenzymes. The strategic arrangement of oxygen atoms on the pyrimidine ring allows for the chelation of essential metal ions in the active sites of these enzymes, leading to potent and specific inhibition.

Application Focus: Inhibition of Human Cytomegalovirus (HCMV) pUL89 Endonuclease

Human cytomegalovirus infection poses a significant threat to immunocompromised individuals.[1] A critical component of the viral replication machinery is the terminase complex, which includes the pUL89 protein harboring a metal-dependent endonuclease activity essential for viral genome packaging.[1] this compound serves as a foundational scaffold for a new class of HCMV pUL89 endonuclease inhibitors.[1]

The rationale behind its use lies in its facile conversion to 4,5-dihydroxypyrimidine carboxylic acids and carboxamides. These derivatives possess a key metal-binding pharmacophore that effectively inhibits the endonuclease.[1] The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, allowing for extensive Structure-Activity Relationship (SAR) studies.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start This compound Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Amidation Amidation (e.g., Amine, Coupling Agent) Start->Amidation Acid 4,5-Dihydroxypyrimidine-2-carboxylic Acid Hydrolysis->Acid Amide 4,5-Dihydroxypyrimidine-2-carboxamide Library Amidation->Amide Biochemical_Assay pUL89 Endonuclease Biochemical Assay Acid->Biochemical_Assay Amide->Biochemical_Assay Cell_Assay Cell-Based HCMV Antiviral Assay Biochemical_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for developing HCMV pUL89 inhibitors.

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key step in creating potent pUL89 inhibitors.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1N HCl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,5-dihydroxypyrimidine-2-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography as needed.

Trustworthiness Note: The progress of this reaction should be carefully monitored as prolonged reaction times or excessive base can lead to decomposition of the pyrimidine ring. The acidification step is critical and should be performed cautiously to ensure complete protonation of the carboxylate.

This assay is designed to quantify the inhibitory activity of the synthesized compounds against the catalytic C-terminal domain of pUL89 (pUL89-C).

Materials:

  • Recombinant pUL89-C protein

  • Fluorescently labeled oligonucleotide substrate

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the test compound dilutions.

  • Add the recombinant pUL89-C protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled oligonucleotide substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: SAR of pUL89-C Inhibitors

Compound TypeR GrouppUL89-C IC₅₀ (µM)[1]HCMV EC₅₀ (µM)[1]
Methyl Ester-CH₃> 25> 50
Carboxylic Acid-H0.5 - 5.014.4 - 22.8
CarboxamideVarious amines0.3 - 10.0> 50

Expertise & Experience Insight: The data clearly indicates that while the methyl ester is largely inactive, conversion to the carboxylic acid or specific amides introduces significant inhibitory activity against the pUL89-C endonuclease.[1] However, the moderate cellular antiviral activity of the carboxylic acids, despite their good biochemical potency, suggests potential issues with cell permeability, a common challenge with highly polar molecules.[1] This highlights the importance of multiparameter optimization in drug discovery, where biochemical potency must be balanced with pharmacokinetic properties.

Part 2: A Versatile Intermediate in Oncology

The utility of this compound extends beyond antiviral research into the realm of oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors and other anticancer agents.

Application Focus: Synthesis of HuR Modulators

HuR (Human antigen R) is an RNA-binding protein that is overexpressed in numerous cancers and plays a crucial role in tumor progression by stabilizing the mRNAs of proto-oncogenes.[2] Consequently, the development of small molecules that can modulate HuR activity, particularly by promoting its degradation, is a promising therapeutic strategy.[2]

A recent patent application discloses the use of this compound as a key intermediate in the synthesis of novel HuR degraders.[2] In this context, the hydroxyl group of the pyrimidine is alkylated, and the methyl ester is likely converted to an amide to serve as a handle for attaching a ligand for an E3 ubiquitin ligase, a common strategy in the design of proteolysis-targeting chimeras (PROTACs).

G Start This compound Alkylation O-Alkylation (e.g., R-I, K₂CO₃) Start->Alkylation Intermediate_1 O-Alkylated Pyrimidine Intermediate Alkylation->Intermediate_1 Amidation Amidation or Hydrolysis/Coupling Intermediate_1->Amidation Warhead HuR Binding Moiety Amidation->Warhead Linker Linker Attachment Warhead->Linker PROTAC HuR PROTAC Degrader Linker->PROTAC

Caption: Synthetic pathway for HuR degraders.

This protocol is a general procedure for the alkylation of the hydroxyl group, a key step in elaborating the scaffold for various applications.

Materials:

  • This compound

  • Alkylating agent (e.g., iodoalkane)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Degas the mixture and purge with an inert gas (N₂ or Ar) for three cycles.

  • Add the alkylating agent (e.g., trideuterio(iodo)methane, 2.0 eq) to the mixture.[2]

  • Stir the reaction at room temperature for 16 hours under an inert atmosphere.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Authoritative Grounding: The choice of a non-nucleophilic base like K₂CO₃ is crucial to prevent unwanted side reactions with the methyl ester. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.

Conclusion

This compound is a highly valuable and adaptable starting material in medicinal chemistry. Its strategic functionalization allows for facile diversification, making it an ideal scaffold for library synthesis and lead optimization campaigns. The successful application of its derivatives as potent inhibitors of HCMV pUL89 endonuclease and as key intermediates in the synthesis of novel HuR degraders underscores its significance in both antiviral and anticancer drug discovery. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their own discovery programs, paving the way for the development of next-generation therapeutics.

References

  • He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7). Available at: [Link]

  • ResearchGate. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. Available at: [Link]

  • Google Patents. (2024). WO2024114639A1 - Compounds for modulating hur (elavl1).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available at: [Link]

  • Boyd, V. A., et al. (2009). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries. Journal of Combinatorial Chemistry, 11(6), 1100-4. Available at: [Link]

  • Townsend, L. B., et al. (1991). Synthesis and antiviral activity of some 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin. Journal of Medicinal Chemistry, 34(7), 2163-7. Available at: [Link]

  • ACS Publications. (n.d.). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. Available at: [Link]

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Application Notes and Protocols for the Derivatization of the 5-Hydroxy Group of Methyl 5-Hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-hydroxypyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure found in numerous biologically active compounds, and the ability to selectively modify its substituents is crucial for the development of new therapeutic agents.[1] The 5-hydroxy group, in particular, offers a prime site for derivatization, allowing for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity through the introduction of various functional groups.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the 5-hydroxy group of this compound. We present detailed, field-proven protocols for two key transformations: O-alkylation to form ether derivatives and O-acylation to generate ester derivatives. The methodologies are explained with a focus on the underlying chemical principles and experimental best practices to ensure reliable and reproducible results.

Chemical Reactivity and Strategic Considerations

The 5-hydroxy group of this compound exhibits phenolic character. However, the pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which influences the reactivity of the hydroxyl group. This electron-withdrawing nature increases the acidity of the 5-hydroxy group compared to a simple phenol, facilitating its deprotonation to form a phenoxide ion. This phenoxide is a potent nucleophile, making O-alkylation via Williamson ether synthesis a highly effective strategy.

For O-acylation, the nucleophilicity of the hydroxyl group is sufficient to react with activated acylating agents. The choice of reagents and catalysts is critical to achieve high yields and avoid potential side reactions. The use of catalysts such as 4-dimethylaminopyridine (DMAP) or pyridine can significantly accelerate these reactions.[2][3][4][5]

Part 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide.[4][6][7][8] This SN2 reaction is particularly well-suited for the O-alkylation of the 5-hydroxypyrimidine core.

Causality Behind Experimental Choices
  • Base: A moderately strong base is required to deprotonate the acidic 5-hydroxy group to form the nucleophilic phenoxide. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a soft base that promotes efficient O-alkylation with minimal side reactions. Other bases like potassium carbonate (K₂CO₃) can also be used.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

  • Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are the best electrophiles for this reaction to avoid elimination side reactions.

  • Temperature: The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Workflow: O-Alkylation

cluster_0 Reaction Setup cluster_1 Work-up & Purification Start This compound + Alkyl Halide Base Add Base (e.g., Cs₂CO₃) Start->Base Solvent Add Solvent (e.g., DMF) Base->Solvent Heat Heat Reaction Mixture Solvent->Heat Quench Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Methyl 5-alkoxypyrimidine-2-carboxylate Purify->Product

Caption: Workflow for the O-alkylation of this compound.

Protocol 1: Synthesis of Methyl 5-benzyloxypyrimidine-2-carboxylate

This protocol is adapted from a similar synthesis of 5-benzyloxy-2-cyanopyrimidine.[9]

Materials:

  • This compound

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure methyl 5-benzyloxypyrimidine-2-carboxylate.

Data Summary (Representative):

ParameterValue
Starting Material This compound
Reagents Benzyl bromide, Cesium carbonate
Solvent DMF
Reaction Time 4-6 hours
Temperature 60-70 °C
Typical Yield 85-95%

Part 2: O-Acylation to Form Ester Derivatives

O-acylation of the 5-hydroxy group can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. The reaction is often catalyzed by a nucleophilic catalyst like DMAP or a base like pyridine.[2][3][4][5][10]

Causality Behind Experimental Choices
  • Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive electrophiles that readily acylate the hydroxyl group.

  • Catalyst/Base:

    • Pyridine: Acts as a base to neutralize the HCl generated when using acyl chlorides and can also serve as a nucleophilic catalyst.[2]

    • 4-Dimethylaminopyridine (DMAP): A highly efficient nucleophilic catalyst that accelerates the acylation reaction, especially with less reactive acylating agents like acid anhydrides.[3][4][5] It forms a highly reactive N-acylpyridinium intermediate.[3]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable for these reactions to prevent hydrolysis of the acylating agent.

Experimental Workflow: O-Acylation

cluster_0 Reaction Setup cluster_1 Work-up & Purification Start This compound Solvent Dissolve in Anhydrous Solvent (e.g., DCM) Start->Solvent Base Add Base/Catalyst (e.g., Pyridine or DMAP) Solvent->Base AcylatingAgent Add Acylating Agent (Acyl Chloride or Anhydride) Base->AcylatingAgent Stir Stir at Room Temperature AcylatingAgent->Stir Wash Wash with Aqueous Solution Stir->Wash Extract Extract with Organic Solvent Wash->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Methyl 5-acyloxypyrimidine-2-carboxylate Purify->Product

Caption: Workflow for the O-acylation of this compound.

Protocol 2: Synthesis of Methyl 5-(acetyloxy)pyrimidine-2-carboxylate using Acetic Anhydride and DMAP

This protocol is based on general procedures for DMAP-catalyzed acylation of phenols.[3][4][5]

Materials:

  • This compound

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete reaction.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure methyl 5-(acetyloxy)pyrimidine-2-carboxylate.

Protocol 3: Synthesis of Methyl 5-(benzoyloxy)pyrimidine-2-carboxylate using Benzoyl Chloride and Pyridine

This protocol is based on general procedures for the pyridine-catalyzed acylation of phenols.[2]

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure methyl 5-(benzoyloxy)pyrimidine-2-carboxylate.

Data Summary (Representative):

ParameterProtocol 2 (Acetylation)Protocol 3 (Benzoylation)
Acylating Agent Acetic anhydrideBenzoyl chloride
Catalyst/Base DMAPPyridine
Solvent DCMDCM
Reaction Time 2-4 hours12-16 hours
Temperature Room Temperature0 °C to Room Temperature
Typical Yield 90-98%80-90%

Conclusion

The derivatization of the 5-hydroxy group of this compound is a straightforward and efficient process that opens up a wide range of possibilities for analog synthesis in drug discovery programs. The protocols detailed in these application notes for O-alkylation and O-acylation are robust and can be adapted to a variety of alkylating and acylating agents. By understanding the underlying chemical principles and following the outlined procedures, researchers can confidently and reproducibly synthesize a diverse library of 5-substituted pyrimidine derivatives for biological evaluation.

References

  • Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic.
  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.
  • The Science Behind DMAP: Structure, Reactivity, and C
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme.
  • Williamson ether synthesis. Wikipedia.
  • Taming Enolate Regioselectivity: Catalyst-Guided Divergent Synthesis of Atropisomeric Pyridones via Switchable C- and O-Acyl
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation.
  • Preparation of Pyridines, Part 3: By Acyl
  • Chemoselective Acyl
  • Application of Efficient C
  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. PubMed Central.
  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed.
  • Acylation of phenol/Phenol reacts with acetyl Chloride&Acetic anhydride in thepresence of pyridine. YouTube.
  • Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters. OSTI.gov.
  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Chinese Journal of Chemistry.
  • Methyl 5-methylpyrimidine-2-carboxyl
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.
  • Preparation of carboxylic acid anhydrides.
  • (PDF) Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia.
  • N-Acylation of amines with acyl chlorides: A review. Der Pharma Chemica.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts.
  • The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. Royal Society of Chemistry.
  • Application Notes and Protocols for the Solid-Phase Synthesis of Ethyl 2-Aminopyrimidine-5-carboxyl
  • Synthesizing drug-organic-acid-anhydride conjugates without using coupling reagent.
  • Ester synthesis by acyl
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI.
  • Carboxylic Acids Important Reactions. Jack Westin.

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Application Note: A Guide to the Synthesis and Evaluation of HuR Protein Degraders from a Methyl 5-hydroxypyrimidine-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Human antigen R (HuR), also known as ELAVL1, is a pivotal RNA-binding protein (RBP) that has emerged as a high-value target in oncology.[1][2][3][4] HuR plays a critical role in post-transcriptional gene regulation by binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of messenger RNAs (mRNAs).[3][5] This interaction stabilizes the mRNAs of numerous proto-oncogenes, growth factors, and cytokines, such as c-Myc, VEGF, and TNF-α, leading to their enhanced translation and promoting cancer cell proliferation, survival, angiogenesis, and metastasis.[5][6][7] Elevated cytoplasmic levels of HuR are strongly correlated with high-grade malignancy and poor prognosis in a wide range of cancers, making it an attractive therapeutic target.[3][8][9][10]

Traditional therapeutic strategies have focused on small molecule inhibitors to block the RNA-binding function of HuR.[11][12][13] However, a more powerful and durable therapeutic effect can be achieved through Targeted Protein Degradation (TPD). This approach utilizes the cell's own ubiquitin-proteasome system to specifically eliminate the entire target protein. The two leading TPD technologies are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[14][15][16][17] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, while molecular glues induce or stabilize an interaction between the E3 ligase and the target.[17][18][19]

This application note provides a detailed guide for researchers and drug development professionals on utilizing Methyl 5-hydroxypyrimidine-2-carboxylate, a versatile chemical scaffold, as a precursor for the synthesis of novel HuR protein degraders. We present a plausible, expert-guided synthetic route to a PROTAC-type degrader and provide comprehensive, step-by-step protocols for its subsequent biological evaluation to confirm its mechanism of action and therapeutic potential.

Section 1: The HuR Protein - A Prime Target for Degradation

HuR functions as a master regulator of the cancer cell's stress response.[1] Under normal physiological conditions, HuR is predominantly localized in the nucleus.[3] Upon cellular stress (e.g., hypoxia, chemotherapy, radiation), HuR translocates to the cytoplasm, where it binds to and stabilizes the mRNAs of proteins that enable tumor cells to survive and adapt.[1][4] By promoting the expression of these oncogenes, HuR is a central node in cancer progression.[5] Therefore, eliminating HuR via targeted degradation, rather than simply inhibiting its binding, offers a more profound and sustained anti-cancer effect by disrupting this entire pro-survival signaling network.[20]

HuR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HuR_n HuR HuR_c HuR HuR_n->HuR_c mRNA_n Oncogenic mRNA (e.g., c-Myc, VEGF) mRNA_c Oncogenic mRNA mRNA_n->mRNA_c Export Complex HuR-mRNA Complex HuR_c->Complex mRNA_c->Complex Degradation mRNA Degradation mRNA_c->Degradation Ribosome Ribosome Complex->Ribosome Enhanced Translation Complex->Degradation Oncoprotein Oncoproteins Ribosome->Oncoprotein Phenotypes Cancer Hallmarks (Proliferation, Angiogenesis, Metastasis) Oncoprotein->Phenotypes Stress Cellular Stress (e.g., Hypoxia) Stress->HuR_n Translocation TPD_Mechanisms cluster_protac PROTAC Mechanism cluster_glue Molecular Glue Mechanism p_HuR HuR Protein p_Ternary HuR PROTAC E3 Ligase p_HuR->p_Ternary p_E3 E3 Ligase (e.g., CRBN) p_E3:s->p_E3:s p_E3->p_Ternary PROTAC PROTAC PROTAC->p_Ternary p_HuR_Ub Ubiquitinated HuR p_Ternary->p_HuR_Ub Ubiquitination p_Ub Ubiquitin p_Ub->p_Ternary p_Proteasome Proteasome p_HuR_Ub->p_Proteasome Degradation g_HuR HuR Protein g_Ternary HuR Glue-E3 g_HuR->g_Ternary Induced Proximity g_E3 E3 Ligase (e.g., CRBN) g_E3->g_Ternary Glue Molecular Glue Glue->g_E3 Binds & Alters Surface g_HuR_Ub Ubiquitinated HuR g_Ternary->g_HuR_Ub Ubiquitination g_Ub Ubiquitin g_Ub->g_Ternary g_Proteasome Proteasome g_HuR_Ub->g_Proteasome Degradation

Caption: Comparison of PROTAC and Molecular Glue mechanisms.

Section 3: Synthetic Protocol - From Pyrimidine Precursor to a Bifunctional HuR Degrader

This section outlines a representative, multi-step synthetic route to construct a hypothetical HuR-targeting PROTAC, designated as Pyr-PROTAC-1 , starting from this compound. The rationale is to functionalize the pyrimidine core to serve as the HuR-binding warhead and append a linker terminating in a thalidomide analog to recruit the Cereblon (CRBN) E3 ligase.

Rationale for Experimental Choices:

  • Starting Material: this compound provides two key functional handles: a phenol for linker attachment and a methyl ester for modification to enhance binding or modulate properties.

  • Alkylation of Phenol: An O-alkylation with a bifunctional linker precursor (e.g., one with a terminal azide) is a robust reaction that introduces the linker at a vector away from the core, minimizing disruption of HuR binding.

  • Amidation of Ester: Converting the methyl ester to an amide can introduce additional hydrogen bond donors/acceptors, potentially increasing affinity for the HuR RNA-binding pocket, a strategy common in kinase inhibitor synthesis which can be adapted here. [21]* Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for coupling the warhead-linker fragment to the E3 ligase-linker fragment, simplifying the final conjugation step.

  • E3 Ligase Ligand: A thalidomide derivative is chosen as it is a well-validated and widely used ligand for recruiting the CRBN E3 ligase in PROTAC design. [22]

Synthesis_Workflow Start This compound Step1 Step 1: O-Alkylation (Linker Attachment) Start->Step1 Intermediate1 Intermediate A (Azide-functionalized warhead precursor) Step1->Intermediate1 Step2 Step 2: Amidation (Binding Group Modification) Intermediate1->Step2 Intermediate2 Intermediate B (Final Warhead-Linker) Step2->Intermediate2 Step4 Step 4: CuAAC 'Click' Coupling Intermediate2->Step4 Ligand_Start Thalidomide Derivative Step3 Step 3: Alkyne Introduction (E3 Ligand Functionalization) Ligand_Start->Step3 Ligand_Alkyne Intermediate C (Alkyne-functionalized E3 Ligand) Step3->Ligand_Alkyne Ligand_Alkyne->Step4 Final_Product Final Product Pyr-PROTAC-1 Step4->Final_Product

Caption: Synthetic workflow for Pyr-PROTAC-1.

Protocol: Synthesis of Pyr-PROTAC-1

Disclaimer: This is a representative protocol. Researchers should adapt conditions based on their specific reagents and analytical findings. All steps should be performed in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Methyl 5-(2-(2-azidoethoxy)ethoxy)pyrimidine-2-carboxylate (Intermediate A)

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-(2-azidoethoxy)-2-bromoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield Intermediate A .

Step 2: Synthesis of 5-(2-(2-azidoethoxy)ethoxy)-N-propylpyrimidine-2-carboxamide (Intermediate B)

  • Dissolve Intermediate A (1.0 eq) in a 2.0 M solution of propylamine in methanol.

  • Seal the reaction vessel and stir at 50 °C for 24 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., Dichloromethane:Methanol gradient) to afford the final warhead-linker fragment, Intermediate B .

Step 3: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-amino-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione (Intermediate C)

  • This alkyne-functionalized pomalidomide derivative can be synthesized according to established literature procedures for modifying CRBN ligands. [22]This typically involves alkylating the hydroxy group of hydroxy-pomalidomide with propargyl bromide.

Step 4: Synthesis of Pyr-PROTAC-1

  • To a mixture of Intermediate B (1.0 eq) and Intermediate C (1.0 eq) in a 1:1 mixture of t-BuOH and water, add sodium ascorbate (0.3 eq).

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction vigorously at room temperature for 12 hours. The reaction should become a thick suspension.

  • Monitor by LC-MS for the formation of the desired product.

  • Upon completion, dilute with water and extract with ethyl acetate or a DCM/MeOH mixture.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the final compound, Pyr-PROTAC-1 , by preparative HPLC to achieve high purity for biological testing. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Section 4: Protocols for Biological Evaluation of HuR Degraders

Once synthesized and purified, the degrader's biological activity must be rigorously validated. The following protocols provide a framework for confirming on-target activity, mechanism of action, and cellular effects. Breast cancer cell lines like MCF-7 or MDA-MB-231, which show elevated HuR levels, are suitable models. [14] Protocol 4.1: In Vitro HuR Degradation Assay (Western Blot)

This assay is the gold standard for directly measuring the degradation of the target protein.

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of Pyr-PROTAC-1 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO). To determine a time course, treat cells with a fixed concentration (e.g., 100 nM) for various times (e.g., 2, 4, 8, 16, 24 hours).

  • Mechanism Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding Pyr-PROTAC-1 (100 nM) for an additional 6-8 hours.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [23]6. Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against HuR overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize HuR levels to the loading control and then to the vehicle control.

Protocol 4.2: Downstream mRNA Target Analysis (qRT-PCR)

This assay determines if HuR degradation leads to the expected functional consequence: the destabilization of its target oncogenic mRNAs.

  • Cell Treatment and RNA Extraction: Treat cells as in Protocol 4.1 (e.g., with 100 nM Pyr-PROTAC-1 for 24 hours). Extract total RNA using a commercial kit (e.g., TRIzol or spin columns).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes for known HuR target genes (e.g., MYC, VEGFA, CCNB1) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

  • Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Protocol 4.3: Cellular Viability Assay

This assay assesses the overall anti-cancer effect of the HuR degrader.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of Pyr-PROTAC-1 (e.g., 0.1 nM to 50 µM) for 72 hours.

  • Viability Measurement: Measure cell viability using a method such as the Crystal Violet assay or MTT assay. [14]4. Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 5: Data Interpretation and Expected Results

The collective data from these assays will validate the success of the synthesized degrader.

AssayParameterExpected Result for a Successful HuR Degrader
Western Blot DC₅₀ (Degradation)Potent, sub-micromolar value (e.g., < 100 nM).
Dₘₐₓ (Degradation)>80% reduction in HuR protein levels.
Time Course Significant degradation observed within 8-16 hours.
MG132 Co-treatment "Rescue" of HuR levels, confirming proteasome-dependence. [14]
qRT-PCR Relative mRNA Levels Significant reduction in the mRNA levels of HuR targets (MYC, VEGFA).
Cell Viability IC₅₀ (Viability)Potent inhibition of cancer cell proliferation, ideally correlated with DC₅₀.

A successful degrader, Pyr-PROTAC-1 , would demonstrate potent, proteasome-dependent degradation of HuR, leading to a downstream reduction in oncogenic mRNA transcripts and resulting in potent anti-proliferative effects in cancer cells.

Conclusion

The RNA-binding protein HuR is a compelling target for cancer therapy, and a TPD-based approach represents a cutting-edge strategy to neutralize its oncogenic functions. This application note provides a comprehensive framework for utilizing the this compound scaffold as a starting point for the rational design and synthesis of novel HuR degraders. The detailed protocols for chemical synthesis and subsequent biological validation offer researchers a clear and actionable path to discover and characterize new therapeutic candidates. By systematically applying these methodologies, the scientific community can accelerate the development of potent and selective HuR degraders, paving the way for new treatments for a multitude of cancers.

References

  • AACR Journals. (n.d.). Targeting the RNA-Binding Protein HuR in Cancer.
  • PubMed. (2021, June 28). HuR as Therapeutic Target in Cancer: What the Future Holds.
  • PubMed Central. (n.d.). HuR function in disease.
  • ACS Publications. (n.d.). HuR-Targeted Small-Molecule Inhibitors: Beneficial Impact in Cancer Therapy.
  • PubMed. (2012, January 1). HuR function in disease.
  • Semantic Scholar. (n.d.). [PDF] HuR function in disease.
  • Ingenta Connect. (2019, May 1). The RNA Binding Protein HuR: a Promising Drug Target for Anticancer Therapy.
  • OHSU. (2023, November 1). HuRting Cancer: Targeting the RNA-binding protein HuR in cancer.
  • JACS Au. (2025, July 16). Druglike Molecular Degraders of the Oncogenic RNA-Binding Protein HuR.
  • MDPI. (n.d.). Multiple Functions of the RNA-Binding Protein HuR in Cancer Progression, Treatment Responses and Prognosis.
  • PubMed Central. (n.d.). The many facets of RNA binding protein HuR.
  • Yissum. (n.d.). Targeted Degradation of HuR RNA binding Protein using small molecules.
  • ResearchGate. (n.d.). Druglike Molecular Degraders of the Oncogenic RNA-Binding Protein HuR.
  • PubMed. (2025, July 16). Druglike Molecular Degraders of the Oncogenic RNA-Binding Protein HuR.
  • Eurofins Discovery. (n.d.). Human Cell Based Protein Turnover Assays.
  • OUCI. (n.d.). A TRIM21-based bioPROTAC highlights the therapeutic benefit of HuR degradation.
  • PubMed Central. (2013, August 12). A Novel High Throughput Biochemical Assay to Evaluate the HuR Protein-RNA Complex Formation.
  • ChemicalBook. (n.d.). This compound CAS.
  • ResearchGate. (n.d.). HuR degradation causes anti-tumorigenic effects in vitro A, B....
  • Frontiers. (2025, March 4). Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein.
  • NIH. (n.d.). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening.
  • PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • NIH. (2018, May 5). The Long-lived Protein Degradation Assay: an Efficient Method for Quantitative Determination of the Autophagic Flux of Endogenous Proteins in Adherent Cell Lines.
  • PubMed Central. (2025, July 16). Druglike Molecular Degraders of the Oncogenic RNA-Binding Protein HuR.
  • ACS Publications. (n.d.). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic.
  • Biosynth. (2024, December 19). The Therapeutic Potential of Molecular Glue and PROTAC Degraders.
  • PubMed Central. (n.d.). Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR.
  • NIH. (n.d.). Novel Compounds Targeting the RNA-Binding Protein HuR. Structure-Based Design, Synthesis, and Interaction Studies.
  • PubMed Central. (2023, June 17). RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders.
  • Caltag Medsystems. (n.d.). Methyl 5-hydroxypyridine-2-carboxylate.
  • ACS Publications. (2025). Developing PROTACs and molecular glues for pediatric leukemias.
  • ACS Publications. (2022, July 6). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic.
  • PubChem. (n.d.). Methyl 5-methylpyrimidine-2-carboxylate.
  • ChemicalBook. (n.d.). 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER.
  • PubMed. (2023, August 23). Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR.
  • ChemicalBook. (n.d.). This compound.
  • MDPI. (n.d.). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis.
  • ResearchGate. (n.d.). Protocols for synthesis of pyrimidine.
  • Google Patents. (n.d.). WO2019099868A2 - Degraders and degrons for targeted protein degradation.
  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

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Ester hydrolysis of "Methyl 5-hydroxypyrimidine-2-carboxylate" to the carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Hydroxypyrimidine-2-carboxylic Acid via Ester Hydrolysis

Topic: Ester Hydrolysis of "Methyl 5-hydroxypyrimidine-2-carboxylate" to the Carboxylic Acid Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxypyrimidine-2-carboxylic acid is a pivotal intermediate in contemporary medicinal chemistry, notably serving as a key building block in the synthesis of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are under investigation for the treatment of metabolic disorders.[1] The conversion of its methyl ester precursor, this compound, to the corresponding carboxylic acid is a critical step in the synthetic pathways of more complex, biologically active molecules. This application note provides a comprehensive guide to this hydrolysis reaction, detailing a robust and field-tested protocol. As Senior Application Scientists, we aim to not only provide a step-by-step procedure but also to elucidate the underlying chemical principles and offer practical insights to ensure a successful and reproducible outcome.

Reaction Scheme

The hydrolysis of this compound is typically achieved through saponification, a base-catalyzed process that converts the ester into a carboxylate salt, which is subsequently protonated to yield the final carboxylic acid.

Reaction Scheme of this compound Hydrolysis

Figure 1: General reaction scheme for the base-catalyzed hydrolysis of this compound to 5-hydroxypyrimidine-2-carboxylic acid.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis of an ester, or saponification, is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as a leaving group. The newly formed carboxylic acid is then deprotonated by the methoxide or another hydroxide ion in the basic medium to form a resonance-stabilized carboxylate. This final acid-base step is essentially irreversible and drives the reaction to completion. An acidic workup is then required to protonate the carboxylate and the hydroxyl group on the pyrimidine ring to yield the final product.

Saponification_Mechanism Start This compound + OH⁻ Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Products1 5-Hydroxypyrimidine-2-carboxylate + CH₃OH Intermediate->Products1 Elimination of Methoxide Products2 5-Hydroxypyrimidine-2-carboxylic Acid Products1->Products2 Acidic Workup (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocols

This section details the recommended protocol for the hydrolysis of this compound. A base-catalyzed approach is presented as the primary method due to its efficiency and irreversibility. An alternative acid-catalyzed method is also discussed.

Primary Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from established methods for the hydrolysis of similar heterocyclic esters, such as methyl 5-chloropyrazine-2-carboxylate, which has been shown to proceed efficiently using lithium hydroxide in an aqueous medium.[2] The choice of lithium hydroxide is strategic; it offers good solubility in aqueous and mixed solvent systems and is less prone to causing side reactions compared to stronger bases like sodium or potassium hydroxide in some contexts.

Materials and Equipment:

  • Round-bottom flask (50 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Reagents:

ReagentCAS No.Molecular FormulaMolecular Wt.Purpose
This compound1415574-30-9C₆H₆N₂O₃154.13 g/mol Starting Material
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-3LiOH·H₂O41.96 g/mol Base Catalyst
Deionized Water (H₂O)7732-18-5H₂O18.02 g/mol Solvent
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11 g/mol Co-solvent
2 M Hydrochloric Acid (HCl)7647-01-0HCl36.46 g/mol Acid for Workup

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.49 mmol).

  • Solvent Addition: Add a mixture of deionized water (15 mL) and tetrahydrofuran (THF, 5 mL). The THF is used as a co-solvent to aid in the dissolution of the starting ester.

  • Addition of Base: Add lithium hydroxide monohydrate (0.54 g, 12.98 mmol, 2.0 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 70-80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5°C.

  • Workup - Acidification: Slowly add 2 M hydrochloric acid dropwise with vigorous stirring to acidify the mixture to a pH of 2-3. This will protonate the carboxylate and the hydroxyl group, causing the product to precipitate out of the solution. The use of a pyrazine analog purification method informs this acidification and precipitation step.[3]

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake with a small amount of cold deionized water (2 x 5 mL) to remove any inorganic salts.

  • Drying: Dry the solid under vacuum at 40-50°C to a constant weight to yield 5-hydroxypyrimidine-2-carboxylic acid.

Alternative Protocol: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, a large excess of water is typically used.[4]

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 6.49 mmol) in a mixture of water (20 mL) and concentrated sulfuric acid (1 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate upon cooling. If not, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 3-4 to induce precipitation.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization of 5-Hydroxypyrimidine-2-carboxylic Acid

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch from the carboxylic acid and the hydroxyl group around 3500-2500 cm⁻¹, and a C=O stretch around 1700-1730 cm⁻¹.[5]

  • ¹H NMR Spectroscopy: The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm). The pyrimidine protons will have characteristic shifts.[5]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-185 ppm.[6]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (140.09 g/mol ) should be observed.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inadequate amount of base.Increase reaction time and/or temperature. Ensure at least 2 equivalents of base are used. Check the purity of the starting material.
Low Yield Product is partially soluble in the workup solution. Incomplete precipitation.Ensure the pH is sufficiently low (2-3) during acidification. Cool the mixture thoroughly in an ice bath before filtration. Minimize the amount of cold water used for washing the solid.
Product is an oil or gummy Impurities present. Incomplete drying.Recrystallize the product from a suitable solvent system (e.g., water/ethanol). Ensure the product is thoroughly dried under vacuum.
Unexpected Side Products Ring opening or rearrangement under harsh basic conditions.[7]Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Consider using a weaker base. Monitor the reaction closely by TLC or HPLC.

Experimental Workflow Diagram

Hydrolysis_Workflow Start Combine Starting Ester, Water/THF, and LiOH Reaction Reflux for 2-4 hours Start->Reaction Cooling Cool to 0-5°C Reaction->Cooling Acidification Acidify with 2M HCl to pH 2-3 Cooling->Acidification Filtration Vacuum Filter the Precipitate Acidification->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product Pure 5-Hydroxypyrimidine-2-carboxylic Acid Drying->Product

Caption: Overall workflow for the hydrolysis.

References

  • Google Patents. (n.d.). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. CN103880757A.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylpyrimidine-2-carboxylate. Retrieved from [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Google Patents. (n.d.). 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. CN109467536A.
  • Yan, S. F., et al. (2006). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 42(8), 1063-1066.
  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022). Molecules. Retrieved from [Link]

  • Intramolecular base catalysed hydrolysis of ortho-hydroxyaryl esters: the anomalous position of methyl 3,5-dinitrosalicylate on the Linear Free Energy Relationship plot. (1998). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

Sources

Application Notes & Protocols: Suzuki Coupling of Methyl 5-hydroxypyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As a core component of nucleobases, its derivatives are integral to a vast array of clinically approved drugs, exhibiting therapeutic activities that span oncology, virology, and immunology.[3][4] The functionalization of the pyrimidine core, particularly through the formation of carbon-carbon bonds, allows for the precise tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging C-C bonds.[5][6] Its tolerance of diverse functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool for lead optimization and library synthesis.[7]

This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling to derivatives of Methyl 5-hydroxypyrimidine-2-carboxylate. We will delve into the critical prerequisite of activating the hydroxyl group, detail optimized reaction protocols, and provide insights into troubleshooting common challenges, empowering researchers to efficiently synthesize novel 5-aryl pyrimidine derivatives.

The Prerequisite: Activating the C5-Position for Cross-Coupling

A foundational principle of palladium-catalyzed cross-coupling is the requirement of a suitable leaving group on one of the coupling partners. The hydroxyl group of this compound is a poor leaving group due to the high strength of the C-O bond. Direct coupling is therefore not feasible. To render the C5 position susceptible to oxidative addition by the palladium catalyst, the hydroxyl group must first be converted into a more reactive electrophilic species.

The most common and effective strategy is its conversion to a sulfonate ester, such as a trifluoromethanesulfonate (triflate, -OTf) or a tosylate (-OTs).[8][9] Triflates are exceptionally good leaving groups and are widely used in challenging cross-coupling reactions.[9][10]

Protocol 1: Synthesis of Methyl 5-(trifluoromethanesulfonyloxy)pyrimidine-2-carboxylate

This protocol details the conversion of the starting hydroxypyrimidine into its activated triflate derivative, the key substrate for the subsequent Suzuki coupling.

Materials:

  • This compound

  • Triflic Anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Triflation: Add triflic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. The reaction is exothermic; maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volumes).

  • Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure pyrimidyl triflate.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing conditions and troubleshooting.[11] The process is a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[6]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (C-OTf in our case) of the pyrimidyl triflate, forming a Pd(II) complex.

  • Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the triflate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂(X) (Pyrimidyl-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂(R²) (Di-organic Complex) transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product reactants R¹-X (Pyrimidyl-OTf) + R²-B(OH)₂ (Boronic Acid) + Base center_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki Coupling of Methyl 5-(triflyloxy)pyrimidine-2-carboxylate

This protocol provides a general method for coupling the activated pyrimidyl triflate with a variety of aryl- and heteroarylboronic acids.

Materials:

  • Methyl 5-(triflyloxy)pyrimidine-2-carboxylate (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME, often with water)

  • Argon or Nitrogen gas supply

  • Standard glassware for reflux or microwave synthesis

Step-by-Step Procedure:

  • Reagent Preparation: To a Schlenk tube or microwave vial, add the pyrimidyl triflate (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. For microwave-assisted reactions, typical conditions are 100-140 °C for 15-30 minutes.[12]

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting triflate is consumed.

  • Cooling & Filtration: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Workup: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the desired 5-aryl-pyrimidine product.

Experimental Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Purification Phase start Start: Hydroxypyrimidine activation Protocol 1: Activation to Pyrimidyl Triflate start->activation reagents Weigh Reagents: Triflate, Boronic Acid, Catalyst, Base activation->reagents setup Assemble Reaction in Inert Vessel reagents->setup degas Add Degassed Solvents setup->degas heat Heat & Stir (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography or Recrystallization workup->purify characterize Characterization (NMR, MS) purify->characterize final_product Final Product: 5-Aryl Pyrimidine characterize->final_product

Caption: A generalized workflow for the synthesis of 5-aryl pyrimidines.

Data Summary: Parameter Optimization

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions and provides insights for optimizing the reaction for your specific substrates.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a reliable, general-purpose catalyst for many couplings.[13][14] For electron-poor or sterically hindered boronic acids, or for challenging triflates, more advanced catalysts with bulky, electron-rich phosphine ligands (Buchwald-type) can significantly improve yields and reaction rates.[5]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for the transmetalation step.[15] K₂CO₃ is a good starting point.[16] K₃PO₄ is a stronger base often used for less reactive boronic acids. Cs₂CO₃ is highly effective but more expensive, often used when other bases fail. The choice can be critical to avoid side reactions like boronic acid decomposition.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME, THFAn aqueous mixture is most common, as water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[16] Anhydrous conditions can be used but may require a different base (e.g., KF). The choice of organic solvent can influence reaction rate and solubility of reagents.
Temperature 80 - 120 °C (Conventional), 100 - 150 °C (Microwave)Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Microwave irradiation can dramatically shorten reaction times from hours to minutes.[12] Start at a moderate temperature (e.g., 90 °C) and increase if the reaction is sluggish.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure catalyst is fresh and handled under inert conditions. Switch to a stronger base (K₂CO₃ → K₃PO₄). Increase reaction temperature or switch to microwave heating. Consider a more active catalyst/ligand system.
Detriflation of Starting Material Catalyst deactivation; Presence of water/protons leading to hydrodetriflation.Ensure all reagents and solvents are properly degassed to remove oxygen. Use a robust ligand that protects the palladium center.
Homo-coupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas the reaction mixture. Use the minimum effective catalyst loading (start with 1-2 mol%).
Poor Reproducibility Variable quality of reagents (especially boronic acid); Inconsistent inert atmosphere.Use high-purity boronic acids (some degrade on storage). Ensure rigorous exclusion of air and moisture using Schlenk techniques.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and modular platform for the synthesis of diverse 5-aryl pyrimidine derivatives from this compound. The critical step of activating the hydroxyl group to a triflate unlocks the potential of this widely available building block. By carefully selecting the catalyst, base, and solvent system, and by following the detailed protocols provided, researchers in medicinal chemistry and drug development can efficiently access novel chemical matter, accelerating the discovery of next-generation therapeutics.

References

  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5 - PubMed. PubMed.
  • Scheme 1: Synthesis of 5-substituted pyrimidine analogs.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Applic
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a ]pyrimidines and Pyrazolo[1,5.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boron
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Suzuki reaction. Wikipedia.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. OuQ6yl0pnaRIVZomP_6)

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Application Notes and Protocols for Methyl 5-hydroxypyrimidine-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 5-hydroxypyrimidine-2-carboxylate in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds.[1] By focusing on small, low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[2] At the heart of a successful FBDD campaign lies the careful selection of a diverse and well-characterized fragment library.

This guide focuses on a particularly valuable fragment: This compound . The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous approved drugs and bioactive molecules.[3] Its nitrogen atoms can act as hydrogen bond acceptors, while the ring system can engage in favorable pi-stacking interactions with protein targets.

The specific substitution pattern of this compound confers several strategic advantages for FBDD:

  • The 5-hydroxy group: This functionality provides a crucial hydrogen bond donor and acceptor, enabling specific and directional interactions within a protein binding pocket. The hydroxyl group can be pivotal in anchoring the fragment to the target, and its importance in binding energy has been demonstrated in related pyrimidine scaffolds.[4][5]

  • The 2-carboxylate methyl ester: This group offers a vector for chemical elaboration. The ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for fragment growing or linking strategies. This "poised" nature of the fragment is a key consideration in modern fragment library design.

  • Favorable Physicochemical Properties: The fragment's small size and polarity are generally consistent with the "Rule of Three," a set of guidelines for fragment design that favor aqueous solubility and a higher probability of observing binding.[6]

This document provides a comprehensive overview of the properties of this compound, detailed protocols for its application in biophysical screening assays, and a discussion of its potential for evolution into potent lead compounds.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is essential for designing effective screening experiments and interpreting the results. While experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and utilize in silico prediction tools.[7][8]

PropertyPredicted/Estimated ValueSignificance in FBDD
Molecular Weight ~154.12 g/mol Compliant with the "Rule of Three" (<300 Da), ensuring good ligand efficiency.[6]
logP ~0.5 - 1.0Indicates good aqueous solubility, which is critical for high-concentration screening.
Hydrogen Bond Donors 1 (from the hydroxyl group)Provides a key interaction point for anchoring to the protein target.
Hydrogen Bond Acceptors 4 (2 from pyrimidine nitrogens, 2 from the ester)Offers multiple opportunities for forming hydrogen bonds with the target.
Polar Surface Area (PSA) ~75 ŲContributes to good solubility and permeability characteristics.

Synthesis of this compound

This compound is commercially available from several suppliers, ensuring its accessibility for research purposes.[4] For researchers interested in its synthesis, a plausible route involves the esterification of 5-hydroxypyrimidine-2-carboxylic acid. A patented method describes the synthesis of the carboxylic acid precursor from 5-bromo-2-cyanopyrimidine.[9]

Protocol for the Esterification of 5-hydroxypyrimidine-2-carboxylic acid:

  • Dissolution: Dissolve 5-hydroxypyrimidine-2-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (generated in situ from acetyl chloride or thionyl chloride).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Fragment-Based Drug Discovery: A Workflow

The following diagram illustrates a typical FBDD workflow utilizing this compound as a screening fragment.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (e.g., Thermal Shift Assay, SPR) A->B C Orthogonal Screen (e.g., NMR, ITC) B->C D Structural Biology (X-ray Crystallography) C->D E Structure-Guided Design D->E F Fragment Growing or Linking E->F G Lead Compound F->G Fragment_Evolution cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound A This compound B Fragment Growing (Elaboration at the 2- or 5-position) A->B C Fragment Linking (Connecting to another fragment in an adjacent pocket) A->C D Potent and Selective Lead B->D C->D

Sources

Application Notes and Protocols for the Purification of Methyl 5-hydroxypyrimidine-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 5-hydroxypyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As with any synthetic compound destined for biological screening or further chemical modification, achieving high purity is paramount. This application note provides a comprehensive guide to the purification of this compound using silica gel column chromatography, a fundamental and widely used technique for the separation of moderately polar to polar organic compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific principles that govern a successful separation.

Understanding the Analyte: Physicochemical Properties and Synthetic Considerations

This compound possesses a unique combination of functional groups that dictate its chromatographic behavior. The pyrimidine core, with its two nitrogen atoms, along with the hydroxyl and methyl ester groups, imparts significant polarity to the molecule. This polarity suggests a strong interaction with polar stationary phases like silica gel.[1][2][3]

While the exact impurities will depend on the specific synthetic route employed, common contaminants in the synthesis of such heterocyclic systems may include unreacted starting materials, isomers, and by-products from side reactions such as hydrolysis of the ester or N-alkylation. For the purpose of this guide, we will consider a hypothetical crude sample containing the desired product, a less polar impurity (e.g., a benzylated precursor), and a more polar impurity (e.g., the corresponding carboxylic acid from ester hydrolysis).

The Cornerstone of Separation: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to preparative column chromatography, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and material-sparing technique that provides a reliable preview of the separation that can be achieved on a silica gel column.[6] The goal is to find a mobile phase that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the desired product ideally between 0.2 and 0.4.[6]

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (e.g., F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. The solvent level should be below the baseline. Allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). If the compounds are not UV-active, staining with an appropriate agent (e.g., potassium permanganate) may be necessary.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Optimizing the Mobile Phase:

The selection of the mobile phase is critical for achieving a good separation.[5] For a polar compound like this compound, a mixture of a less polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[6]

Solvent System (v/v) Observations and Rationale
100% HexaneAll spots remain at the baseline. The solvent is too non-polar to move the polar compounds.
50% Ethyl Acetate / 50% HexaneThe less polar impurity moves up the plate, but the desired product and the more polar impurity are still close to the baseline. The mobile phase is not polar enough.
80% Ethyl Acetate / 20% HexaneGood separation is observed between the less polar impurity and the desired product. The Rf of the product is approximately 0.3. This is a promising system.
100% Ethyl AcetateThe desired product moves further up the plate (Rf ≈ 0.5), but the separation from the more polar impurity may decrease.
5% Methanol / 95% DichloromethaneThis is a more polar system that can be effective for highly polar compounds.[7][8] It may be necessary if the separation in ethyl acetate/hexane is not satisfactory.

Based on these hypothetical TLC experiments, an 80:20 mixture of ethyl acetate to hexane appears to be a suitable mobile phase for the column chromatography.

Preparative Column Chromatography: A Step-by-Step Protocol

The principles of separation observed in TLC are directly applicable to column chromatography.[4] The goal is to physically separate the components of the mixture on a larger scale.

Materials and Equipment
  • Chromatography column with a stopcock

  • Silica gel (for flash chromatography, 40-63 µm particle size is recommended)

  • Sand (acid-washed)

  • Mobile phase (e.g., 80:20 Ethyl Acetate/Hexane)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Column Packing (Slurry Method)

Proper column packing is crucial to avoid channeling and ensure a good separation.

  • Column Preparation: Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom to support the packing material. Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the mobile phase to form a slurry.

  • Packing the Column: With the stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Settling the Stationary Phase: Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Adding Sand: Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

Sample Loading
  • Dry Loading (Recommended for samples not highly soluble in the mobile phase):

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the sand layer.

Elution and Fraction Collection

The choice between isocratic and gradient elution depends on the complexity of the mixture and the separation achieved on TLC.[9][10][11]

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation (e.g., 80:20 Ethyl Acetate/Hexane). This method is simpler and often provides good resolution for components with similar polarities.[9][10]

  • Gradient Elution: The polarity of the mobile phase is gradually increased during the separation (e.g., starting with 70:30 Ethyl Acetate/Hexane and gradually increasing the proportion of ethyl acetate). This is useful for separating mixtures containing compounds with a wide range of polarities, as it can speed up the elution of more strongly retained components.[12]

Protocol:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting fractions in numbered tubes. Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • Continuously monitor the separation by collecting small aliquots from the eluent and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Workflow

The following diagram illustrates the key stages in the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development MP Mobile Phase (e.g., 80:20 EtOAc/Hexane) TLC->MP Optimizes SP Stationary Phase (Silica Gel) Packing Column Packing (Slurry Method) MP->Packing Loading Sample Loading (Dry or Wet) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection TLC_monitoring TLC Monitoring of Fractions Collection->TLC_monitoring Pooling Pooling of Pure Fractions TLC_monitoring->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Methyl 5-hydroxy- pyrimidine-2-carboxylate Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Consider a gradient elution.
Column channeling.Repack the column carefully, ensuring no air bubbles are trapped.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane content).
Compound Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the ethyl acetate content or add a small amount of methanol).
Streaking of Spots on TLC Sample is too concentrated.Dilute the sample before spotting.
Compound is interacting with acidic silica.Add a small amount of a modifier like triethylamine to the mobile phase for basic compounds.

Conclusion

The purification of this compound by silica gel column chromatography is a reliable and effective method for obtaining high-purity material suitable for downstream applications in research and drug development. The success of the purification hinges on a systematic approach, beginning with careful method development using TLC to identify an optimal mobile phase. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently and efficiently purify this and other polar heterocyclic compounds.

References

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • PMC - PubMed Central. (2018, March 19). Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC. Retrieved from [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. Retrieved from [Link]

  • Column Chromatography - What are Different Types and How to Select Right Method. (n.d.). Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-hydroxypyrimidine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data from established literature to address the practical challenges you may encounter.

Synthesis Overview & Strategy

This compound is a valuable intermediate in medicinal chemistry.[1][2] While several synthetic routes to pyrimidine derivatives exist, a common and effective strategy for this specific molecule involves a two-step approach starting from a more accessible precursor. This method offers a balance of high yield and operational simplicity. The general pathway involves the synthesis of a protected methoxy intermediate, followed by a selective deprotection to reveal the desired hydroxyl group.

A frequently employed strategy is the demethylation of Methyl 5-methoxypyrimidine-2-carboxylate. This precursor can be synthesized through various heterocyclic chemistry methods.[3] The subsequent demethylation is a critical step where yield can be compromised if conditions are not optimized to be selective for the methyl ether over the methyl ester.

Proposed Synthetic Workflow

G cluster_0 Step 1: Formation of Methoxy Intermediate cluster_1 Step 2: Demethylation cluster_2 Purification & Analysis A Starting Materials (e.g., Amidinium Salts + 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol) B Methyl 5-methoxypyrimidine-2-carboxylate A->B Condensation Reaction C This compound (Final Product) B->C Selective Demethylation (e.g., Lewis Acids) D Crude Product C->D E Purified Product D->E Chromatography / Recrystallization F Characterization (NMR, MS, HPLC) E->F

Caption: Proposed two-step synthesis and purification workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Synthesis of Methyl 5-methoxypyrimidine-2-carboxylate

Question: My condensation reaction to form the pyrimidine ring has a very low yield. What are the common causes?

Answer: Low yields in pyrimidine ring synthesis are often traced back to three areas: reagent quality, reaction conditions, and moisture.

  • Causality: The formation of 2-substituted pyrimidine-5-carboxylic esters from amidinium salts and propen-1-ol derivatives is a condensation reaction that is highly sensitive to stoichiometry and the reactivity of the starting materials.[3]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the amidinium salt is pure and dry. If you prepared it yourself, verify its structure by NMR. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol should be a stable reagent, but ensure it has been stored under a nitrogen atmosphere to prevent degradation.[3]

    • Moisture Control: The reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

    • Reaction Temperature & Time: These reactions can require specific temperature profiles. If the reaction is run at too low a temperature, the rate may be impractically slow. Conversely, excessive heat can cause decomposition of starting materials or products. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical procedure may involve stirring at room temperature for several hours.[4]

    • Base and Solvent: The choice of base and solvent is critical. For instance, using sodium ethoxide in ethanol is a common condition for forming pyrimidine rings from appropriate precursors.[4] Ensure the base is fully dissolved and active.

Step 2: Demethylation of Methyl 5-methoxypyrimidine-2-carboxylate

Question: My demethylation reaction is either incomplete or it is also hydrolyzing my methyl ester. How can I improve selectivity?

Answer: This is the most critical challenge in this synthesis. The goal is to cleave the aryl-methyl ether bond without cleaving the ester. Harsh conditions like using potassium hydroxide at high temperatures will likely saponify the ester.[5]

  • Causality: Strong nucleophiles or harsh basic/acidic conditions at high temperatures lack the selectivity to differentiate between the methyl ether and the methyl ester. The ideal reagent is a Lewis acid that coordinates preferentially with the ether oxygen, facilitating nucleophilic attack on the methyl group.

  • Troubleshooting & Optimization Strategies:

    • Choice of Reagent: Boron tribromide (BBr₃) is a classic and effective reagent for cleaving aryl ethers. It is a strong Lewis acid. However, it can also complex with the ester carbonyl. Use it at low temperatures (e.g., -78 °C to 0 °C) and with precise stoichiometry (1.0-1.2 equivalents) to enhance selectivity.

    • Alternative Reagents: Consider using aluminum chloride (AlCl₃) with a soft nucleophile like ethanethiol, or trimethylsilyl iodide (TMSI) generated in situ. These can offer higher selectivity under milder conditions.

    • Monitor Progress: Follow the reaction closely using TLC. An incomplete reaction will show remaining starting material. If the reaction stalls, consider adding a small additional portion of the demethylating agent rather than increasing the temperature significantly.

    • Problematic Impurity: If you observe the formation of 5-hydroxy-pyrimidine-2-carboxylic acid (hydrolyzed ester), your conditions are too harsh. The immediate solution is to lower the reaction temperature and shorten the reaction time. If the acid is the major product, you can attempt to recover it and re-esterify it using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid), though this adds an extra step and reduces overall efficiency.

Purification

Question: I'm having difficulty purifying the final product. It seems to co-elute with an impurity on my silica column, or I lose a lot of material during workup.

Answer: Purification of polar, functionalized heterocyclic compounds can be challenging. The phenolic hydroxyl group in your product can cause streaking on silica gel and increases its solubility in aqueous base.

  • Causality: The polar nature of the hydroxyl group and the pyrimidine nitrogens can lead to strong interactions with silica gel. During aqueous workup, the phenolic proton is acidic (pKa is predicted to be around 5.0) and can be deprotonated by even mild bases, causing the product to partition into the aqueous layer.[6][7]

  • Troubleshooting Steps:

    • Column Chromatography:

      • Solvent System: If using a standard ethyl acetate/hexane system, the product may not move or may streak. A more polar system is needed. A common mobile phase for such compounds is dichloromethane/methanol.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.

      • Additive: Adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can suppress the deprotonation of the phenolic hydroxyl, leading to sharper peaks and better separation.

    • Aqueous Workup:

      • pH Control: During the workup, after quenching the reaction, ensure the aqueous layer is neutralized or made slightly acidic (pH ~4-5) before extracting with an organic solvent.[1] Use a dilute acid like 1N HCl.[1] This keeps the hydroxyl group protonated and ensures the product remains in the organic phase.

    • Alternative Purification: If chromatography is problematic, consider recrystallization or trituration. The product is described as a light brown to yellow solid.[6] Grinding the crude solid with a solvent in which the impurities are soluble but the product is not (like hot ethyl acetate or acetonitrile) can be an effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis? A1: When working with reagents like boron tribromide (BBr₃) or phosphoryl chloride (used in some pyrimidine syntheses), always operate in a certified chemical fume hood.[8][9] These reagents are corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques is essential.

  • ¹H NMR: Proton NMR is the primary tool. You should see characteristic peaks for the pyrimidine ring protons, the hydroxyl proton (which may be a broad singlet), and the methyl ester singlet. A patent for the related carboxylic acid shows pyrimidine protons at δ 8.79 ppm.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight (154.125 g/mol ).[10]

  • HPLC: To assess purity. A pure sample should show a single major peak.

Q3: Can I use a different protecting group for the hydroxyl function instead of a methyl ether? A3: Yes, a benzyl ether is a common alternative. A synthetic route for the related 5-hydroxy pyrimidine-2-carboxylic acid uses a benzyl protecting group, which is cleaved by hydrolysis under basic conditions or by hydrogenolysis.[1] The choice depends on the overall synthetic plan and the compatibility of other functional groups in your molecule. Hydrogenolysis (H₂, Pd/C) is a very mild deprotection method that would not affect the methyl ester.[5]

Q4: What are the typical storage conditions for this compound? A4: The compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[6][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 5-methoxypyrimidine-2-carboxylate (Illustrative)

This protocol is adapted from general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in anhydrous THF.

  • Addition: Add the relevant amidinium salt (e.g., formamidinium acetate, 1.1 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield the product.

Protocol 2: Demethylation to this compound
  • Setup: Dissolve Methyl 5-methoxypyrimidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.1 eq) in DCM dropwise over 30 minutes. The solution may change color.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC (e.g., 5% methanol in DCM).

  • Quenching: Once the reaction is complete, cool it back to -78 °C and very carefully quench by the slow, dropwise addition of methanol, followed by water.

  • Workup: Allow the mixture to warm to room temperature. Adjust the pH to ~4-5 with a saturated sodium bicarbonate solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by silica gel chromatography (eluting with a gradient of 0-5% methanol in DCM) or by trituration with hot ethyl acetate to afford the final product.[5]

Data Summary Table
ParameterStep 1 (Ester Formation)Step 2 (Demethylation)
Key Reagents Amidinium Salt, Propenol derivative[3]BBr₃, AlCl₃/Thiol, or TMSI
Solvent Anhydrous THF or EthanolAnhydrous DCM or Chloroform
Temperature Room Temperature-78 °C to 0 °C
Typical Time 12 - 24 hours2 - 4 hours
Monitoring TLC (50% EtOAc/Hex)TLC (5% MeOH/DCM)
Expected Yield 60 - 85%70 - 90%
Purification Silica Gel ChromatographySilica Gel Chromatography or Trituration
Troubleshooting Workflow Diagram

G start Low Yield or Impure Product in Demethylation Step q1 Check TLC/NMR of Crude Product. Is starting material (SM) present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is the ester group hydrolyzed? (Presence of carboxylic acid) q1->q2 No s1 Solutions: 1. Increase reaction time at 0°C. 2. Add more demethylating agent (0.1-0.2 eq). 3. Check reagent quality. a1_yes->s1 end_node Proceed to Optimized Purification s1->end_node a2_yes Conditions Too Harsh q2->a2_yes Yes q3 Are there multiple unknown spots on TLC? q2->q3 No s2 Solutions: 1. Run reaction at lower temp (-78°C only). 2. Use a milder reagent (e.g., TMSI). 3. Reduce reaction time. a2_yes->s2 s2->end_node a3_yes Side Reactions / Decomposition q3->a3_yes Yes q3->end_node No s3 Solutions: 1. Ensure rigorous anhydrous conditions. 2. Check for air leaks (run under N2/Ar). 3. Optimize purification (see guide). a3_yes->s3 s3->end_node

Caption: Decision tree for troubleshooting the demethylation step.

References
  • 5-Hydroxypyrimidine synthesis - ChemicalBook. , ChemicalBook.

  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society, 4590. , Journal of the Chemical Society (Resumed).

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. , Google Patents.

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. , PubMed Central.

  • WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. , Google Patents.

  • Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. , TSI Journals.

  • Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis. [Source]([Link], Semantic Scholar.

  • Synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. , ResearchGate.

  • This compound | CymitQuimica. , CymitQuimica.

  • This compound | 1415574-30-9 - ChemicalBook. , ChemicalBook.

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method. , Google Patents.

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. , ResearchGate.

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. , Organic Chemistry Portal.

  • Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. , Benchchem.

  • 2-methyl-5-hydroxypyrimidine. , SynQuest Labs.

  • This compound CAS - ChemicalBook. , ChemicalBook.

  • methyl 5-methoxypyrimidine-2-carboxylate - CAS:1415800-40-6. , Aladdin.

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Common side reactions in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of substituted pyrimidines. Instead of a generic overview, we will address specific, frequently encountered problems in a practical, question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Section 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction, a one-pot, three-component synthesis, is a cornerstone for creating dihydropyrimidinones (DHPMs) but is often plagued by competing pathways and purification difficulties.[1][2][3]

FAQ 1: My Biginelli reaction product is contaminated with a highly fluorescent, yellow byproduct. What is this impurity and how can I prevent it?

Answer:

This is a classic and very common issue. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4]

Causality: This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically generated from the decomposition of urea at elevated temperatures, which allows the Hantzsch pathway to compete with the desired Biginelli reaction.[1][4]

Troubleshooting & Prevention Strategies:

  • Temperature Control: This is the most critical parameter. The Hantzsch pathway is significantly favored at higher temperatures. Lowering the reaction temperature can dramatically reduce DHP formation.[4]

  • Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the two pathways.[1][4] Some catalysts may preferentially promote the desired reaction.

  • Order of Reagent Addition: Adding the urea to the reaction mixture last can sometimes minimize its premature decomposition into ammonia.[1][4]

Table 1: Effect of Temperature on Biginelli vs. Hantzsch Product Distribution

Temperature (°C) Desired DHPM Yield (%) Hantzsch DHP Yield (%)
60 85 10
80 72 25
100 55 40

Note: Yields are approximate and vary based on specific substrates and catalysts.[4]

Workflow: Diagnosing and Mitigating Hantzsch Byproduct

G cluster_solutions Mitigation Strategies start Problem: Yellow, Fluorescent Byproduct confirm Confirm Identity: - TLC (fluorescence under UV) - NMR/MS analysis start->confirm pathway Cause: Hantzsch DHP Pathway (Urea decomposition to NH3) confirm->pathway temp Reduce Reaction Temp. (e.g., from 100°C to 60°C) pathway->temp Primary Solution catalyst Optimize Catalyst (Screen Lewis Acids) pathway->catalyst addition Modify Reagent Addition (Add Urea last) pathway->addition monitor Improved Purity/ Reduced Fluorescence? temp->monitor Monitor by TLC catalyst->monitor addition->monitor end_yes Success: Proceed with Purification monitor->end_yes Yes end_no Re-evaluate: - Catalyst choice - Substrate stability monitor->end_no No

Caption: Troubleshooting workflow for fluorescent byproduct formation.

FAQ 2: My Biginelli reaction has a very low yield, and TLC analysis shows a significant amount of unreacted starting materials. What's going wrong?

Answer:

Low conversion is often traced back to three main areas: catalysis, reaction conditions, or reactant quality.[4]

Causality & Troubleshooting Steps:

  • Inefficient Catalysis: The traditional acid catalyst (e.g., HCl) may not be effective for all substrates.[5] Ensure your catalyst is active; reusable catalysts may need regeneration. For acid catalysts, confirm the concentration is appropriate.[4] Modern Lewis acid catalysts like Yb(OTf)₃ or InCl₃ often give superior results under milder conditions.[6]

  • Suboptimal Conditions: The reaction may simply need more time or a moderate temperature increase to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to find the optimal balance, as excessive heat can promote side reactions.[4]

  • Reactant Purity: Impurities in the starting materials, especially the aldehyde or β-ketoester, can inhibit the reaction. Ensure all reactants are of high purity.[4] Aliphatic aldehydes, in particular, are prone to self-condensation and may require modified protocols for good yields.[5]

  • Competing Knoevenagel Condensation: A primary competing reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, which forms an α,β-unsaturated dicarbonyl compound.[4][5] This intermediate may not cyclize efficiently, thus consuming starting materials and lowering the overall yield.[4]

FAQ 3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm and address this?

Answer:

N-acylureas are common byproducts that can complicate purification.[1][4]

Causality & Troubleshooting Steps:

  • Confirmation: These byproducts can often be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and confirmed by mass spectrometry.[1] You may need to isolate the impurity using column chromatography for definitive characterization.[4]

  • Prevention: Formation can sometimes be suppressed by carefully controlling the stoichiometry of the reactants.[1]

  • Purification: Recrystallization is frequently the most effective method for removing N-acylurea impurities from the desired DHPM product.[1][4] The key is a careful selection of the recrystallization solvent. Ethanol is a common starting point.[7]

Section 2: Troubleshooting the Pinner Pyrimidine Synthesis

The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is a versatile method for creating a wide range of substituted pyrimidines.[8][9][10] However, it is highly sensitive to reaction conditions, particularly the presence of water.

FAQ 1: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the most likely side reactions?

Answer:

The Pinner synthesis can be prone to several side reactions that lead to complex product mixtures and low yields.[1]

Common Side Reactions:

  • Self-Condensation of the 1,3-Dicarbonyl: The dicarbonyl starting material can react with itself, especially under the basic conditions often employed.[4]

  • Hydrolysis of the Amidine: Amidines can be hygroscopic and may hydrolyze over time, especially if not stored properly.[1] Water in the reaction solvent will also lead to hydrolysis.

  • Hydrolysis of Intermediates: The key imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[5]

  • Incomplete Cyclization: The reaction may stall after the initial condensation, failing to proceed to the final cyclization and dehydration steps, particularly with sterically hindered substrates.[1][4][5]

Workflow: Troubleshooting the Pinner Synthesis

G cluster_causes Potential Causes & Side Reactions cluster_solutions Corrective Actions start Problem: Low Yield / Complex Mixture in Pinner Synthesis hydrolysis Hydrolysis of Amidine or Intermediates start->hydrolysis self_cond Self-Condensation of Dicarbonyl start->self_cond incomplete Incomplete Cyclization start->incomplete anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere (N2/Ar) hydrolysis->anhydrous reagents Check Reagent Quality: - Use fresh/purified amidine - Distill dicarbonyl compound hydrolysis->reagents self_cond->reagents catalyst Promote Cyclization: - Add catalytic acid - Increase reaction time/temp (monitor via TLC) incomplete->catalyst result Improved Yield and Purity? anhydrous->result reagents->result catalyst->result success Success result->success Yes fail Failure: Re-evaluate substrate compatibility result->fail No

Caption: A decision-making workflow for Pinner synthesis issues.

FAQ 2: How critical are anhydrous conditions, and what is the best practice for ensuring them?

Answer:

Strictly anhydrous conditions are paramount for a successful Pinner synthesis. The Pinner salt intermediate is highly moisture-sensitive. Its hydrolysis is a primary pathway to failure, leading to ester byproducts instead of pyrimidines.[5]

Best Practices Protocol:

  • Glassware: All glassware should be thoroughly flame-dried or oven-dried immediately before use.

  • Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).

  • Atmosphere: Run the reaction under a positive pressure of an inert atmosphere, such as dry Nitrogen or Argon.[5]

  • Reagents: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine just before use to avoid moisture absorption.[5]

  • Classical Pinner Method: The original method involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, which inherently ensures anhydrous acidic conditions.[5]

Section 3: General Issues & Purification
FAQ 1: My reaction produces a mixture of N-alkylated and O-alkylated pyrimidines. How can I control the regioselectivity?

Answer:

The competition between N- and O-alkylation is a common challenge in the functionalization of pyrimidinones. Directing the reaction to furnish a single product often requires careful selection of reagents and conditions, as mixtures of mono-, di-, and O-alkylated products can form.[11][12]

Factors Influencing Selectivity:

  • Base: The choice of base is critical. For example, using a strong base like potassium carbonate can favor one isomer over another.[13]

  • Solvent: The solvent can influence the nucleophilicity of the nitrogen and oxygen atoms. Solvents like DMF or DMAc are common but can lead to difficult workups.[12]

  • Protecting Groups: A reliable strategy is to use a protecting group. For instance, Boc-protection at the N-1 position of uracil allows for selective alkylation at N-3, with the protecting group being removed later under mild conditions.[14]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst like 18-crown-6 with potassium tert-butoxide can promote regioselective N-1 alkylation.[15]

Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct in the Biginelli Reaction[4]

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) by maintaining a controlled temperature.

  • Materials:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea (1.5 mmol)

    • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)

    • Ethanol (for work-up)

  • Procedure:

    • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

    • Add the catalyst.

    • Stir the mixture at a controlled temperature of 60°C .[4]

    • Monitor reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Add a small amount of ethanol and stir for 5 minutes.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis[1][4]

This protocol provides a general framework with an emphasis on preventing common side reactions.

  • Materials:

    • 1,3-dicarbonyl compound (10 mmol)

    • Amidine hydrochloride (10 mmol)

    • Base (e.g., sodium ethoxide in ethanol, 10 mmol)

    • Anhydrous ethanol

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

    • Add the amidine hydrochloride (10 mmol) to the solution.

    • Under a nitrogen atmosphere, add the base dropwise to the stirred mixture.

    • After the addition is complete, heat the reaction mixture to reflux.

    • Monitor the reaction by TLC. Reaction time can vary from a few hours to overnight.

    • After completion, cool the mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]

References
  • Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]

  • Pinner pyrimidine synthesis. Slideshare. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Pinner pyrimidine synthesis. Slideshare. [Link]

  • A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. [Link]

  • Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Taylor & Francis Online. [Link]

  • Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate. [Link]

  • Biginelli Reaction. J&K Scientific LLC. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting low yield in "Methyl 5-hydroxypyrimidine-2-carboxylate" preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 5-hydroxypyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic building block. Here, we address frequently asked questions and provide in-depth troubleshooting strategies grounded in established chemical principles.

I. Understanding the Synthesis: Common Routes and Key Challenges

The preparation of this compound typically involves a multi-step synthesis. A common strategy, adapted from related pyrimidine syntheses, involves the formation of a pyrimidine ring from acyclic precursors, followed by functional group manipulations. A representative synthetic approach is outlined in the patent literature, which involves the initial synthesis of a protected precursor, 5-benzyloxy-2-cyanopyrimidine, followed by hydrolysis and esterification to yield the desired product.[1]

Challenges in this synthesis often revolve around achieving a high yield, minimizing side-product formation, and ensuring the purity of the final compound. The troubleshooting guide below is structured to address these critical aspects.

II. Troubleshooting Guide: Low Yield and Impurities

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the synthesis of this compound.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

Low yield can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial. The following diagram illustrates a logical workflow for diagnosing the source of low yield:

Caption: Troubleshooting workflow for low yield in this compound synthesis.

In-depth Analysis:

  • Step 1: Synthesis of 5-Benzyloxy-2-cyanopyrimidine: This step typically proceeds with high yield (around 90%).[1] If the yield is low, consider the following:

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider increasing the reaction temperature or time.

    • Catalyst Inactivity: The use of a copper catalyst is common in such reactions. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary.

    • Purification Losses: This intermediate is often purified by column chromatography.[1] Losses can occur during this step. Ensure proper solvent system selection and careful fraction collection.

  • Step 2: Hydrolysis to 5-Hydroxypyrimidine-2-carboxylic acid: The patent literature suggests a yield of around 67% for this step.[1]

    • Incomplete Hydrolysis: The hydrolysis of the nitrile and deprotection of the benzyl ether require stringent conditions. Ensure the reaction goes to completion by monitoring with TLC.

    • Incorrect pH for Precipitation: This is a critical step. The product is precipitated by adjusting the pH of the reaction mixture to 3-4 with an acid like HCl.[1] An incorrect pH can lead to the product remaining in solution, drastically reducing the isolated yield.

  • Step 3: Esterification to this compound:

    • Incomplete Esterification: Use a large excess of methanol and a suitable acid catalyst (e.g., H₂SO₄) to drive the reaction to completion.

    • Product Degradation: Pyrimidine rings can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. Avoid unnecessarily long reaction times or high temperatures.

Q2: I am observing significant impurities in my final product. What are the likely side products and how can I remove them?

The presence of impurities can affect downstream applications. Common impurities and their sources are listed below:

Potential Impurity Source Identification (Analytical Technique) Removal Strategy
Unreacted 5-Hydroxypyrimidine-2-carboxylic acidIncomplete esterificationNMR (absence of methyl ester peak), LC-MS (different mass)Column chromatography, Recrystallization
5-Benzyloxy-2-cyanopyrimidineIncomplete hydrolysis in the previous stepNMR (presence of benzyl protons), LC-MSColumn chromatography
Byproducts from side reactionsDegradation of starting materials or productLC-MS, NMRRecrystallization, Preparative HPLC

Key Side Reactions to Consider:

  • Incomplete Deprotection: The benzyl protecting group may not be completely removed during the hydrolysis step, leading to the presence of 5-benzyloxy-2-carboxylic acid or its methyl ester in the final product.

  • Ring Opening/Degradation: Under harsh basic or acidic conditions, the pyrimidine ring can be susceptible to cleavage, leading to a complex mixture of byproducts.

Q3: The precipitation of 5-Hydroxypyrimidine-2-carboxylic acid is not efficient. How can I optimize this step?

As highlighted in the patent literature, the precipitation of the carboxylic acid intermediate is a crucial step for achieving a good yield.[1]

  • Precise pH Control: The optimal pH for precipitation is reported to be between 3 and 4.[1] Use a calibrated pH meter and add the acid dropwise with vigorous stirring to avoid localized areas of high acidity.

  • Temperature Control: Cooling the solution after pH adjustment can often improve the precipitation efficiency by decreasing the solubility of the product.

  • Sufficient Equilibration Time: Allow sufficient time for the precipitation to complete. Stirring the mixture at a low temperature for a period after pH adjustment can be beneficial.

III. Experimental Protocols

The following are example protocols derived from the principles of pyrimidine synthesis and information from related preparations.

Protocol 1: Synthesis of 5-Hydroxypyrimidine-2-carboxylic acid (Adapted from[1])
  • Dissolve 5-benzyloxy-2-cyanopyrimidine in a suitable solvent (e.g., water).

  • Add a strong base, such as potassium hydroxide, and reflux the mixture for several hours until the reaction is complete (monitor by TLC).[1]

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material and byproducts.[1]

  • Carefully adjust the pH of the aqueous layer to 3-4 with a suitable acid (e.g., 1N HCl) to precipitate the product.[1]

  • Filter the solid, wash with cold water, and dry to obtain 5-hydroxypyrimidine-2-carboxylic acid.

Protocol 2: Esterification to this compound
  • Suspend 5-hydroxypyrimidine-2-carboxylic acid in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Concluding Remarks

The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions and purification techniques to achieve high yields and purity. By systematically addressing the potential issues outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic protocols.

V. References

  • WANG Haitao, WANG Hongyan, YANG Liangru, MAO Pu, QU Lingbo. Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis. Chinese Journal of Applied Chemistry, 2015, 32(4): 412-415.

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Google Patents.

Sources

Technical Support Center: Removal of Impurities from Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-hydroxypyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purification challenges. As a key intermediate in the synthesis of various biologically active molecules, the purity of this compound is paramount. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve the highest possible purity in your preparations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product has a persistent yellow to light brown discoloration, even after initial purification. What is the cause and how can I remove it?

A1: Discoloration is a common issue and typically arises from two sources: the inherent color of the compound, which is often a light brown or yellow solid, and the presence of chromophoric (color-causing) impurities.[1] These impurities can be highly conjugated byproducts formed during synthesis or degradation products resulting from oxidation of the hydroxyl group.

  • Causality: Pyrimidine synthesis, particularly under elevated temperatures, can lead to side reactions like the formation of Hantzsch-type 1,4-dihydropyridines, which are often yellow and fluorescent.[2][3] Additionally, the phenolic hydroxyl group on the pyrimidine ring is susceptible to oxidation, forming colored quinone-like species, especially when exposed to air and light over time.

  • Troubleshooting Protocol: Decolorization and Recrystallization

    • Solvent Selection: Dissolve the discolored product in a minimal amount of a suitable hot solvent. For compounds with acidic or basic functionalities, manipulating the pH can aid dissolution.[4] Good starting points for this compound include ethyl acetate, acetone, or a mixture like n-Hexane/Ethyl Acetate.[4]

    • Decolorization: Add a small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping.

    • Hot Filtration: Swirl the mixture for 5-10 minutes on a hot plate to allow the carbon to adsorb the colored impurities. Immediately perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the activated carbon. This step must be done quickly to prevent premature crystallization of your product in the funnel.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: I observe multiple spots on my Thin-Layer Chromatography (TLC) plate after synthesis. How do I identify and separate these impurities?

A2: The presence of multiple spots on a TLC plate indicates an impure sample. These spots can correspond to unreacted starting materials, reaction intermediates, or byproducts from side reactions. The key to successful separation is developing an effective column chromatography method.

  • Causality: Pyrimidine syntheses are multicomponent reactions that can result in various side products if reaction conditions are not optimal.[5] Common impurities may include unreacted amidines or β-dicarbonyl compounds, as well as byproducts from self-condensation or incomplete cyclization.[2][3]

  • Troubleshooting Workflow: Developing a Flash Chromatography Method

    // Node Definitions start [label="Crude Product with\nMultiple TLC Spots", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="TLC Solvent Screening", fillcolor="#FBBC05", fontcolor="#202124"]; eval [label="Evaluate Rf Values\n(Target Rf ≈ 0.3)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pack [label="Pack Column with\nSilica Gel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute with Chosen\nSolvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions &\nMonitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; combine [label="Combine Pure Fractions\n& Evaporate", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];

    // Edges start -> tlc; tlc -> eval; eval -> pack [label="Optimal System Found"]; eval -> tlc [label="Adjust Solvent Ratio"]; pack -> load; load -> elute; elute -> collect; collect -> combine; combine -> end; }

    Caption: Workflow for Chromatography Method Development.

    • TLC Solvent Screening: Use TLC to find a solvent system that provides good separation between your desired product and the impurities. The goal is to have the product spot with a retention factor (Rf) of approximately 0.25-0.35.

    • Slurry Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow it to pack evenly under positive pressure.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

    • Elution and Collection: Run the chosen solvent system through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.

Solvent System (v/v) Typical Application
n-Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)Good starting point for separating moderately polar compounds.
Dichloromethane / Methanol (e.g., 98:2 to 95:5)Effective for more polar impurities that are not well-separated by Hex/EtOAc.
Toluene / Acetone (e.g., 8:2)An alternative system that can provide different selectivity.

Q3: My yield is significantly lower after purification. What are the common causes of product loss?

A3: Product loss during purification is a frequent challenge. Understanding the mechanisms of loss for each technique is key to maximizing your final yield.

  • Causality in Recrystallization:

    • Using too much solvent: Your product will remain in the saturated mother liquor instead of crystallizing.

    • Cooling too quickly: This can trap impurities within the crystal lattice and lead to the formation of small, difficult-to-filter crystals.

    • Incomplete transfer: Product can be lost on glassware, filter paper, and spatulas.

  • Causality in Chromatography:

    • Streaking/Tailing: If the compound interacts too strongly with the silica gel, it can lead to broad peaks and incomplete elution, causing cross-contamination of fractions.

    • Irreversible Adsorption: Highly polar compounds or those with acidic protons (like the 5-hydroxy group) can sometimes bind irreversibly to the silica gel.

    • Decomposition: The slightly acidic nature of silica gel can sometimes cause sensitive compounds to degrade on the column.

  • Mitigation Strategies:

    • For recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[6]

    • For chromatography, consider deactivating the silica gel with a small amount of triethylamine (e.g., 0.5%) in your eluent if you suspect your compound is binding too strongly due to its acidic hydroxyl group.

    • Always perform careful and quantitative transfers between vessels. Rinse glassware with the mother liquor or solvent to recover any residual product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route employed. For typical pyrimidine syntheses involving the condensation of a β-dicarbonyl compound with an N-C-N moiety (like an amidine), the following impurities are common[5]:

  • Unreacted Starting Materials: Carryover of precursors like amidinium salts or methyl 3,3-dimethoxypropionate.[7]

  • Hydrolyzed Product: Saponification of the methyl ester to the corresponding 5-hydroxypyrimidine-2-carboxylic acid can occur, especially if the reaction or workup is performed under harsh basic or acidic conditions.

  • Byproducts from Side Reactions: Incomplete cyclization can leave linear intermediates in the crude product.[3]

  • Positional Isomers: Depending on the precursors, isomers may form, although this is less common for this specific substitution pattern.

Q2: What is the recommended general purification strategy for this compound?

A2: A multi-step approach is often most effective. The choice of method depends on the nature and quantity of the impurities identified by an initial analytical assessment (e.g., TLC or ¹H NMR).

// Node Definitions start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Analyze by TLC/NMR", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Impurity Types acidic_basic [label="Acidic/Basic Impurities\nPresent?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complexity [label="Purity Assessment", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Methods extraction [label="Acid-Base\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recryst [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chrom [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Product end [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> tlc; tlc -> acidic_basic;

acidic_basic -> extraction [label="Yes"]; acidic_basic -> complexity [label="No"];

extraction -> complexity;

complexity -> recryst [label="Relatively Pure\n(1-2 minor spots)"]; complexity -> chrom [label="Highly Impure\n(Multiple major spots)"];

recryst -> end; chrom -> end; }

Caption: Decision Tree for Purification Method Selection.

  • Acid-Base Extraction: If the crude product contains significant acidic (e.g., hydrolyzed carboxylic acid) or basic (e.g., unreacted amidine) impurities, an aqueous workup can be highly effective. Dissolve the crude material in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., dilute HCl) and a mild base (e.g., sat. NaHCO₃ solution) to remove the respective impurities.

  • Recrystallization: If the crude product is already >90% pure, recrystallization is the most efficient method to remove minor impurities and improve crystalline form.[6]

  • Flash Column Chromatography: For complex mixtures with multiple impurities, chromatography is necessary to achieve high purity.[8]

Q3: How do I choose the best recrystallization solvent?

A3: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A systematic screening approach is recommended.

Solvent Class Examples Rationale
Esters Ethyl AcetateGood for moderately polar compounds. The ester functionality in the solvent matches the ester in the target molecule.[4]
Ketones AcetoneA polar aprotic solvent that can be a good choice for many organic solids.
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the target molecule, but solubility might be high even when cold.
Ethers Diethyl Ether, THFOften used as the "good" solvent in a binary solvent system with a non-polar "bad" solvent like hexane.[4]
Hydrocarbons n-Hexane, HeptaneTypically used as the anti-solvent or "bad" solvent in a binary pair to induce crystallization.
Aqueous WaterUnlikely to be a good single solvent due to the organic nature of the molecule, but could be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.

Screening Protocol:

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • Add a different potential solvent to each tube dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is too good.

  • If the solid does not dissolve at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solutions to cool. The solvent that produces a good yield of crystals upon cooling is the best choice.

Q4: My compound appears to be degrading during purification. How can I improve its stability?

A4: Degradation is often caused by hydrolysis of the methyl ester or oxidation of the 5-hydroxy group. Both processes can be accelerated by heat and the presence of acid or base.

  • Preventing Hydrolysis:

    • Avoid prolonged heating in protic solvents, especially if acidic or basic impurities are present.

    • Use neutral conditions for chromatography. If using additives like triethylamine, remove it promptly during solvent evaporation.

    • Store the final compound in a dry environment.

  • Preventing Oxidation:

    • The 5-hydroxy group makes the pyrimidine ring electron-rich and susceptible to oxidation.

    • When heating solutions for recrystallization, consider doing so under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Store the purified solid in a sealed container, protected from light, preferably at a low temperature.

References

  • Wikipedia. (2023). Pyrimidine. Retrieved from [Link]

  • Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Stasolla, C., Katahira, R., Thorpe, T. A., & Ashihara, H. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
  • Chen Rui-Feng, Lv Li-Huo, Yao Su, Zhu Li-Jun, Li Bin and Qian Jun-Qing. (2017). Purification of (S)
  • YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Retrieved from [Link]

  • Google Patents. (2019). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Wang, Z., et al. (2015). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

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Technical Support Center: Navigating Regioselectivity in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of regioselectivity in pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyrimidines. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired regiochemical outcomes in your reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction: The Challenge of Regioselectivity in Pyrimidine Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of these compounds is often critically dependent on the precise placement of substituents on the pyrimidine ring. However, the synthesis of unsymmetrically substituted pyrimidines frequently yields mixtures of regioisomers, complicating purification and reducing the overall efficiency of the synthetic route. This guide will equip you with the knowledge to diagnose and resolve these regioselectivity issues, enabling you to synthesize your target molecules with greater control and efficiency.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding regioselectivity in pyrimidine synthesis, providing concise answers and directing you to more detailed explanations within this guide.

Q1: What are the primary drivers of regioselectivity in pyrimidine synthesis?

A1: Regioselectivity in pyrimidine synthesis is primarily governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions. The relative electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl component and the nucleophilicity of the nitrogen atoms in the amidine or urea derivative are key determinants. Reaction conditions such as the choice of catalyst, solvent, and temperature can further influence the reaction pathway, favoring one regioisomer over another.

Q2: How can I reliably distinguish between different pyrimidine regioisomers?

A2: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrimidine regioisomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. Differences in the chemical shifts of the ring protons and carbons, as well as coupling patterns, can provide structural insights. For distinguishing between N1- and N3-substituted pyrimidines, advanced techniques like 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) can be particularly informative, as the nitrogen chemical shifts are sensitive to their chemical environment.[2][3][4]

  • Mass Spectrometry (MS): The fragmentation patterns of regioisomers in mass spectrometry can be distinct, providing valuable clues to their substitution pattern.[5][6]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural elucidation.

Q3: Can protecting groups be used to control regioselectivity?

A3: Yes, protecting groups are a powerful strategy for directing the outcome of a pyrimidine synthesis.[7][8] By selectively blocking one of the reactive nitrogen atoms in an unsymmetrical amidine or urea, you can force the cyclization to occur at the desired position. The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides: From Mixed Isomers to Pure Products

This section provides detailed, scenario-based troubleshooting advice for common regioselectivity problems encountered during pyrimidine synthesis.

Scenario 1: My Biginelli reaction with an unsymmetrical β-diketone is producing a mixture of regioisomers.

The Biginelli reaction, a cornerstone of pyrimidine synthesis, can present regioselectivity challenges when an unsymmetrical β-diketone is used.[9] The reaction can proceed through two different pathways, leading to two possible regioisomers.

Underlying Causes and Mechanistic Insights:

The regioselectivity of the Biginelli reaction is often a product of a delicate balance between kinetic and thermodynamic control. The initial step involves the condensation of the aldehyde and urea to form an N-acyliminium ion. The subsequent nucleophilic attack of the enolized β-diketone on this intermediate can occur from two different enolates, leading to the formation of two different open-chain ureides. The relative rates of formation of these ureides and their subsequent cyclization determine the final product ratio.

Troubleshooting Strategies:

StrategyPrincipleRecommended Actions
Kinetic vs. Thermodynamic Control At lower temperatures, the reaction may favor the kinetically controlled product, while at higher temperatures, the thermodynamically more stable product may predominate.Systematically vary the reaction temperature. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product and at a higher temperature (e.g., reflux) to favor the thermodynamic product.
Catalyst Selection The choice of catalyst can influence the reaction pathway. Lewis acids may coordinate to one of the carbonyl groups of the β-diketone, enhancing its electrophilicity and directing the initial attack.Screen a variety of Lewis acids (e.g., Yb(OTf)3, InCl3, FeCl3) and Brønsted acids (e.g., HCl, p-toluenesulfonic acid).[10][11] The optimal catalyst will depend on the specific substrates.
Solvent Effects The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.Experiment with a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol, water).[12]

Workflow for Optimizing Regioselectivity in the Biginelli Reaction:

Caption: A systematic workflow for troubleshooting regioselectivity in the Biginelli reaction.

Scenario 2: My Pinner synthesis is yielding the undesired regioisomer.

The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, is another versatile method for preparing pyrimidines.[13][14] However, when using unsymmetrical 1,3-dicarbonyl compounds or N-substituted amidines, regioselectivity can be a significant hurdle.

Underlying Causes and Mechanistic Insights:

The Pinner reaction proceeds through the initial formation of an imino ester (a Pinner salt) from the reaction of a nitrile with an alcohol under acidic conditions. This is followed by condensation with the 1,3-dicarbonyl compound.[2][15][16] In the case of direct condensation of an amidine with a 1,3-dicarbonyl, the initial nucleophilic attack of one of the amidine nitrogens on a carbonyl group of the dicarbonyl compound is the regiochemistry-determining step. The relative nucleophilicity of the amidine nitrogens and the electrophilicity of the carbonyl carbons dictate the outcome.

Troubleshooting Strategies:

StrategyPrincipleRecommended Actions
Control of Reaction pH The acidity of the reaction medium can influence the protonation state of the amidine and the enolization of the dicarbonyl compound, thereby affecting the regioselectivity.Carefully control the pH of the reaction mixture. The use of buffered systems or the slow addition of acid can sometimes improve selectivity.
Use of Directing Groups A directing group on the 1,3-dicarbonyl compound can sterically or electronically favor the attack of the amidine at a specific carbonyl group.Consider synthesizing a modified 1,3-dicarbonyl substrate with a bulky or electronically directing group that can be removed after the cyclization.
Protecting Group Strategy For N-substituted amidines, protecting one of the nitrogen atoms can ensure that the cyclization occurs with the desired regiochemistry.Select a suitable protecting group for one of the amidine nitrogens (e.g., Boc, Cbz) that is stable under the reaction conditions and can be selectively removed later.[17][18]
Solvent Polarity The polarity of the solvent can influence the reaction mechanism and the stability of charged intermediates.[19]Investigate the effect of solvent polarity on the regioselectivity of your Pinner synthesis. Compare the results in polar and nonpolar solvents.

Decision Tree for Pinner Synthesis Troubleshooting:

Caption: A decision tree to guide troubleshooting efforts for regioselectivity in the Pinner synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments aimed at controlling regioselectivity.

Protocol 1: Regioselective Biginelli Reaction under Kinetic Control

This protocol is designed to favor the formation of the kinetic product in a Biginelli reaction with an unsymmetrical β-diketone.

Materials:

  • Aldehyde (1.0 mmol)

  • Unsymmetrical β-diketone (1.0 mmol)

  • Urea (1.5 mmol)

  • Lewis acid catalyst (e.g., Yb(OTf)3, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and cooling bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the unsymmetrical β-diketone (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).

  • Add anhydrous acetonitrile (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the aldehyde (1.0 mmol) in anhydrous acetonitrile (5 mL) to the cooled reaction mixture over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

  • Characterize the product by NMR and MS to confirm its structure and assess the regioselectivity.

Protocol 2: Spectroscopic Differentiation of N1- and N3-Alkylated Pyrimidines using 1H-15N HMBC

This protocol outlines the use of 1H-15N HMBC NMR spectroscopy to distinguish between N1- and N3-alkylated pyrimidine regioisomers.

Sample Preparation:

  • Dissolve a sufficient amount of the purified pyrimidine sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to obtain a concentration of approximately 10-20 mg/mL.

NMR Acquisition:

  • Acquire standard 1D 1H and 13C NMR spectra to confirm the overall structure and purity of the sample.

  • Set up a 2D 1H-15N HMBC experiment on the NMR spectrometer.

  • Optimize the experiment for a long-range coupling constant (JNH) of approximately 5-10 Hz. This will allow for the observation of correlations between protons and nitrogen atoms that are two to four bonds away.

  • Acquire the 1H-15N HMBC spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, as 15N has a low natural abundance.

Data Analysis:

  • Process the 2D spectrum and identify the cross-peaks that show correlations between protons and nitrogen atoms.

  • For an N1-alkylated pyrimidine, you would expect to see a correlation between the protons of the alkyl group and the N1 nitrogen of the pyrimidine ring.

  • For an N3-alkylated pyrimidine, the correlation will be observed between the alkyl protons and the N3 nitrogen.

  • The chemical shifts of N1 and N3 will also be different, providing an additional point of confirmation.

Conclusion

Addressing regioselectivity issues in pyrimidine synthesis is a multifaceted challenge that requires a systematic and mechanistically informed approach. By understanding the interplay of electronic and steric effects, and by judiciously selecting reaction conditions, catalysts, and, when necessary, protecting groups, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a foundation for troubleshooting common regioselectivity problems and offers practical strategies for achieving the desired regiochemical control.

References

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Purohit, M., & Kaskhedikar, S. G. (2005). Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry, 44B, 2145-2148.
  • (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Hu, Y., et al. (2019). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][5][11]oxazepine derivatives. Organic Chemistry Frontiers, 6(12), 1935-1940. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Shaikh, A. A., et al. (2022). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques.
  • Verma, A., et al. (2021). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 6(48), 32357–32408. [Link]

  • Vitale, P., et al. (2020). Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents. Beilstein Journal of Organic Chemistry, 16, 1915-1923. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link]

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Kwon, Y. J., et al. (2022). Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. Advanced Synthesis & Catalysis, 364(8), 1440-1449. [Link]

  • Abbott, M. J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1091-1096. [Link]

  • Organic Chemistry Portal. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. [Link]

  • US8334383B2. (2012). Regioselective preparation of substituted pyrimidines.
  • Slideshare. (2023). Pinner pyrimidine synthesis. [Link]

  • Bose, D. S., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236.
  • Lan, R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(8), 1593-1596. [Link]

  • ResearchGate. (2015).
  • Bou-Salah, L., et al. (2018). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Chebanov, V. A., et al. (2008). Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes. The Journal of Organic Chemistry, 73(14), 5110-5118. [Link]

  • Naga, G. V., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
  • Wang, Z., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 15(7), 969-977. [Link]

  • Kumar, A., et al. (2021). Synthetic and Biological Attributes of Pyrimidine Derivatives: A Recent Update. Current Organic Synthesis, 18(6), 576-597.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 12, 1265-1304. [Link]

  • Almendros, P., et al. (2012). Differentiation between[5][6][11]triazolo[1,5-a] pyrimidine and[5][6][11]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. Tetrahedron, 68(35), 7118-7124.

  • Todorovic, N., et al. (2015). Microwave-assisted synthesis of N1- and C3-substituted pyrazolo[3,4- d]pyrimidine libraries.
  • Geerts, J. P. (1978). [Sigma]-adducts of pyrimidines and pteridines : an NMR study. Wageningen University & Research. [Link]

  • ResearchGate. (2011).
  • Singh, U. P., et al. (2023). Exploring antiviral potency of N-1 substituted pyrimidines against HIV-1 and other DNA/RNA viruses: Design, synthesis, characterization, ADMET analysis, docking, molecular dynamics and biological activity. Computational Biology and Chemistry, 106, 107910.
  • Wikipedia. (n.d.). Pinner reaction. [Link]

  • Schraml, J., et al. (2004). and N -substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 42(9), 791-797.
  • J&K Scientific. (2025). Pinner Reaction.
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-451.
  • Kyogoku, Y., et al. (1985). 1H and 15N NMR investigation of the interaction of pyrimidine nucleotides with ribonuclease A. European Journal of Biochemistry, 146(3), 571-577.
  • ResearchGate. (2018).
  • Wang, Z., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Creative Proteomics. (2024).
  • Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

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Technical Support Center: Scalable Synthesis of Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 5-hydroxypyrimidine-2-carboxylate. This document is designed for researchers, chemists, and process development professionals who are navigating the challenges associated with the scalable production of this valuable heterocyclic building block. We will move beyond simple procedural outlines to address the mechanistic reasoning behind common issues and provide robust, field-tested solutions.

Overview of Primary Synthetic Strategies

The scalable synthesis of this compound is not without its challenges, primarily due to the functional group incompatibility of the C5-hydroxyl group with many standard pyrimidine construction and functionalization reactions. Successful strategies typically fall into two main categories:

  • Post-Functionalization of a Pre-formed Pyrimidine Ring: This is often the most viable route for scale-up. The strategy involves starting with a substituted pyrimidine (e.g., halogenated or methoxylated) and sequentially introducing the required functional groups. A key step in this approach is the protection of the hydroxyl group, or using a precursor, which is later converted to the hydroxyl group.

  • Direct Ring Construction: This approach involves the condensation of a three-carbon synthon with an amidine-containing species.[1][2] While elegant, this route can be complicated by the reactivity of the hydroxyl group under the often harsh condensation conditions, leading to lower yields and complex side products.

This guide will focus primarily on the challenges encountered in the more common post-functionalization strategy, which generally offers better control and scalability.

Logical Workflow for Post-Functionalization Strategy

Synthesis_Workflow cluster_0 Route A: Post-Functionalization Start Start with Precursor (e.g., 5-Bromo-2-chloropyrimidine or 5-Methoxy-2-methylpyrimidine) Protect Protect/Mask Hydroxyl Group (e.g., Benzylation, or use Methoxy precursor) Start->Protect Step 1 IntroduceC2 Introduce C2-Carboxylate (e.g., Cyanation -> Hydrolysis -> Esterification or Pd-catalyzed Carbonylation) Protect->IntroduceC2 Step 2 Deprotect Final Deprotection (e.g., Hydrogenolysis for Benzyl, or Demethylation for Methoxy) IntroduceC2->Deprotect Step 3 Purify Purification of Final Product Deprotect->Purify Step 4 Troubleshooting_Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials and Reagents (NMR, Titration) Start->CheckPurity MonitorRxn Analyze Reaction Mixture (TLC, LC-MS) CheckPurity->MonitorRxn Incomplete Incomplete Conversion? MonitorRxn->Incomplete SideProducts Multiple Side Products? MonitorRxn->SideProducts PurificationLoss Analyze Purification Losses (Check crude vs. final mass balance) MonitorRxn->PurificationLoss Incomplete->SideProducts No Action_Incomplete Increase Reaction Time Increase Temperature Add More Reagent/Catalyst Incomplete->Action_Incomplete Yes Action_SideProducts Lower Temperature Change Solvent Use Milder Reagents Check for Air/Moisture Leaks SideProducts->Action_SideProducts Yes Success Yield Improved Action_Incomplete->Success Action_SideProducts->Success Action_Purification Optimize Recrystallization Solvent Modify Chromatography Conditions PurificationLoss->Action_Purification Action_Purification->Success

Caption: A logical workflow for diagnosing and solving low-yield issues.

Question 3: My purification by column chromatography is low-yielding and difficult to scale. Are there better methods?

Answer:

Relying on chromatography for large-scale purification is often inefficient and costly. The goal should always be to develop a process where the final product can be isolated by crystallization.

  • Root Cause of Poor Crystallization:

    • Persistent Impurities: Small amounts of structurally similar impurities (e.g., unreacted starting material or de-esterified product) can act as crystallization inhibitors.

    • Oily Product: The product itself may be a low-melting solid or an oil at room temperature, making crystallization challenging.

    • Incorrect Solvent Choice: The solvent system may not provide the necessary solubility differential between hot and cold temperatures.

  • Troubleshooting & Protocol for Recrystallization:

    • Impurity Removal via Extraction: Before attempting crystallization, perform an aqueous workup. If your product is neutral but you have acidic impurities (like the carboxylic acid), a wash with a mild base (e.g., 5% NaHCO₃ solution) can remove them. Conversely, a wash with dilute acid (e.g., 1M HCl) can remove basic impurities.

    • Solvent Screening: The ideal recrystallization solvent will dissolve the product when hot but not when cold. Screen a variety of solvents on a small scale (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof). A good starting point for this molecule is an ethyl acetate/heptane or toluene/heptane system.

    • Detailed Protocol:

      • Dissolve the crude product in the minimum amount of the chosen hot solvent (e.g., ethyl acetate).

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often traps impurities and leads to smaller, less pure crystals.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Once crystallization appears complete at room temperature, cool the flask further in an ice bath or refrigerator for several hours to maximize recovery.

      • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Kuleshova, E., et al. (2012). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. Arkivoc, 2012(5), pp.185-201.
  • Google Patents. (2008). CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Malwal, S.R., et al. (2020). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central, 13(11), p.3293. [Link]

  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590. [Link]

  • El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Filimonov, S. I., et al. (2012). Synthesis and Antitumor and Antimetastatic Activity of 5-hydroxypyrimidine Derivatives. Pharmaceutical Chemistry Journal, 46(7), pp.403-405.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synfacts, 2002(05), pp.720-722. [Link]

  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2119-2122. [Link]

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Preventing byproduct formation in pyrimidine ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and address frequently asked questions to overcome common challenges and side reactions encountered during experimental work.

Troubleshooting Guide: Common Issues in Pyrimidine Ester Synthesis

This guide addresses specific problems that may arise during the synthesis of pyrimidine esters, focusing on the identification of byproducts and strategies for their prevention.

Problem 1: Low Yield of the Desired Pyrimidine Ester and Formation of a Major Byproduct.

Question: My reaction is resulting in a low yield of the target pyrimidine ester, and I've isolated a significant amount of a byproduct. How can I identify the byproduct and suppress its formation?

Answer: Low yields in pyrimidine ester synthesis are frequently linked to competing side reactions. The most common byproducts are often the result of Knoevenagel condensation, Hantzsch-type dihydropyridine formation, or self-condensation of starting materials.[1][2]

Byproduct Identification:

  • Knoevenagel Adduct: This byproduct arises from the condensation of an aldehyde and a β-ketoester.[2] It will lack the urea or amidine moiety. Characterization by NMR and mass spectrometry is recommended for confirmation.[2]

  • Hantzsch-type 1,4-dihydropyridine (DHP): This fluorescent byproduct can occur when two equivalents of the β-ketoester react with an aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[1]

  • Open-chain Ureide: This intermediate forms when the components react but fail to cyclize. It will contain all three components but will not be a closed ring structure.[2]

  • N-acylureas: These can form as byproducts in reactions like the Biginelli reaction, complicating purification.[1]

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Lewis acids may preferentially promote the desired Biginelli reaction over the Hantzsch pathway.[1] For the Pinner synthesis, ensuring anhydrous conditions is critical as the imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[2]

  • Temperature Control: Higher temperatures can favor the formation of the Hantzsch DHP byproduct.[1] Lowering the reaction temperature can significantly reduce its formation. For the Pinner synthesis, low temperatures are often necessary to prevent the decomposition of thermally unstable Pinner salts.[2]

  • Order of Addition: In the Biginelli reaction, adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia, thus reducing Hantzsch byproduct formation.[1]

  • Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the formation of the N-acyliminium ion, outcompeting the Knoevenagel condensation pathway.[2]

  • Reactant Purity: Impurities in starting materials can inhibit the reaction.[1] Ensure all reactants are of high purity.[1][2]

Problem 2: Formation of an Uncyclized Intermediate.

Question: I have identified the major product of my reaction as an open-chain intermediate that has failed to cyclize. What are the likely causes and how can I promote ring closure?

Answer: The failure of an open-chain intermediate to cyclize is often due to insufficient activation of the carbonyl group for the final intramolecular nucleophilic attack.[2]

Troubleshooting Workflow for Incomplete Cyclization:

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Outcome Start Low yield of pyrimidine ester. Major product is an open-chain intermediate. Cause1 Insufficient Carbonyl Activation Start->Cause1 Cause2 Insufficient Activation Energy Start->Cause2 Cause3 Steric Hindrance Start->Cause3 Solution1 Increase acid catalyst concentration/strength. Use a stronger Lewis or Brønsted acid. Cause1->Solution1 End Successful cyclization and improved yield of pyrimidine ester. Solution1->End Solution2 Increase reaction temperature (e.g., reflux). Monitor for potential byproduct formation at higher temperatures. Cause2->Solution2 Solution2->End Solution3 Consider alternative, less hindered starting materials if possible. Prolong reaction time. Cause3->Solution3 Solution3->End

Caption: Troubleshooting workflow for incomplete cyclization.

Mitigation Strategies:

  • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[2]

  • Increase Temperature: Heating the reaction mixture, for instance, to reflux in a suitable solvent like ethanol or THF, can provide the necessary activation energy for ring closure.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Protic and polar aprotic solvents generally perform well.[2]

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a very low yield (<40%). What are the most likely causes?

A1: Low yields in the classical Biginelli reaction are a common issue. The primary causes include:

  • Suboptimal Catalyst: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates.[2]

  • Side Reactions: Competing reactions, such as Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials.[2]

  • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates.[2]

  • Poor Reaction Conditions: Inappropriate solvent choice or temperature can significantly hinder the reaction rate and promote byproduct formation.[2]

Q2: I am observing the formation of pyrimidine dimers. How can I prevent this?

A2: Pyrimidine dimer formation is typically a photochemical reaction induced by UV light, leading to the formation of cyclobutane pyrimidine dimers (CPDs).[3] This is a common issue in the context of DNA damage but can also be relevant in synthetic chemistry if UV-active compounds are exposed to light. Prevention strategies include:

  • Excluding UV Light: Protect the reaction from light, especially UV sources, by covering the reaction vessel with aluminum foil or working in a dark room.

  • Steric Hindrance: Introducing bulky groups on the pyrimidine ring can sterically hinder the [2+2] cycloaddition required for dimer formation.[4]

  • Energy Transfer: Cationic molecules that bind to DNA have been shown to inhibit pyrimidine dimer formation through energy transfer, which may have analogous applications in synthetic systems.[5]

Q3: My Pinner synthesis is failing. What are the critical parameters to control?

A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters include:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[2] The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[2]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[2]

  • Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[2]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A4: Yes, but yields are often lower compared to aromatic aldehydes.[2] Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[2] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[2]

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction to Minimize Byproduct Formation

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.[1]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and the Lewis acid catalyst.

  • Stir the mixture at a controlled, lower temperature (e.g., room temperature to 50 °C).

  • Add the urea (1.5 mmol) portion-wise over 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard work-up, often involving recrystallization from ethanol.

Protocol 2: Pinner Synthesis under Anhydrous Conditions

This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis of the Pinner salt.

Materials:

  • Amidine hydrochloride (1.1 eq)

  • Anhydrous ethanol

  • Sodium ethoxide (1.1 eq)

  • β-diketone (1 eq)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • To the stirred solution, carefully add sodium ethoxide (1.1 eq).

  • Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield and Byproduct Formation

CatalystTemperature (°C)Yield of DHPM (%)Knoevenagel Byproduct (%)
Uncatalyzed804530
HCl806020
Lewis Acid (e.g., Yb(OTf)₃)5092<5
Sulfated Zirconia5088<5

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol). Data is illustrative and based on general findings in the literature.

Visualizations

G

Caption: Competing reaction pathways in the Biginelli synthesis.

References

  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer - PMC - NIH.
  • Optimization of the reaction conditions.
  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance - RSC Publishing.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed.
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchG
  • Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. Unpredicted dimerization and ring transformation. Syntheses of derivatives of pyrimidinylmethylamine, pyrimidinylmethylamino acid amides, and alpha-amino-2-pyrimidinylacetamides - PubMed.
  • Pyrimidine dimer - Wikipedia.

Sources

Stability of "Methyl 5-hydroxypyrimidine-2-carboxylate" under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support and troubleshooting for experiments involving Methyl 5-hydroxypyrimidine-2-carboxylate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you anticipate and resolve challenges related to the stability of this compound.

Frequently Asked Questions (FAQs) & Stability Profiles

This section addresses common questions regarding the stability of this compound under various experimental conditions.

Q1: What are the recommended general handling and storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage at room temperature is generally acceptable.[3] Avoid exposure to incompatible materials such as strong oxidizing agents, excessive heat, and moisture.[4][5]

Q2: How stable is the ester functional group to acidic conditions? What degradation products should I expect?

The methyl ester group is susceptible to hydrolysis under acidic conditions, which will yield 5-hydroxypyrimidine-2-carboxylic acid and methanol. The reaction is catalyzed by the presence of protons (H⁺). The pyrimidine ring itself, being electron-deficient, is relatively stable against electrophilic attack, but the N1 and N3 atoms can be protonated in strong acid.[6] The predicted pKa of the compound is approximately 5.01, indicating the hydroxyl group's acidity.[3]

Expected Degradation Pathway (Acid-Catalyzed Hydrolysis):

  • Protonation of the carbonyl oxygen of the ester.

  • Nucleophilic attack by a water molecule on the carbonyl carbon.

  • Proton transfer and subsequent elimination of methanol to form the carboxylic acid.

This process can lead to a decrease in the yield of the desired methyl ester in acidic reaction media or during acidic workups if not performed under controlled conditions (e.g., low temperature, brief exposure).

AcidHydrolysis Compound This compound ProtonatedEster Protonated Ester Intermediate Compound->ProtonatedEster + H₂O, H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral Nucleophilic Attack CarboxylicAcid 5-hydroxypyrimidine-2-carboxylic acid Tetrahedral->CarboxylicAcid - CH₃OH BaseHydrolysis Compound This compound Tetrahedral Tetrahedral Intermediate Compound->Tetrahedral + OH⁻ Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - CH₃OH CarboxylicAcid 5-hydroxypyrimidine-2-carboxylic acid Carboxylate->CarboxylicAcid Acidic Workup (H⁺)

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Q4: Is the compound susceptible to oxidation or reduction?

Oxidation: The 5-hydroxy (phenolic) group on the pyrimidine ring makes the molecule susceptible to oxidation. [7]Strong oxidizing agents can potentially lead to the formation of quinone-like structures or ring-opened products. The oxidation of 5-hydroxypyrimidine nucleosides has been shown to yield 5-hydroxyhydantoin derivatives. [7]Care should be taken when using oxidants, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) if oxidative degradation is a concern.

Reduction: The pyrimidine ring is an aromatic heterocycle and is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). However, more potent reducing agents or specific catalytic systems could potentially reduce the ring. The methyl ester group can be reduced to a primary alcohol (5-hydroxypyrimidine-2-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction should be performed in an anhydrous solvent, as LiAlH₄ reacts violently with water.

Q5: How does thermal stress affect the stability of this molecule?

High temperatures can lead to degradation. The predicted boiling point is 337.4±34.0 °C, but thermal decomposition can occur at lower temperatures, especially during prolonged heating. [3]The primary concern with the corresponding carboxylic acid (the hydrolysis product) is thermal decarboxylation, where the carboxyl group is lost as carbon dioxide (CO₂). [8]While esters are generally more stable to decarboxylation than their corresponding acids, prolonged heating, especially in the presence of trace acid or base, could facilitate hydrolysis followed by decarboxylation. [9]

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes based on the compound's stability profile, and recommended solutions.

Observed Issue Probable Cause Recommended Solution
Low or no yield after a reaction with an acidic reagent. Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid.Perform the reaction at a lower temperature. Minimize reaction time. During workup, use a mild base (e.g., NaHCO₃ solution) to neutralize the acid quickly.
An unexpected polar product is isolated after a basic reaction. Saponification of the methyl ester to the corresponding carboxylate salt.If the ester is desired, avoid strongly basic conditions. If the carboxylic acid is the target, ensure a final acidic workup step (e.g., adding HCl) to protonate the carboxylate. [10]
Reaction mixture turns dark brown or black, especially when exposed to air. Oxidation of the 5-hydroxy group.Run the reaction under an inert atmosphere (N₂ or Ar). Add an antioxidant if compatible with the reaction chemistry.
Formation of multiple unidentified byproducts after heating for an extended period. Thermal decomposition, potentially including hydrolysis followed by decarboxylation of the resulting acid.Reduce the reaction temperature and time. Consider using microwave-assisted synthesis for shorter reaction times at controlled temperatures. [11]
Compound fails to dissolve properly in aqueous buffers at neutral pH. Limited aqueous solubility, a common issue for organic molecules.Consider using co-solvents like DMSO or PEG300 for in-vitro assays, ensuring the final solvent concentration is compatible with the experimental system. [12]
Experimental Protocols: Forced Degradation Study

To empirically determine the stability of this compound in your specific application, a forced degradation (stress testing) study is recommended. [13]This involves exposing the compound to a range of harsh conditions and analyzing the resulting mixture, typically by HPLC, to quantify the remaining parent compound and identify major degradants.

Protocol: General Forced Degradation Workflow
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

    • Thermal Stress: Incubate a solution of the compound at a set temperature (e.g., 60-80°C).

    • Control: Keep a sample of the stock solution at room temperature or refrigerated, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).

  • Sample Quenching & Preparation:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples (including the control) to a suitable concentration for analysis with the initial mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any new peaks, which correspond to degradation products.

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid 0.1 M HCl Stock->Acid Incubate Base 0.1 M NaOH Stock->Base Incubate Oxidation 3% H₂O₂ Stock->Oxidation Incubate Thermal Heat (60°C) Stock->Thermal Incubate Control Control Sample Stock->Control Incubate Quench Quench & Dilute Samples Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Control->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

Caption: Workflow for a forced degradation study.

References
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Available at: [Link]

  • Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its r-Hydroxy-ketone Isomer. datapdf.com. Available at: [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]

  • 4,6-Dimethyl-2-Hydroxypyrimidine, 97% - Material Safety Data Sheet. Cole-Parmer. Available at: [Link]

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Available at: [Link]

  • Three Pyrimidine Decarboxylations in the Absence of a Catalyst. PMC - NIH. Available at: [Link]

  • Pyrimidine. Wikipedia. Available at: [Link]

  • Decarboxylation in Natural Products Biosynthesis. PMC - PubMed Central. Available at: [Link]

  • Methyl 5-methylpyrimidine-2-carboxylate. PubChem. Available at: [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central. Available at: [Link]

  • Methyl pyrimidine-5-carboxylate. PubChem - NIH. Available at: [Link]

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. ResearchGate. Available at: [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. Available at: [Link]

  • MSDS of methyl 5-methylpyrimidine-2-carboxylate. Available at: [Link]

  • Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. PubMed. Available at: [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Improving the Solubility of Methyl 5-hydroxypyrimidine-2-carboxylate for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with "Methyl 5-hydroxypyrimidine-2-carboxylate," particularly concerning its solubility for chemical reactions. Our goal is to equip you with the knowledge and practical steps to overcome solubility hurdles and ensure the success of your experiments.

Introduction: Understanding the Solubility Profile of this compound

This compound is a heterocyclic compound with a chemical structure that presents both opportunities and challenges for solubility. The pyrimidine ring, with its two nitrogen atoms, along with the hydroxyl (-OH) and methyl ester (-COOCH₃) functional groups, imparts a degree of polarity to the molecule. However, the aromatic nature of the pyrimidine ring can also lead to intermolecular interactions that favor the solid state, potentially resulting in poor solubility in many common organic solvents.

Similar to other pyrimidine derivatives, the solubility of this compound is expected to be highly dependent on the chosen solvent system.[1][2] For instance, related pyrazolo[3,4-d]pyrimidine derivatives are known to be readily soluble in dimethyl sulfoxide (DMSO) and other polar aprotic organic solvents, while exhibiting limited aqueous solubility.[3] This guide will walk you through a systematic approach to identify the optimal solvent or solvent mixture for your specific reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is a good starting solvent for dissolving this compound?

A1: Selecting an appropriate starting solvent is crucial. Based on the structure of this compound, which contains both hydrogen bond donors (-OH) and acceptors (N atoms in the ring, C=O and -OCH₃ in the ester), a logical starting point is a polar aprotic solvent. These solvents can effectively solvate the molecule without interfering with the hydroxyl group in the same way protic solvents might.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often an excellent choice for dissolving a wide range of multifunctional compounds.

  • N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent.

  • Acetonitrile (ACN): A less polar option than DMSO or DMF, but still effective for many polar molecules.

  • Tetrahydrofuran (THF): A moderately polar ether that can be a good starting point.

Experimental Protocol for Initial Solvent Screening:

  • Preparation: Weigh 1-2 mg of this compound into a small glass vial.

  • Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.

  • Observation: After each addition, gently agitate the vial (e.g., using a vortex mixer) for 30-60 seconds.

  • Assessment: Observe for complete dissolution. If the compound does not dissolve, continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL.

  • Record Keeping: Carefully record the volume of solvent required to achieve complete dissolution to estimate the approximate solubility.

Troubleshooting Flowchart for Initial Solvent Selection:

start Start: Dissolve this compound solvent_choice Select a polar aprotic solvent (e.g., DMSO, DMF) start->solvent_choice dissolved Compound Dissolved? solvent_choice->dissolved success Proceed with Reaction dissolved->success Yes failure Try Next Solvent or Troubleshooting Step dissolved->failure No

Caption: Initial solvent selection workflow.

Q2: My compound, this compound, is not dissolving in my chosen solvent. What should I do next?

A2: If your compound remains insoluble, do not be discouraged. There are several techniques you can employ to enhance solubility. The general principle is that an input of energy or a change in the solvent environment can help overcome the intermolecular forces holding the crystal lattice together.

Troubleshooting Steps to Enhance Solubility:

  • Gentle Heating: Carefully warm the mixture. An increase in temperature often significantly increases solubility.[1]

    • Protocol: Place the vial in a heated water or oil bath. Gradually increase the temperature, monitoring for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up solid aggregates and accelerate the dissolution process.

    • Protocol: Place the sealed vial in an ultrasonic bath for 5-10 minute intervals. Check for dissolution after each interval.

  • Co-solvent System: Introduce a second solvent to create a mixture with a more favorable polarity. For example, if your compound is in a non-polar solvent, adding a small amount of a polar aprotic solvent like DMSO or DMF can be effective. The "like dissolves like" principle is a useful guide here.

  • Solvent Polarity Screening: If the initial polar aprotic solvents are unsuccessful, broaden your screening to include other solvent classes.

Solvent Property Comparison Table:

SolventFormulaBoiling Point (°C)Dielectric ConstantRelative Polarity
Polar Aprotic
DMSOC₂H₆OS189470.444
DMFC₃H₇NO15336.70.386
AcetonitrileC₂H₃N81.637.50.460
THFC₄H₈O667.60.207
Polar Protic
MethanolCH₄O64.732.70.762
EthanolC₂H₆O78.324.60.654
Chlorinated
Dichloromethane (DCM)CH₂Cl₂39.69.10.309
ChloroformCHCl₃61.24.80.259

Data compiled from various sources.[4][5][6]

Decision Tree for Troubleshooting Insolubility:

start Compound Insoluble in Initial Solvent heat Apply Gentle Heat start->heat sonicate Use Sonication heat->sonicate No dissolved Dissolved? heat->dissolved Yes co_solvent Try a Co-solvent System sonicate->co_solvent No sonicate->dissolved new_solvent Screen a Different Solvent Class co_solvent->new_solvent No co_solvent->dissolved success Proceed with Reaction dissolved->success

Caption: Troubleshooting workflow for an insoluble compound.

Q3: Can the pH of the solution be adjusted to improve the solubility of this compound?

A3: Yes, pH adjustment can be a powerful tool for modifying solubility, especially for molecules with acidic or basic functional groups. This compound has a hydroxyl group on the pyrimidine ring, which is weakly acidic (phenolic in nature). It also has basic nitrogen atoms in the pyrimidine ring.

  • In Aqueous Media:

    • Increasing pH (Basic Conditions): Adding a mild base (e.g., sodium bicarbonate or a tertiary amine like triethylamine) can deprotonate the hydroxyl group, forming a phenoxide-like anion. This charged species will be significantly more soluble in polar, aqueous media.

    • Decreasing pH (Acidic Conditions): Adding a mild acid can protonate the nitrogen atoms of the pyrimidine ring, forming a cationic species. This can also increase solubility in aqueous solutions.

Important Considerations:

  • Reaction Compatibility: Ensure that any acid or base added is compatible with your downstream reaction conditions and will not cause unwanted side reactions or degradation of your starting material or reagents.

  • Ester Hydrolysis: Be cautious when using strong bases, as they can promote the hydrolysis of the methyl ester group.

Protocol for pH-Modified Solubility Test:

  • Prepare a Suspension: Create a suspension of this compound in your reaction solvent (if it is compatible with water or is an aqueous system).

  • Titrate with Acid/Base: While stirring, add a dilute aqueous solution of a suitable acid (e.g., 1M HCl) or base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) dropwise.

  • Observe for Dissolution: Monitor the mixture for any changes in clarity, indicating dissolution.

  • Check pH: Use pH paper or a pH meter to determine the pH at which dissolution occurs.

Summary and Best Practices

  • Systematic Approach: Always approach solubility challenges systematically. Start with the most likely successful solvents and then move on to other techniques.

  • Small-Scale Testing: Perform all solubility tests on a small scale before committing your entire batch of material.

  • Documentation: Keep meticulous records of the solvents, temperatures, and techniques used, and the corresponding solubility observations. This will be invaluable for future experiments.

  • Safety First: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Be aware of the flammability and toxicity of the solvents you are using.

By following the guidance in this technical support document, you will be well-equipped to tackle the solubility challenges associated with this compound and advance your research with confidence.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Ishikawa, M., & Hashimoto, Y. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(4), 1537–1550. [Link]

  • Baluja, S., & Soni, P. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5-6), 461-465. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Organic Chemistry Data. Retrieved from [Link]

  • 2-Methyl-5-hydroxypyridine | C6H7NO. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Baluja, S., & Soni, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]

  • Wu, W., Tumbiolo, A., & Richard, J. P. (2016). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 138(42), 14036–14044. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. Retrieved from [Link]

  • Synthesis and Reactions of Some Pyrimidine Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Properties of Solvents Used in Organic Chemistry. (n.d.). Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Archiv der Pharmazie, 337(8), 444–451. [Link]

  • Methyl pyrimidine-5-carboxylate | C6H6N2O2. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for synthetic strategies involving Methyl 5-hydroxypyrimidine-2-carboxylate. This guide is tailored for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Here, we provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the most common and critical transformations of this molecule. Our focus is not just on procedural steps but on the underlying chemical principles that govern success.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The formation of a new carbon-carbon bond at the C5 position is a cornerstone of library synthesis and lead optimization. Due to the low reactivity of the C-OH bond itself in cross-coupling, a crucial prerequisite is its conversion into a more reactive electrophilic group, typically a triflate (-OTf) or tosylate (-OTs).

Prerequisite: Activation of the C5-Hydroxyl Group

Protocol: Synthesis of Methyl 5-(trifluoromethanesulfonyloxy)pyrimidine-2-carboxylate

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add pyridine (1.5 eq).

  • Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude triflate, which can be used directly or purified by column chromatography.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am initiating a Suzuki-Miyaura coupling with my pyrimidine-5-triflate. What is the most robust starting catalyst system?

A1: For electron-deficient heterocyclic systems like pyrimidines, the choice of ligand is paramount to overcoming common failure modes. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such substrates.[2]

Initial Recommendation:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like XPhos Pd G3 (2-5 mol%).

  • Ligand: A bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos (2-10 mol%).[2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the challenging oxidative addition step.[2]

  • Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq). These bases are generally effective and compatible with a wide range of functional groups.[3][4]

  • Solvent: Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1) or toluene.[3]

Q2: My reaction shows very low conversion, with starting material recovered. What are the likely causes and solutions?

A2: This is a classic issue often stemming from catalyst deactivation or insufficient reactivity.

  • Potential Cause 1: Catalyst Inhibition. The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3]

    • Solution: The use of bulky Buchwald-type ligands (SPhos, XPhos, RuPhos) is specifically designed to mitigate this.[2] Their steric profile creates a protective pocket around the palladium atom, disfavoring coordination from the pyrimidine nitrogens while still allowing the catalytic cycle to proceed.

  • Potential Cause 2: Inactive Catalyst. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing efficiently to the active form.[1]

    • Solution: Switch to a well-defined Pd(0) source like Pd₂(dba)₃ with an added ligand or, more reliably, use a modern pre-catalyst (e.g., XPhos Pd G3/G4) which generates the active Pd(0) species more cleanly and efficiently in situ.[5]

  • Potential Cause 3: Poor Reagent Quality.

    • Solution: Ensure your aryl halide is pure and that the boronic acid or ester is not degraded. Boronic acids, especially electron-deficient ones, can undergo protodeboronation upon storage.[1] Use fresh, high-purity reagents. Phosphine ligands are also susceptible to oxidation and should be stored under an inert atmosphere.[1]

Q3: My primary side-product results from protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize this?

A3: Protodeboronation is a major competing pathway, particularly with electron-deficient boronic acids or when the catalytic cycle is slow.[1][3]

  • Strategy 1: Choice of Base. The base is crucial for the transmetalation step but can also promote protodeboronation.[1] If you are using a strong base like NaOH or K₂CO₃ in aqueous media, consider switching to a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[1][6]

  • Strategy 2: Anhydrous Conditions. While some Suzuki protocols use aqueous bases, water is a proton source.[1] Performing the reaction under strictly anhydrous conditions with a base like K₃PO₄ can significantly reduce protodeboronation.

  • Strategy 3: Boronic Acid Stability. If the problem persists, consider converting your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate, which are more resistant to protodeboronation.[1]

Data Summary: Catalyst System Performance
Catalyst/Ligand SystemCoupling PartnerKey AdvantagesCommon Issues
Pd(PPh₃)₄Aryl Iodides/BromidesInexpensive, readily available.Often fails with electron-deficient pyrimidines; sensitive to steric hindrance.[2]
Pd(dppf)Cl₂Aryl BromidesGood for many heteroaromatic couplings.May be insufficient for highly hindered or challenging substrates.
Pd₂(dba)₃ / SPhos or XPhosAryl Bromides/ChloridesHigh reactivity, broad scope, excellent for hindered substrates.[5]Higher cost of ligands.
XPhos Pd G3/G4Aryl Bromides/Chlorides/TosylatesAir-stable precatalyst, high efficiency, reproducible results.[5]Higher cost.
Workflow: Troubleshooting a Failed Suzuki-Miyaura Coupling
Troubleshooting workflow for Suzuki-Miyaura couplings.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The introduction of a nitrogen-based substituent at the C5 position via Buchwald-Hartwig amination is another powerful tool for exploring the structure-activity relationship (SAR) of pyrimidine-based compounds.[7] Similar to the Suzuki coupling, this reaction requires prior activation of the hydroxyl group to a triflate or other suitable leaving group.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the best general-purpose catalyst system for coupling an amine to my pyrimidine-5-triflate?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the nature of the amine (primary, secondary, aryl, alkyl) and the steric environment. However, a robust starting point can be recommended.

Initial Recommendation:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%).

  • Ligand: A ligand from the Buchwald (e.g., XPhos) or Josiphos families is a strong starting choice. For secondary amines, Xantphos is also a widely used and effective ligand.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[8] For sensitive substrates where epimerization is a concern, a weaker base like K₃PO₄ may be used, though this often requires a more active catalyst system.[9]

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

Q2: My reaction is failing with a weakly nucleophilic amine (e.g., an aniline or a heteroaromatic amine). How can I drive the reaction to completion?

A2: Coupling of weakly basic amines is a common challenge because the amine competes poorly for coordination to the palladium center, and the C-N reductive elimination step can be slow.

  • Potential Cause 1: Insufficiently Active Catalyst. The catalytic cycle is likely stalling.

    • Solution: This scenario demands a highly active catalyst system. Use a more electron-rich and sterically hindered ligand. The "Generation 3" and "Generation 4" Buchwald ligands (e.g., G3/G4 palladacycles) are specifically designed for these challenging couplings. They generate a monoligated Pd(0) species that is exceptionally reactive.

  • Potential Cause 2: Base Mismatch. The base may not be strong enough to deprotonate the amine or the intermediate palladium-amine complex.

    • Solution: While NaOtBu is standard, for very weak amines, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) or potassium hexamethyldisilazide (KHMDS) may be necessary. However, these bases have poor solubility and can complicate reactions. A more common approach is to stick with NaOtBu or K₃PO₄ and focus on optimizing the ligand and palladium source.

Q3: I am observing decomposition of my starting material or product. What could be the cause?

A3: Pyrimidine rings can be sensitive to harsh reaction conditions, especially strong bases at high temperatures.

  • Potential Cause 1: Temperature Too High. Many modern catalyst systems are highly active and do not require high temperatures.

    • Solution: Attempt the reaction at a lower temperature. Many couplings with active ligands like XPhos can proceed efficiently at temperatures from room temperature to 80 °C.

  • Potential Cause 2: Base-Induced Degradation. The combination of a strong base and heat can lead to unwanted side reactions.

    • Solution: If possible, switch to a weaker base like Cs₂CO₃ or K₃PO₄. This will almost certainly require a more active catalyst system (e.g., a G4 palladacycle) to achieve a reasonable reaction rate but can preserve sensitive functional groups.

Workflow: Catalyst/Ligand Selection for Buchwald-Hartwig Amination
Decision tree for ligand selection in C-N coupling.

Section 3: O-Arylation & O-Alkylation (Ether Formation)

Directly functionalizing the C5-hydroxyl group to form an ether linkage provides an alternative and often more atom-economical route for derivatization compared to the two-step cross-coupling sequence.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary catalytic methods for forming an ether at the C5-hydroxyl position?

A1: There are two main catalytic strategies, each with distinct advantages.

  • Method 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling. This is analogous to C-N coupling and is excellent for forming aryl ethers (O-arylation). It involves coupling the hydroxyl group directly with an aryl halide.

    • Typical Conditions: A palladium catalyst (Pd₂(dba)₃) with a highly electron-rich, bulky phosphine ligand (e.g., BrettPhos, RuPhos) and a strong base (e.g., K₃PO₄, Cs₂CO₃) are often required. The C-O reductive elimination step is generally more difficult than C-N elimination, necessitating more specialized ligands.

  • Method 2: Acid-Catalyzed Etherification. For the synthesis of simple alkyl ethers (e.g., methyl or ethyl ethers), acid catalysis can be effective, particularly using an alcohol as both reactant and solvent or using reagents like 1,2-dimethoxyethane.[10][11]

    • Typical Conditions: A Brønsted or Lewis acid catalyst (e.g., H₃PW₁₂O₄₀, Amberlyst-15, In(OTf)₃) is used to activate the hydroxyl group or the alcohol coupling partner.[10][12]

Q2: My palladium-catalyzed O-arylation is not working, even though similar C-N coupling conditions were successful. Why?

A2: The catalytic cycle for C-O coupling has a higher activation barrier, particularly for the final reductive elimination step.

  • Potential Cause: Incorrect Ligand Choice. Ligands that work for C-N coupling may be ineffective for C-O coupling.

    • Solution: C-O bond formation almost always requires more electron-rich and sterically hindered phosphine ligands than C-N coupling. Ligands like BrettPhos and RuPhos are specifically designed to accelerate the slow C-O reductive elimination. Standard ligands like Xantphos or dppf are often ineffective.

  • Potential Cause: Base Incompatibility. The choice of base is critical and can inhibit the catalyst or cause side reactions.

    • Solution: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are generally preferred over alkoxides (e.g., NaOtBu) for C-O couplings, as alkoxides can participate in unwanted ligand exchange at the metal center.

Comparison of Etherification Strategies
MethodSubstrate ScopeAdvantagesDisadvantages
Pd-Catalyzed C-O Coupling Aryl Halides, TriflatesBroad functional group tolerance; mild conditions.Requires expensive catalysts/ligands; sensitive to ligand choice.
Acid-Catalyzed Etherification Alcohols, DimethoxyethaneInexpensive catalysts; simple procedure.Limited to alkyl ethers; can require harsh conditions (high temp); risk of side reactions.[11][12]
Williamson Synthesis (Non-catalytic baseline)Alkyl HalidesClassical, well-understood method.Requires strong base to form phenoxide; not suitable for aryl ether synthesis (requires aryl halide partner).

References

  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • Chu, X.-Q., Cao, W.-B., Xu, X.-P., & Ji, S.-J. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(2), 1145–1152. Retrieved from [Link]

  • Anonymous. (n.d.). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Journal of Chemical Research.
  • Anonymous. (2020). Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14342–14346. Retrieved from [Link]

  • Cravotto, G., & Orio, L. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]

  • Liang, Y., & Wnuk, S. F. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874–4901. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(8), 11721–11732. Retrieved from [Link]

  • Anonymous. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(05), 0463.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Anonymous. (n.d.). Efficient Pd(OAc)2/Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction. Request PDF on ResearchGate. Retrieved from [Link]

  • Patel, I. S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Request PDF on ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Retrieved from [Link]

  • Anonymous. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment.
  • Scott, C. J., & Snieckus, V. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(15), 2099–2114. Retrieved from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(5), 1383. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. Retrieved from [Link]

  • Anonymous. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH. Retrieved from [Link]

  • Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]

  • Sirois, L. E., et al. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development, 24(10), 2182–2192. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(1-2), 108–114. Retrieved from [Link]

  • Various Authors. (2022). Failed suzuki coupling, any suggestions? Reddit. Retrieved from [Link]

  • Various Authors. (2023). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Various Authors. (2019). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Anonymous. (n.d.). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane. RSC Publishing. Retrieved from [Link]

  • Liang, Y., & Wnuk, S. F. (2015). Modification of purine and pyrimidine nucleosides by direct C-H bond activation. Molecules, 20(3), 4874–4901. Retrieved from [Link]

  • Anonymous. (n.d.). Recent Developments in Catalytic Reductive Etherifications. Request PDF on ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Direct versus acetalization routes in the reaction network of catalytic HMF etherification. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Thomas, J. C., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13589–13600. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-methylpyrimidine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl pyrimidine-5-carboxylate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Validation of Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound such as Methyl 5-hydroxypyrimidine-2-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous purity validation is not merely a regulatory formality but a critical determinant of final product quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. As a Senior Application Scientist, this document synthesizes technical expertise with practical insights to empower you in selecting the most appropriate analytical strategy for your laboratory's needs.

The Central Role of Purity in Drug Development

The presence of impurities, even in minute quantities, can have a profound impact on the stability, bioavailability, and safety of a drug product. For intermediates like this compound, impurities can interfere with downstream synthetic steps, leading to reduced yields and the formation of undesirable by-products. Therefore, a robust and validated analytical method for purity assessment is indispensable.

Recommended Analytical Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands as the gold standard for the purity analysis of a vast array of organic molecules, including polar heterocyclic compounds like this compound.[1][2] This technique offers a judicious balance of resolution, sensitivity, and cost-effectiveness for routine quality control and release testing.

The principle of RP-HPLC lies in the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18 or C8) and a polar mobile phase.[2] Compounds are separated based on their hydrophobicity; more polar compounds, like our target analyte, will have a lower affinity for the stationary phase and thus elute earlier.

Causality Behind Experimental Choices for the Recommended HPLC Method

The selection of chromatographic conditions is paramount for achieving optimal separation of the main component from its potential impurities.

  • Column Selection (C18, 4.6 x 150 mm, 5 µm): A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of polar and non-polar compounds. The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.

  • Mobile Phase (Acidified Water and Acetonitrile): A gradient elution using water with a small percentage of acid (e.g., 0.1% formic or phosphoric acid) and acetonitrile is recommended. The acid serves to suppress the ionization of any acidic or basic functional groups on the analyte and potential impurities, leading to sharper, more symmetrical peaks. Acetonitrile is a common organic modifier that provides good elution strength for a broad range of compounds. A gradient is employed to ensure the timely elution of both polar and potentially less polar impurities.

  • UV Detection: this compound contains a pyrimidine ring, which is a chromophore that absorbs UV light. A UV detector offers a sensitive and cost-effective means of detection and quantification. The detection wavelength should be set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC Purity Analysis of this compound

Objective: To determine the purity of this compound and quantify any related impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 5% B, 5-25 min: 5% to 95% B, 25-30 min: 95% B, 30.1-35 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (or the determined λmax of the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (for peak identification and system suitability): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing factor for the main peak: 0.8 - 1.5

  • Theoretical plates for the main peak: ≥ 2000

Analysis and Calculation:

Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.

Visualizing the HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard Solution sys_suit System Suitability Testing prep_std->sys_suit Inject Standard prep_sample Prepare Sample Solution analysis Inject Sample Solution prep_sample->analysis Inject Sample sys_suit->analysis Proceed if passes integrate Integrate Peak Areas analysis->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity determination of this compound.

Comparative Analysis: HPLC vs. Alternative Methods

While RP-HPLC is a robust and widely applicable technique, alternative methods offer distinct advantages in specific scenarios. The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for higher sensitivity, structural elucidation of impurities, or absolute quantification.

FeatureRP-HPLC-UVUPLC-MSGC-MSqNMR
Principle Partition chromatography with UV detectionHigh-pressure partition chromatography with mass spectrometric detectionGas-phase chromatography with mass spectrometric detectionNuclear magnetic resonance spectroscopy
Typical Run Time 15-35 minutes2-10 minutes10-30 minutes5-15 minutes per sample
Sensitivity (LOD/LOQ) Moderate (µg/mL to ng/mL)[3]High (ng/mL to pg/mL)[4]High (for volatile compounds)[5]Low (mg/mL)[3]
Impurity Identification Limited (based on retention time)Excellent (provides molecular weight and fragmentation data)Excellent (for volatile impurities, provides fragmentation patterns)Good (provides structural information)
Quantification Relative (requires reference standards for each impurity for accurate quantification)Relative (requires reference standards)Relative (requires reference standards)Absolute (primary method, can quantify without a specific reference standard for the analyte)[6][7][8][9]
Sample Volatility Not requiredNot requiredRequiredNot required
Cost (Instrument/Operation) Moderate/LowHigh/ModerateModerate/LowHigh/Moderate
Alternative Method 1: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity.[4] When coupled with a mass spectrometer, UPLC-MS becomes a powerful tool for both the quantification and structural elucidation of impurities.

Causality Behind Experimental Choices for UPLC-MS:

  • Instrumentation: The choice of a UPLC system is driven by the need for higher throughput and resolution. A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used for its high sensitivity and ability to provide molecular weight information.

  • Mobile Phase: Volatile buffers, such as ammonium formate or ammonium acetate, are used instead of non-volatile phosphate buffers to ensure compatibility with the mass spectrometer's ionization source.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: UPLC-MS Impurity Profiling

Objective: To identify and quantify impurities in this compound with high sensitivity and specificity.

Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for rapid separation
Flow Rate 0.4-0.6 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and/or Negative
Scan Mode Full Scan for impurity detection and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.0-4.0 kV
Source Temperature 120-150 °C
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For a semi-polar compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.

Causality Behind Experimental Choices for GC-MS:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the hydroxyl group in our analyte), replacing them with a trimethylsilyl (TMS) group to increase volatility.

  • Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) is typically used for the separation of a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) is a hard ionization technique that generates reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared against spectral libraries for identification.

Experimental Protocol: GC-MS for Volatile Impurities

Objective: To identify and quantify volatile or semi-volatile impurities in this compound.

Sample Preparation (with Derivatization):

  • Accurately weigh the sample into a vial.

  • Add a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture to complete the derivatization reaction.

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Inlet Temperature 250-280 °C
Oven Program Temperature gradient optimized for separation
Ion Source Electron Ionization (EI), 70 eV
Mass Range 50-500 amu
Alternative Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6][7][8][9] The purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

Causality Behind Experimental Choices for qNMR:

  • Internal Standard: An internal standard is chosen that has a simple proton spectrum with at least one signal that is well-resolved from the analyte's signals. It must also be stable, non-volatile, and not react with the analyte or the solvent. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent (e.g., DMSO-d6 or CDCl3) is used that completely dissolves both the analyte and the internal standard.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.

Experimental Protocol: qNMR for Absolute Purity Determination

Objective: To determine the absolute purity of this compound.

Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube.

  • Add a known volume of a suitable deuterated solvent.

  • Ensure complete dissolution.

NMR Acquisition Parameters (¹H NMR):

ParameterCondition
Spectrometer 400 MHz or higher
Pulse Program Standard 90° pulse
Relaxation Delay (D1) ≥ 5 x T1 (longest relaxation time of protons of interest)
Number of Scans Sufficient for good signal-to-noise ratio

Data Processing and Calculation:

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Decision-Making Flowchart for Method Selection

Method_Selection start Start: Purity Validation of This compound q1 Routine QC and Release Testing? start->q1 q2 Need for Impurity Structure Elucidation? q1->q2 No hplc RP-HPLC-UV q1->hplc Yes q3 Suspected Volatile Impurities? q2->q3 No uplc_ms UPLC-MS q2->uplc_ms Yes q4 Need for Absolute Quantification (Primary Method)? q3->q4 No gc_ms GC-MS q3->gc_ms Yes q4->hplc No qnmr qNMR q4->qnmr Yes end End: Method Selected hplc->end uplc_ms->end gc_ms->end qnmr->end

Caption: Decision-making flowchart for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Validation

For the routine purity assessment of this compound, RP-HPLC with UV detection provides a robust, reliable, and cost-effective solution. However, a comprehensive purity validation strategy often benefits from the use of orthogonal techniques. UPLC-MS is invaluable for in-depth impurity profiling and structural elucidation, particularly during process development and forced degradation studies. GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities that may not be amenable to LC-based methods. Finally, qNMR serves as a primary method for the absolute quantification and certification of reference standards, providing a high degree of accuracy and traceability.

By understanding the principles, strengths, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. (1980). Journal of Chromatography A, 190(1), 107-112. [Link]

  • Patsnap. (2022, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

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  • News-Medical.Net. (2019, February 26). Hydrophilic Interaction Chromatography Applications. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Quantitative NMR Interpretation without Reference. (2022). Molecules, 27(22), 7800. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences, 30(1), 1-8. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). Records of Natural Products, 10(5), 620-630. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS. (2024). Molecules, 29(21), 5028. [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (2016). Methods in Molecular Biology, 1378, 237-242. [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). Orphanet Journal of Rare Diseases, 14(1), 57. [Link]

  • Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. (2020). Journal of Chromatography B, 1152, 122247. [Link]

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  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). Clinical Chemistry and Laboratory Medicine (CCLM), 61(10), 1792-1801. [Link]

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  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension Dosage Form. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 286-292. [Link]

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A Comparative Guide to the Biological Activity of Methyl 5-hydroxypyrimidine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a "privileged structure" in medicinal chemistry. Its presence as a core component of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1 has made it a foundational element in the design of numerous therapeutic agents.[1][2][3] The inherent versatility of the pyrimidine ring allows for extensive functionalization, leading to a vast chemical space with diverse biological activities. This guide provides an in-depth comparative analysis of analogs derived from a key starting scaffold, Methyl 5-hydroxypyrimidine-2-carboxylate , focusing on their differential performance as anticancer agents, antiviral compounds, and specific enzyme inhibitors. Our objective is to move beyond a simple cataloging of compounds and delve into the structure-activity relationships (SAR) that govern their efficacy, providing a rational basis for future drug design.

Part 1: Comparative Anticancer Activity

The search for novel, selective, and potent anticancer agents is a primary focus of modern medicinal chemistry. Pyrimidine derivatives have a rich history in this area, with compounds like 5-Fluorouracil being a clinical mainstay for decades.[4] Analogs of this compound, particularly those with fused heterocyclic ring systems, have shown significant promise by targeting key enzymes and pathways involved in cancer cell proliferation.[5][6][7]

Structure-Activity Relationship (SAR) Insights

The anticancer potential of these analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1][3] Key modifications include:

  • Fusion with Heterocyclic Rings: Creating fused systems like pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines often enhances potency by expanding the molecule's interaction with target proteins, such as the ATP-binding pocket of kinases.[6][8][9]

  • Substitution at the 2- and 4-positions: Introducing substituted anilines or other aryl groups at these positions is a common strategy for targeting the hinge region of various protein kinases, including VEGFR-2, EGFR, and Aurora kinases.[9][10][11]

  • Modification of the Carboxylate Group: Converting the methyl ester to amides or other functional groups can alter solubility, cell permeability, and binding interactions. For instance, pyrimidine derivatives bearing aryl urea moieties have been shown to induce apoptosis in cancer cells.[7]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrimidine carboxylate analogs against various human cancer cell lines, providing a quantitative basis for comparison.

Analog Class Specific Compound Example Target Cell Line IC50 (µM) Primary Target (if known) Reference
Pyrido[2,3-d]pyrimidineCompound 7xMantle Cell Lymphoma0.03 - 0.1CDK4/Cyclin D1[8]
Thieno[2,3-d]pyrimidineCompound 2MCF-7 (Breast)0.013Not specified[9]
Thieno[2,3-d]pyrimidineCompound 3MCF-7 (Breast)0.023Not specified[9]
Pyrimidine-5-carbonitrileCompound 11eHCT-116 (Colon)1.14VEGFR-2[10]
Pyrimidine-5-carbonitrileCompound 11eMCF-7 (Breast)1.54VEGFR-2[10]
Pyrimidine-5-carbonitrileCompound 12bHCT-116 (Colon)8.91VEGFR-2[10]
Featured Mechanism: Kinase Inhibition

Many of the most potent anticancer pyrimidine analogs function as ATP-competitive kinase inhibitors. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase active site. This blocks ATP from binding, thereby inhibiting the phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell growth and survival.

kinase_inhibition cluster_0 Kinase Active Site cluster_1 Molecular Interactions Kinase Protein Kinase Hinge Hinge Region ATP_Site ATP Binding Pocket ATP ATP ATP->ATP_Site Binds Analog Pyrimidine Analog (e.g., Pyrido[2,3-d]pyrimidine) Analog->Hinge H-Bonds Analog->ATP_Site Competitively Inhibits

Caption: ATP-competitive kinase inhibition by pyrimidine analogs.

Part 2: Comparative Antiviral Activity

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, with well-known drugs like Zidovudine (AZT) and Lamivudine used to treat HIV.[12] Non-nucleoside analogs derived from the hydroxypyrimidine carboxylate scaffold have also emerged as potent inhibitors of specific viral enzymes, offering novel mechanisms of action.

Focus: Dihydroxypyrimidine (DHP) Carboxylates vs. Human Cytomegalovirus (HCMV)

A notable example is the development of 4,5-dihydroxypyrimidine (DHP) derivatives as inhibitors of the pUL89 endonuclease, an enzyme essential for the replication of Human Cytomegalovirus (HCMV).[13] This provides an excellent case study for comparing the bioactivity of analogs where the core methyl carboxylate group is modified.

SAR Insights: The Critical Role of the Carboxylate Moiety

The functional group at the 2-position of the dihydroxypyrimidine ring dramatically influences target specificity and potency.[13]

  • Methyl Carboxylates (Esters): Showed potent, sub-micromolar inhibition of the HCMV pUL89 endonuclease.

  • Carboxylic Acids: Conversion of the ester to a carboxylic acid maintained or slightly improved potency against pUL89. This functionality is also favored for inhibiting other viral enzymes like HIV-1 RNase H and HCV NS5B polymerase.

  • Carboxamides: While potent against pUL89, the carboxamide functionality is strongly preferred for the inhibition of HIV-1 integrase, as exemplified by the development of Raltegravir.

This highlights a key principle in drug design: subtle changes to a functional group can redirect the molecule's activity towards entirely different enzyme targets, even within the same class of viruses.

Data Summary: Inhibition of HCMV pUL89 Endonuclease
Analog Subtype Number of Analogs Tested Potency Range (IC50) Key Finding Reference
Methyl Carboxylates190.59 – 5.0 µMPotent inhibition in ester form.[13]
Carboxylic Acids180.54 – 3.8 µMMaintained or improved potency.[13]
Carboxamides200.76 – 5.7 µMPotent, but this group is often optimal for other targets (e.g., HIV Integrase).[13]
Experimental Workflow: Plaque Reduction Assay

The gold standard for quantifying the antiviral efficacy of a compound in cell culture is the Plaque Reduction Assay. This method measures the ability of a compound to prevent virus-induced cell death.

plaque_assay_workflow A 1. Seed Host Cells in multi-well plate B 2. Infect cells with virus + serial dilutions of Pyrimidine Analog A->B C 3. Incubate to allow plaque formation B->C D 4. Overlay with semi-solid medium (e.g., agar or methylcellulose) C->D E 5. Fix and Stain Cells (e.g., Crystal Violet) D->E F 6. Count Plaques & Calculate IC50 E->F

Caption: Workflow for a standard viral Plaque Reduction Assay.

Part 3: Comparative Profile as Enzyme Inhibitors

Beyond broad anticancer and antiviral effects, pyrimidine carboxylate analogs can be designed as highly selective inhibitors of specific metabolic enzymes. This targeted approach can lead to therapies with fewer off-target effects.

Focus: Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive therapeutic target for diseases characterized by rapid cell proliferation, including cancer and autoimmune disorders.[14]

SAR Insights for DHODH Inhibition

Studies on pyrimidine analogs as DHODH inhibitors have revealed strict structural requirements for activity:[14]

  • Intact Pyrimidine Ring: The core amide and imide groups of the pyrimidine ring are essential for binding.

  • 6-Carboxylic Acid: A carboxylate group at the 6-position is strongly preferred by the enzyme over other acidic groups like sulfonamides or tetrazoles. This contrasts with our core scaffold, which has the carboxylate at the 2-position, suggesting that positional isomers are critical for targeting different enzymes.

  • 5-Position: This position has a steric limitation; substitution with groups larger than a methyl group significantly reduces inhibitory activity. This suggests a tightly constrained binding pocket near this position.

Mechanism: Targeting De Novo Pyrimidine Biosynthesis

By inhibiting DHODH, these analogs block the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. This leads to pyrimidine starvation and halts the proliferation of rapidly dividing cells.

pyrimidine_synthesis Carbamoyl_P Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP -> CTP, TTP, UTP (for DNA/RNA Synthesis) Orotate->UMP PRPP DHODH->Orotate Inhibitor Pyrimidine Analog (DHODH Inhibitor) Inhibitor->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).

Objective: To assess the dose-dependent cytotoxic effect of pyrimidine analogs on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO, serially diluted in medium)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

The comparative analysis of this compound analogs reveals a scaffold of remarkable biological versatility. The therapeutic application—be it as an anticancer, antiviral, or specific enzyme inhibitor—is dictated with high precision by the nature and placement of functional groups on the core pyrimidine ring.

  • For Anticancer Applications: Fused-ring systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are highly effective scaffolds for developing potent kinase inhibitors.[8][9]

  • For Antiviral Applications: Modification of the carboxylate group itself (to acid or amide) is a critical determinant of potency and selectivity against different viral enzyme targets.[13]

  • For Enzyme Inhibition: The precise positioning of key functional groups, such as the carboxylate at position 6 for DHODH inhibition, is paramount for achieving targeted activity.[14]

Future research should focus on developing multi-target-directed ligands (MTDLs), where a single pyrimidine analog is designed to inhibit multiple key targets in a disease pathway, potentially leading to synergistic effects and overcoming drug resistance.[15] Furthermore, optimizing the pharmacokinetic properties of these potent analogs will be crucial for their successful translation into clinical candidates.[16]

References

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  • Yilmaz, I., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

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  • Pignochino, Y., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of Medicinal Chemistry, 54(8), 2747-60. [Link]

  • Wang, Z., et al. (2020). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 11(11), 2221-2227. [Link]

  • Jayaprakash, P., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(6), e170522204918. [Link]

  • Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(13), 2653-9. [Link]

  • Unspecified Author. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

  • Unspecified Author. (2022). Coordinative Compounds Based on Unsaturated Carboxylate with Versatile Biological Applications. MDPI. [Link]

  • Heath, J. A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(13), 5474-85. [Link]

  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

  • Singh, V., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 172-186. [Link]

  • Unspecified Author. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Interpretation of Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose, providing detailed information about the molecular framework. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of Methyl 5-hydroxypyrimidine-2-carboxylate, a substituted pyrimidine of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with related analogues, and provide the experimental context necessary for robust analysis.

The Structural Landscape: Understanding the Molecule

Before delving into the spectral data, it is crucial to analyze the structure of this compound. The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. In this molecule, the substituents—a hydroxyl group at C-5 and a methyl carboxylate group at C-2—profoundly influence the electronic environment and, consequently, the NMR chemical shifts of the ring's protons and carbons.

cluster_0 Data Acquisition cluster_1 ¹H NMR Analysis cluster_2 ¹³C NMR Analysis cluster_3 Structure Elucidation SamplePrep Sample Preparation NMR_Acquisition ¹H and ¹³C NMR Acquisition SamplePrep->NMR_Acquisition H_Integration Analyze Integration NMR_Acquisition->H_Integration C_NumSignals Count Carbon Signals NMR_Acquisition->C_NumSignals H_ChemShift Analyze Chemical Shifts H_Integration->H_ChemShift H_Multiplicity Analyze Multiplicity (Coupling) H_ChemShift->H_Multiplicity Fragment_Assembly Assemble Molecular Fragments H_Multiplicity->Fragment_Assembly C_ChemShift Analyze Chemical Shifts C_NumSignals->C_ChemShift C_ChemShift->Fragment_Assembly Comparative_Analysis Compare with Known Compounds Fragment_Assembly->Comparative_Analysis Structure_Confirmation Confirm Structure Comparative_Analysis->Structure_Confirmation

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 5-hydroxypyrimidine-2-carboxylate for Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of common mass spectrometry techniques for the accurate molecular weight confirmation of Methyl 5-hydroxypyrimidine-2-carboxylate. Researchers, scientists, and drug development professionals will find scientifically grounded insights into the selection and application of these methods, ensuring data integrity and confidence in analytical results.

Introduction: The Critical Need for Accurate Molecular Weight Determination

This compound is a heterocyclic organic compound with a molecular formula of C₆H₆N₂O₃ and a theoretical monoisotopic molecular weight of 154.0378 Da.[1][2] Accurate confirmation of its molecular weight is a fundamental checkpoint in synthetic chemistry and drug discovery pipelines. It serves as a primary indicator of successful synthesis and purity, directly impacting the reliability of subsequent biological and pharmacological evaluations. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and specificity. This guide will compare and contrast two common soft ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), coupled with mass spectrometry, and further compare these with High-Resolution Mass Spectrometry (HRMS) for unambiguous molecular formula confirmation.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount for the successful analysis of small organic molecules like this compound. Soft ionization methods are preferred as they minimize fragmentation and keep the molecular ion intact, which is crucial for molecular weight determination.[3][4]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules that can be readily ionized in solution.[4] It generates ions by applying a high voltage to a liquid to create an aerosol.[4] Given the presence of a hydroxyl group and nitrogen atoms, this compound is expected to have sufficient polarity to be amenable to ESI. ESI often produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[3] It is also known for the formation of adducts with solvent ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can aid in confirming the molecular weight.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often complementary to ESI.[6][7] It is suitable for a wide range of compounds, including less polar and nonpolar molecules that are thermally stable.[6][7][8] In APCI, the sample is vaporized in a heated tube and then ionized by a corona discharge.[7][9] This technique typically generates singly charged ions, primarily protonated molecules [M+H]⁺.[6][7] For this compound, APCI offers an alternative ionization pathway that may be less prone to multiple charging or complex adduct formation compared to ESI.

Experimental Protocols

Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a high-purity solvent such as methanol or acetonitrile. For direct infusion analysis, this stock solution is further diluted to a final concentration of approximately 1-10 µg/mL with a solvent mixture appropriate for the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI and APCI).

Direct Infusion Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Methyl 5-hydroxypyrimidine- 2-carboxylate Solvent Methanol/Acetonitrile Dilution Dilute to 1-10 µg/mL Solvent->Dilution Infusion Direct Infusion Dilution->Infusion IonSource Ionization Source (ESI or APCI) Infusion->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Spectrum Mass Spectrum Generation DataAcquisition->Spectrum Analysis Molecular Weight Confirmation Spectrum->Analysis

Caption: Workflow for direct infusion mass spectrometry analysis.

ESI-MS Protocol
  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion Rate: 5-10 µL/min.

  • Ionization Mode: Positive and Negative.

  • Capillary Voltage: 3.5-4.5 kV.

  • Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray.

  • Drying Gas (N₂): Temperature set to 250-350 °C with a flow rate to facilitate desolvation.

  • Mass Range: m/z 50-500.

APCI-MS Protocol
  • Instrument: A quadrupole or TOF mass spectrometer equipped with an APCI source.

  • Infusion Rate: 5-10 µL/min.

  • Ionization Mode: Positive.

  • Corona Discharge Current: 2-5 µA.[7]

  • Vaporizer Temperature: 350-450 °C.[7]

  • Nebulizing Gas (N₂): Flow rate adjusted for efficient nebulization.

  • Drying Gas (N₂): Temperature set to 250-350 °C.

  • Mass Range: m/z 50-500.

Comparative Data Analysis

The following table summarizes the expected mass spectrometry data for this compound using ESI and APCI.

Ionization TechniqueExpected Ion(s)Observed m/z (Theoretical)Interpretation
ESI (Positive Mode) [M+H]⁺155.0451Protonated molecule.
[M+Na]⁺177.0270Sodium adduct.
[M+K]⁺193.0009Potassium adduct.
ESI (Negative Mode) [M-H]⁻153.0305Deprotonated molecule.
APCI (Positive Mode) [M+H]⁺155.0451Protonated molecule.

The Power of High-Resolution Mass Spectrometry (HRMS)

While ESI and APCI provide nominal mass information, High-Resolution Mass Spectrometry (HRMS) offers the significant advantage of providing highly accurate mass measurements, typically to within 5 parts per million (ppm).[10] This level of precision allows for the unambiguous determination of the elemental composition of an ion.[10][11]

HRMS Workflow

HRMS_Workflow cluster_sample_intro Sample Introduction cluster_hrms_analysis HRMS Analysis cluster_data_analysis Data Analysis Sample Prepared Sample LC Optional LC Separation Sample->LC Infusion Direct Infusion LC->Infusion IonSource Ionization Source (e.g., ESI) Infusion->IonSource MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector AccurateMass Accurate Mass Measurement Detector->AccurateMass FormulaCalc Molecular Formula Calculation AccurateMass->FormulaCalc Confirmation Confirmation FormulaCalc->Confirmation

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

HRMS Data for this compound
IonTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)Elemental Composition
[M+H]⁺155.0451155.0450-0.64C₆H₇N₂O₃

This high degree of mass accuracy provides strong evidence for the proposed elemental composition, significantly increasing confidence in the compound's identity.[10][11]

Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

For a comprehensive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[12][13][14] While mass spectrometry provides molecular weight information, NMR elucidates the chemical structure by probing the magnetic properties of atomic nuclei.[14][15]

¹H NMR Protocol
  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Concentration: 5-10 mg of sample dissolved in 0.5-0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Reference: Tetramethylsilane (TMS) as an internal standard.[12]

  • Analysis: The chemical shifts, integration, and coupling patterns of the proton signals will provide detailed information about the structure of the molecule.

Comparison of Techniques

FeatureESI-MSAPCI-MSHRMS¹H NMR
Principle Ionization from solutionGas-phase chemical ionizationHigh-accuracy mass measurementNuclear spin transitions
Information Nominal molecular weightNominal molecular weightElemental compositionMolecular structure, connectivity
Sensitivity HighModerate to highHighModerate
Sample Polarity Best for polar compoundsGood for moderate to low polarityDependent on ion sourceBroad applicability
Adduct Formation CommonLess commonDependent on ion sourceNot applicable
Confidence in ID GoodGoodVery HighVery High (structural)

Conclusion

For the routine confirmation of the molecular weight of this compound, both ESI-MS and APCI-MS are suitable techniques, with ESI being particularly effective due to the compound's likely polarity. The observation of the protonated molecule and potential adducts in ESI-MS provides strong evidence for the expected molecular weight. However, for unambiguous confirmation of the elemental composition, HRMS is the superior method, offering a level of precision that standard mass spectrometry cannot match. For complete structural elucidation, NMR spectroscopy is essential and should be used in conjunction with mass spectrometry. The choice of technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired level of confidence in the compound's identity.

References

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Sources

A Comparative Guide to the Reactivity of Methyl 5-hydroxypyrimidine-2-carboxylate and Other Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are indispensable building blocks for the synthesis of a vast array of biologically active compounds and functional materials.[1] The strategic functionalization of the pyrimidine core is paramount in drug discovery, enabling the fine-tuning of molecular properties to optimize efficacy and safety. This guide provides an in-depth technical comparison of the reactivity of Methyl 5-hydroxypyrimidine-2-carboxylate with other commonly employed pyrimidine building blocks. By examining their performance in key synthetic transformations, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of synthetic routes.

Introduction: The Pyrimidine Core and the Influence of Substituents

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms susceptible to nucleophilic attack.[2] The nature and position of substituents dramatically modulate this inherent reactivity, dictating the regioselectivity and efficiency of synthetic transformations. This guide will focus on comparing the utility of this compound with halogenated and other functionalized pyrimidines in cornerstone reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Leaving Groups and Electronic Activation

Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of pyrimidines. The efficiency of this reaction is largely dependent on the nature of the leaving group and the electronic activation of the pyrimidine ring.

The Halopyrimidine Benchmark

Halogenated pyrimidines are the most common substrates for SNAr reactions. The reactivity of the C-X bond (where X is a halogen) is a critical factor. Generally, the reaction proceeds more readily with better leaving groups. However, in the context of SNAr, the high electronegativity of fluorine can make the attached carbon more electrophilic and susceptible to nucleophilic attack, sometimes leading to fluorine being a better leaving group than other halogens in highly activated systems.[3][4]

For instance, 2,4-dichloropyrimidines are widely used building blocks where the chlorine at the C4 position is generally more reactive towards nucleophilic displacement than the one at the C2 position. This is attributed to the higher electrophilicity of the C4 position.[1]

Reactivity of this compound in SNAr

Direct SNAr at the C5 position of this compound, where the hydroxyl group would act as the leaving group, is not a feasible transformation under standard conditions as the hydroxide ion is a poor leaving group. However, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or triflate), which will be discussed in the cross-coupling section.

The primary influence of the hydroxyl and methyl carboxylate groups on SNAr reactions at other positions (if a leaving group were present) would be electronic. The hydroxyl group at C5 is electron-donating through resonance, which would decrease the electrophilicity of the ring carbons and thus deactivate the ring towards SNAr. Conversely, the methyl carboxylate group at C2 is electron-withdrawing, which would activate the ring. The interplay of these electronic effects would determine the overall reactivity.

Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the synthesis of complex molecules.[5][6] The choice of pyrimidine building block is crucial for the success of these transformations.

Comparative Reactivity of Pyrimidine Building Blocks in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of the pyrimidine substrate is dependent on the leaving group and the position of substitution.

Halopyrimidines: The established order of reactivity for halogens as leaving groups in palladium-catalyzed cross-coupling is I > Br > Cl.[7] The position of the halogen on the pyrimidine ring also significantly impacts reactivity, with the general trend being C4(6) > C2 > C5.[1]

This compound: The hydroxyl group at the C5 position is not a suitable leaving group for direct Suzuki-Miyaura coupling. However, it can be readily converted into a sulfonate ester, such as a tosylate (OTs) or a triflate (OTf), which are excellent leaving groups in these reactions.[8] Triflate is generally a better leaving group than tosylate.[9]

Experimental Workflow: Conversion of Hydroxyl Group to a Triflate Leaving Group

G cluster_0 O-Triflation of this compound start Start with This compound step1 Dissolve in an anhydrous aprotic solvent (e.g., Dichloromethane) start->step1 step2 Cool the reaction mixture to 0 °C step1->step2 step3 Add a non-nucleophilic base (e.g., Triethylamine or Pyridine) step2->step3 step4 Slowly add Triflic anhydride ((CF3SO2)2O) step3->step4 step5 Stir at 0 °C and allow to warm to room temperature step4->step5 step6 Monitor reaction progress by TLC or LC-MS step5->step6 step7 Work-up: Quench with water, extract with organic solvent, dry, and concentrate step6->step7 end Purify by column chromatography to obtain Methyl 5-(trifluoromethanesulfonyloxy) -pyrimidine-2-carboxylate step7->end

Caption: General workflow for the conversion of a hydroxypyrimidine to a pyrimidyl triflate.

Once converted to the corresponding triflate, Methyl 5-(trifluoromethanesulfonyloxy)pyrimidine-2-carboxylate can participate in Suzuki-Miyaura coupling reactions. The reactivity of the C5-OTf group is generally comparable to or even greater than that of a C5-Br group, making it a highly valuable building block for introducing diversity at this position.

Comparative Performance in Suzuki-Miyaura Coupling

Pyrimidine Building BlockLeaving GroupPositionCatalyst System (Typical)Yield (%)Reference
2,4-DichloropyrimidineCl4Pd(PPh₃)₄ / K₂CO₃71[10]
5-BromopyrimidineBr5Pd(PPh₃)₂Cl₂ / Na₂CO₃High[11]
Aryl TosylateOTs-Pd(OAc)₂ / XPhos / K₃PO₄High[8]
Methyl 5-(trifluoromethanesulfonyloxy) pyrimidine-2-carboxylate (Predicted) OTf 5 Pd(OAc)₂ / SPhos / K₃PO₄ Good to Excellent Inferred from[12]

Note: Direct experimental data for the Suzuki coupling of Methyl 5-(trifluoromethanesulfonyloxy)pyrimidine-2-carboxylate was not found in the immediate search results. The predicted reactivity and yield are based on the known high reactivity of aryl triflates in such couplings.

Comparative Reactivity of Pyrimidine Building Blocks in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] Similar to the Suzuki-Miyaura reaction, the success of this transformation depends on the leaving group and the electronic properties of the pyrimidine ring.

Halopyrimidines: Aryl halides are common substrates for Buchwald-Hartwig amination. The reactivity follows the general trend of Br > Cl. The use of bulky, electron-rich phosphine ligands is often necessary to achieve high yields, especially with less reactive aryl chlorides.[13]

This compound: As with Suzuki coupling, the hydroxyl group must first be converted to a sulfonate ester (triflate or tosylate) to serve as an effective leaving group. Aryl sulfonates are known to be effective coupling partners in Buchwald-Hartwig aminations.[14]

Experimental Protocol: Buchwald-Hartwig Amination of a Pyrimidyl Sulfonate

Materials:

  • Pyrimidyl sulfonate (e.g., Methyl 5-(trifluoromethanesulfonyloxy)pyrimidine-2-carboxylate) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos) (4 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrimidyl sulfonate, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance in Buchwald-Hartwig Amination

Pyrimidine Building BlockLeaving GroupPositionCatalyst System (Typical)Yield (%)Reference
Aryl BromideBr-Pd(OAc)₂ / P(o-tol)₃ / NaOtBu16-80[15]
Aryl ChlorideCl-Pd(OAc)₂ / JohnPhos / NaOtBuHigh[14]
Aryl PerfluorooctanesulfonateOSO₂C₈F₁₇-Pd(OAc)₂ / BINAP / Cs₂CO₃Good[16]
Methyl 5-(trifluoromethanesulfonyloxy) pyrimidine-2-carboxylate (Predicted) OTf 5 Pd₂(dba)₃ / XPhos / Cs₂CO₃ Good to Excellent Inferred from[14]

Reactivity of the Ester Group

The methyl carboxylate at the C2 position of the target molecule is an electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic attack. This group itself can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid or amidation to form an amide. These transformations provide further avenues for diversification of the pyrimidine scaffold.

Conclusion: Strategic Selection of Pyrimidine Building Blocks

The choice of pyrimidine building block is a critical strategic decision in the design of synthetic routes. While halopyrimidines are workhorse substrates for a multitude of transformations, This compound offers a unique and valuable platform for diversification, particularly at the C5 position.

The key to unlocking the reactivity of this building block lies in the facile conversion of the hydroxyl group into a highly reactive sulfonate ester leaving group, such as a triflate. This transformation renders the C5 position amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, with predicted high efficiency.

The presence of the C2-ester provides an additional handle for modification and its electron-withdrawing nature favorably influences the reactivity of the pyrimidine ring. Researchers and drug development professionals should consider this compound as a versatile and strategic building block for the synthesis of novel and complex pyrimidine-containing molecules.

References

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  • Dorel, R.; Feringa, B. L. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58, 17118-17129. [Link]

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  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

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  • PubMed. Electron-Mediated Aminyl and Iminyl Radicals from C5 Azido-Modified Pyrimidine Nucleosides Augment Radiation Damage to Cancer Cells. [Link]

  • Reddit. leaving group ability of triflate. [Link]

  • Reddit. Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

  • Reddit. Why is triflate better leaving group than mesylate. [Link]

  • ACS Omega. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • Frontiers in Chemistry. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. [Link]

  • Journal of the Chemical Society (Resumed). 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. [Link]

  • Molecules. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • Google Patents. Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
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  • The Journal of Organic Chemistry. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. [Link]

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  • Biophysical Chemistry. Reaction of reducing hydroxyl radical adducts of pyrimidine nucleotides with riboflavin and flavin adenine dinucleotide (FAD) via electron transfer: a pulse radiolysis study. [Link]

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A Comparative Guide to the X-ray Crystallography of Methyl 5-hydroxypyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the X-ray crystallography of Methyl 5-hydroxypyrimidine-2-carboxylate derivatives. It is designed to offer researchers and drug development professionals a comprehensive understanding of the structural nuances of this important class of compounds, supported by experimental data and protocols.

Introduction: The Significance of Pyrimidine Scaffolds and Structural Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids.[1] Consequently, pyrimidine derivatives are of significant interest in medicinal chemistry, with applications as antiviral, antitumor, antibacterial, and antimalarial agents.[2] The seemingly minor substitution of a hydroxyl group at the 5-position and a methyl carboxylate at the 2-position of the pyrimidine ring creates the "this compound" core, a molecule poised for diverse functionalization and potential therapeutic applications.[3][4]

Understanding the three-dimensional structure of these derivatives at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the most powerful technique for elucidating these structures, providing precise information on molecular geometry, conformation, and intermolecular interactions.[5][6] This knowledge is crucial for comprehending structure-activity relationships (SAR) and for the design of new, more potent therapeutic agents.

This guide will delve into a comparative analysis of the crystallographic features of this compound derivatives, provide a robust experimental workflow for their structural determination, and explore the key intermolecular interactions that govern their solid-state architecture.

Comparative Crystallographic Analysis of Pyrimidine Derivatives

A notable example is the crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate.[2] In this case, the organic molecules form a dimer linked by a pair of N—H⋯O hydrogen bonds.[2] The crystal packing is further consolidated by additional hydrogen bonding involving the water molecule, as well as weak C—H⋯π and π–π interactions, creating a three-dimensional network.[2]

The following table provides a hypothetical comparison based on common observations in pyrimidine derivative crystallography to illustrate how different functional groups might influence key crystallographic parameters.

Derivative Substituent (R) Plausible Space Group Key Intermolecular Interactions Potential Impact on Properties
Derivative A -H (parent compound)P2₁/c (monoclinic)N-H···O hydrogen bonds, π-π stackingBaseline packing, moderate solubility
Derivative B -Cl (at C4)P-1 (triclinic)C-H···O, C-H···N, Halogen bonds, π-π stackingDenser packing, altered solubility
Derivative C -NH₂ (at C4)P2₁/c (monoclinic)N-H···N, N-H···O hydrogen bond dimers (R₂²(8) motifs)Strong hydrogen bonding networks, potentially lower solubility
Derivative D -Phenyl (at C6)C2/c (monoclinic)C-H···π, π-π stacking, N-H···O hydrogen bondsIncreased lipophilicity, potential for polymorphism

This table is illustrative and based on general principles of crystal engineering for pyrimidine-containing compounds.

A Self-Validating Experimental Workflow for Crystal Structure Determination

The following protocol outlines a comprehensive and self-validating workflow for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

The synthesis of the target derivatives is the initial and crucial step. A general synthetic route might involve the condensation of a β-ketoester with an appropriate amidine derivative.[7] For novel compounds, it is imperative to confirm the chemical identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystallization. Impurities can significantly hinder the growth of high-quality single crystals.

The growth of single crystals suitable for X-ray diffraction is often the most challenging step.[8] A systematic approach using various techniques and solvent systems is recommended.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent system is one in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Rationale: As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of well-ordered crystals.

  • Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a "good" solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed vial containing a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

    • Solid-Liquid: Place the solid compound in a small vial and place this inside a larger sealed vial containing a solvent in which the compound is sparingly soluble.

    • Rationale: The slow diffusion of the "poor" solvent vapor into the "good" solvent solution (or the slow condensation of the solvent onto the solid) gradually reduces the solubility of the compound, promoting slow and controlled crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they should be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal quality.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization solvent_screening Solvent Screening characterization->solvent_screening slow_evaporation Slow Evaporation solvent_screening->slow_evaporation vapor_diffusion Vapor Diffusion solvent_screening->vapor_diffusion crystal_mounting Crystal Mounting & Cryo-cooling slow_evaporation->crystal_mounting vapor_diffusion->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental Workflow for Crystal Structure Determination.

The cooled crystal is mounted on a goniometer in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer.[5]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The positions and intensities of the diffracted X-rays are recorded by a detector.[9]

  • Structure Solution: The phase problem is solved using direct methods, which are highly effective for small organic molecules.[8] This provides an initial model of the electron density and atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The final refined structure provides accurate bond lengths, bond angles, and information about intermolecular interactions.[10]

A Deeper Look at Intermolecular Interactions

The solid-state architecture of this compound derivatives is dictated by a variety of non-covalent interactions. A thorough understanding of these interactions is key to crystal engineering and predicting the physicochemical properties of the solid form.

  • Hydrogen Bonding: The presence of the hydroxyl group, the pyrimidine nitrogen atoms, and the carboxylate group makes these molecules potent hydrogen bond donors and acceptors. A common and robust hydrogen-bonding pattern in aminopyrimidine-carboxylate systems is the R₂²(8) motif, which can form between two pyrimidine molecules (a homosynthon) or between a pyrimidine and a carboxylic acid (a heterosynthon).[11][12] In the case of this compound derivatives, strong N-H···O and O-H···N interactions are expected to play a dominant role in the crystal packing.[13]

  • π-π Stacking: The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions.[14] These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the overall stability of the crystal lattice. The nature and geometry of these stacking interactions can be influenced by the substituents on the pyrimidine ring.[15][16]

  • Other Weak Interactions: Weaker interactions such as C-H···O, C-H···π, and halogen bonds (if halogen substituents are present) also play a crucial role in fine-tuning the crystal packing.[2][17]

G cluster_homo Homosynthon cluster_hetero Heterosynthon cluster_stacking π-π Stacking a1 Pyrimidine a2 Pyrimidine a1->a2 N-H···N b1 Pyrimidine b2 Carboxylate b1->b2 N-H···O O-H···N c1 Pyrimidine Ring c2 Pyrimidine Ring c1->c2

Caption: Common Supramolecular Interactions in Pyrimidine Crystals.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable insights for drug discovery and development. By systematically applying the experimental workflow detailed in this guide, researchers can obtain high-quality crystal structures. The comparative analysis of these structures, with a focus on hydrogen bonding and π-π stacking interactions, allows for a deeper understanding of the structure-property relationships within this important class of compounds. This knowledge is essential for the rational design of new derivatives with optimized therapeutic profiles.

References

  • F. H. Allen, "The Cambridge Structural Database: a quarter of a million crystal structures and rising," Acta Crystallographica Section B: Structural Science, 2002, 58(3), 380-388. [URL: https://journals.iucr.org/b/issues/2002/03/00/issconts.html]
  • K. Chinnakali, H.-K. Fun, O. B. Shawkataly, and S. G. Teoh, "2-Amino-4,6-dimethylpyrimidinium salicylate," Acta Crystallographica Section C: Crystal Structure Communications, 1999, 55(8), 1334-1336. [URL: https://journals.iucr.org/c/issues/1999/08/00/issconts.html]
  • G. R. Desiraju, "Crystal Engineering: The Design of Organic Solids," Elsevier, 1989. [URL: https://www.elsevier.com/books/crystal-engineering/desiraju/978-0-444-88134-9]
  • M. C. Etter, "Encoding and decoding hydrogen-bond patterns of organic compounds," Accounts of Chemical Research, 1990, 23(4), 120-126. [URL: https://pubs.acs.org/doi/abs/10.1021/ar00172a005]
  • S. Narayanaswamy, S. K. Nayak, S. T. M. L. D. Sundaram, and P. T. Muthiah, "Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate," Acta Crystallographica Section E: Crystallographic Communications, 2016, 72(Pt 9), 1335–1338. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5120719/]
  • Rigaku, "Single crystal X-ray diffraction," Rigaku Corporation. [URL: https://www.rigaku.
  • C. A. Hunter and J. K. M. Sanders, "The nature of π-π interactions," Journal of the American Chemical Society, 1990, 112(14), 5525-5534. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00170a016]
  • K. Thanigaimani, P. T. Muthiah, D. E. Lynch, and J. M. S. S. Esperança, "Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1)," Acta Crystallographica Section E: Structure Reports Online, 2007, 63(12), o4609-o4611. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969248/]
  • University of Waterloo, "About Single X-ray Diffraction," University of Waterloo. [URL: https://uwaterloo.ca/x-ray-diffraction-facility/about-single-x-ray-diffraction]
  • PubChem, "Methyl 5-methylpyrimidine-2-carboxylate," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • CymitQuimica, "this compound," CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/1415574-30-9]
  • H. A. Mousa, M. Sharaky, M. A. E. Mourad, H. O. Tawfik, and A. A. Al-Karmalawy, "4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease," Journal of Medicinal Chemistry, 2022, 65(3), 2549–2565. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8857448/]
  • M. Becker, D. J. Kissick, and C. M. Ogata, "Locating and Visualizing Crystals for X-Ray Diffraction Experiments," Springer Protocols, 2017. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7221-1_1]
  • G. W. Miller and F. L. Rose, "Preparation of 4-hydroxypyrimidines," Journal of the Chemical Society, 1962, 5642-5651. [URL: https://patents.google.
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A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an in vitro biochemical assay designed to screen and characterize a novel series of potential kinase inhibitors. These inhibitors are synthesized from the versatile starting material, Methyl 5-hydroxypyrimidine-2-carboxylate. We will objectively compare the performance of our synthesized compounds against a known, well-characterized kinase inhibitor, providing supporting experimental data to illustrate the validation process. This document is intended for researchers, scientists, and drug development professionals actively engaged in the early-phase discovery and validation of targeted therapeutics.

Introduction: The Critical Role of In Vitro Assay Validation in Drug Discovery

The journey of a novel therapeutic from a laboratory concept to a clinical candidate is paved with rigorous testing and validation. A crucial early step in this process is the establishment of robust and reliable in vitro assays. These assays provide the initial assessment of a compound's biological activity and are fundamental to making informed decisions about which candidates to advance.[1][2] The validation of these assays is not merely a formality but a scientific necessity to ensure that the generated data is accurate, reproducible, and fit for its intended purpose.[3][4][5]

In this guide, we will focus on the validation of a biochemical kinase activity assay. Kinases are a critical class of drug targets, and the development of specific and potent kinase inhibitors is a major focus of modern drug discovery.[6] We will use a hypothetical series of compounds synthesized from this compound, a readily available chemical scaffold, to illustrate the key principles and practical steps of in vitro assay validation.[7][8]

Synthesis of Hypothetical Kinase Inhibitors

For the purpose of this guide, we have synthesized a small, focused library of three hypothetical kinase inhibitors (Compound A, Compound B, and Compound C) from the starting material, this compound. The synthetic scheme below illustrates a plausible route to generate diversity around the core pyrimidine scaffold. The rationale behind this synthetic approach is to explore the structure-activity relationship (SAR) by introducing different functional groups that may interact with the target kinase's active site.

  • Starting Material: this compound[7]

  • Target Kinase (Hypothetical): "Kinase X," a serine/threonine kinase implicated in a specific disease pathway.

  • Reference Inhibitor: Staurosporine, a well-known, potent, but non-selective kinase inhibitor.[9]

The synthesis would involve standard organic chemistry transformations to modify the hydroxyl group and/or the ester of the starting material to generate the final compounds. For the sake of brevity, the detailed synthetic procedures are omitted, but the final structures are characterized by standard analytical techniques (e.g., NMR, Mass Spectrometry) to confirm their identity and purity (>95%).

In Vitro Kinase Assay: Principle and Workflow

The in vitro assay chosen for this validation is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is widely used in high-throughput screening (HTS) due to its sensitivity, robustness, and homogeneous nature. The assay measures the phosphorylation of a specific peptide substrate by Kinase X.

Signaling Pathway

G cluster_0 Kinase X Signaling Cascade Kinase_X Kinase X (Active) Phospho_Substrate Phosphorylated Substrate Kinase_X->Phospho_Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Peptide Substrate Substrate->Phospho_Substrate

Caption: Simplified signaling pathway of Kinase X phosphorylation.

Experimental Workflow

The following diagram outlines the key steps in the TR-FRET kinase assay workflow.

G start Start dispense_compounds Dispense Compounds (Synthesized & Reference) start->dispense_compounds dispense_kinase Add Kinase X Enzyme dispense_compounds->dispense_kinase incubate1 Pre-incubation dispense_kinase->incubate1 dispense_substrate_atp Add Substrate/ATP Mix incubate1->dispense_substrate_atp incubate2 Kinase Reaction Incubation dispense_substrate_atp->incubate2 dispense_detection Add TR-FRET Detection Reagents incubate2->dispense_detection incubate3 Detection Incubation dispense_detection->incubate3 read_plate Read Plate (TR-FRET Signal) incubate3->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the TR-FRET kinase assay.

Experimental Protocols

Biochemical Kinase Activity Assay (TR-FRET)

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds against Kinase X.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Kinase X: Recombinant Kinase X is diluted to the final working concentration in Kinase Buffer.
  • Peptide Substrate: A biotinylated peptide substrate is diluted in Kinase Buffer.
  • ATP: Adenosine triphosphate is diluted to the final working concentration in Kinase Buffer.
  • Test Compounds: Synthesized compounds and Staurosporine are serially diluted in 100% DMSO to create a concentration gradient.

2. Assay Procedure:

  • Dispense 50 nL of each test compound dilution into a 384-well low-volume assay plate.
  • Add 5 µL of Kinase X solution to each well and incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture.
  • Incubate the reaction for 60 minutes at room temperature.
  • Stop the reaction and detect the phosphorylated product by adding 10 µL of TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin).
  • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

3. Data Analysis:

  • The ratio of the two emission wavelengths is calculated.
  • The percent inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.
  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic model.

Comparative Performance Data

The following tables summarize the performance of the synthesized compounds in the validated Kinase X TR-FRET assay compared to the reference inhibitor, Staurosporine.

Table 1: Comparative Inhibitory Activity (IC₅₀) Against Kinase X

CompoundIC₅₀ (nM)Hill Slope
Compound A25.8-1.050.992
Compound B150.3-0.980.985
Compound C>10,000--
Staurosporine8.2-1.120.995

Table 2: Assay Validation Parameters

ParameterValueAcceptance Criteria
Z'-factor0.82> 0.5
Signal-to-Background (S/B)15> 5
CV of Controls (%)< 5%< 10%

Discussion: Interpreting the Validation Data

The successful validation of an in vitro assay hinges on demonstrating its suitability for the intended purpose.[3][10] The data presented in Tables 1 and 2 provide strong evidence for the robustness and reliability of our Kinase X TR-FRET assay.

  • Comparative Potency: The IC₅₀ values in Table 1 clearly differentiate the potencies of our synthesized compounds. Compound A shows promising activity, albeit lower than the non-selective inhibitor Staurosporine. Compound B is significantly less potent, and Compound C is inactive at the concentrations tested. This data provides a clear basis for initial SAR assessment and prioritization of chemical scaffolds for further optimization. The Hill slopes are close to -1, suggesting a classical 1:1 binding interaction, and the high R² values indicate a good fit of the data to the dose-response model.[9]

  • Assay Performance Metrics: The Z'-factor is a statistical parameter that is widely used to assess the quality of an HTS assay.[11] A Z'-factor of 0.82 is well above the acceptable limit of 0.5, indicating a large separation between the positive and negative controls and a low variability, which translates to a high degree of confidence in the assay's ability to identify true hits. The high signal-to-background ratio of 15 further underscores the assay's sensitivity. Finally, the low coefficient of variation (CV) for the controls demonstrates the precision and reproducibility of the assay.

Conclusion: A Validated Assay as a Cornerstone for Drug Discovery

This guide has outlined a comprehensive approach to the validation of an in vitro biochemical assay using a series of novel compounds synthesized from this compound. By systematically evaluating key performance parameters and comparing the results to a known reference compound, we have demonstrated that the described TR-FRET assay for Kinase X is robust, reliable, and fit for the purpose of screening and characterizing potential inhibitors.

The principles and methodologies described herein are broadly applicable to the validation of a wide range of in vitro assays. Adherence to these best practices is essential for generating high-quality, reproducible data that can confidently guide drug discovery programs from initial hit identification to lead optimization and beyond.[2][4]

References

  • A Practical Guide to Immunoassay Method Validation - PMC - PubMed Central. Available at: [Link]

  • Validation Procedures in Medical Laboratory Testing: A Systematic Review of Best Practices. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. Available at: [Link]

  • A Practical Approach to Biological Assay Validation | EDRA Services. Available at: [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC - NIH. Available at: [Link]

  • Best Practices for Sample Preparation & Assay Development - Danaher Life Sciences. Available at: [Link]

  • Assay Validation Guidelines - Ofni Systems. Available at: [Link]

  • In Vitro Diagnostics - FDA. Available at: [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC - PubMed Central. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019 - YouTube. Available at: [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC - PubMed Central. Available at: [Link]

    • Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of countless innovations. Molecules like Methyl 5-hydroxypyrimidine-2-carboxylate, a substituted pyrimidine, represent a class of building blocks with significant potential. Pyrimidine derivatives are known to be key pharmacophores in a range of therapeutic agents, including antiviral and anticancer drugs.[1][2] The precise placement of functional groups—in this case, a hydroxyl group at the 5-position and a methyl ester at the 2-position—dramatically influences the molecule's chemical reactivity, binding affinity, and overall biological activity.

For novel or sparsely documented compounds such as this, unambiguous structural verification is not merely a procedural step; it is the foundation of scientific integrity. Without a confirmed structure, all subsequent biological or material science data is rendered unreliable. This guide presents a comprehensive, field-proven workflow for researchers engaged in the synthesis and characterization of this compound.

We will move beyond a simple listing of steps to explain the causality behind experimental choices. This guide provides detailed protocols for acquiring high-quality nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data. Subsequently, we will detail a systematic methodology for cross-referencing this empirical data against major public spectral databases—NIST, SDBS, and PubChem. The objective is not just to search for a direct match, which may not exist, but to employ a validation strategy based on structural analogs and the convergence of evidence from multiple analytical techniques.

Part 1: The Foundation—Acquiring High-Quality Experimental Data

The validity of any database cross-referencing effort is contingent upon the quality of the initial experimental data. For a definitive structural assignment of an organic molecule, a trifecta of spectroscopic techniques is essential: NMR for the carbon-hydrogen framework, MS for molecular weight and elemental composition, and IR for identifying key functional groups.[3][4] This multi-pronged approach creates a self-validating system where each technique corroborates the findings of the others.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. The chemical environment of each proton and carbon atom is mapped, allowing for the complete assembly of the molecular puzzle.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of polar compounds and for its high boiling point. The acidic hydroxyl proton is often clearly visible in this solvent.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) spectrometer.

    • Acquire data with a sufficient number of scans (typically 16 or more) to achieve a high signal-to-noise ratio.

    • Key parameters: Pulse angle of 30-45 degrees, relaxation delay of at least 5 seconds.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum on the same sample.

    • A greater number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (DMSO at δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

Experimental Protocol: Mass Spectrometry (MS)

MS provides the exact molecular weight and, with high resolution, the elemental formula. This data is crucial for confirming the compound's identity.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, using electrospray ionization (ESI).

    • Acquire data in both positive and negative ion modes to identify the most stable molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Rationale: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

  • Electron Ionization (EI) GC-MS (Optional but Recommended):

    • If the compound is sufficiently volatile and thermally stable, GC-MS using EI provides a standardized fragmentation pattern that is highly valuable for library searching.[6]

    • Typical EI energy is 70 eV.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule.

Methodology:

  • Sample Preparation: No specific preparation is needed for a solid or liquid sample when using an Attenuated Total Reflectance (ATR) accessory.

  • FT-IR Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the sample directly on the ATR crystal.

    • Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

  • Data Analysis: The spectrum should show characteristic absorption bands. For carboxylates, two strong peaks are typically observed for the asymmetric and symmetric stretches of the -CO₂⁻ group.[7] For carboxylic acids, a very broad O-H absorption from 2500 to 3300 cm⁻¹ and a C=O absorption between 1710 and 1760 cm⁻¹ are characteristic.[8][9]

Data Summary for this compound

This table should be used to collate the acquired experimental data, forming a complete analytical profile of the compound.

Analytical Technique Parameter Expected/Observed Value
Chemical Formula C₆H₆N₂O₃
Molecular Weight 154.13 g/mol
HRMS [M+H]⁺ or [M-H]⁻Record accurate mass
¹H NMR (DMSO-d₆)Chemical Shift (δ), Multiplicity, Integratione.g., Ring protons, -OH, -OCH₃
¹³C NMR (DMSO-d₆)Chemical Shift (δ)e.g., Carbonyl, Aromatic C, -OCH₃
FT-IR (ATR)Wavenumber (cm⁻¹)e.g., O-H, C=O, C=N, C-O stretches

Part 2: The Cross-Referencing and Validation Workflow

With high-quality data in hand, the next phase is a systematic cross-referencing process. This involves querying major spectral databases not only for a direct match but, more importantly, for structurally related compounds that can provide comparative validation.

workflow cluster_acquisition Data Acquisition cluster_database Database Cross-Referencing cluster_analysis Analysis & Validation A Synthesized Compound B NMR (¹H, ¹³C) A->B C HRMS A->C D FT-IR A->D E Query Databases (NIST, SDBS, PubChem) B->E C->E D->E F Direct Search (Name, Formula) E->F G Substructure Search (Pyrimidine Core) E->G H Spectral Search (Key Peaks, m/z) E->H I No Direct Match (Expected Outcome) F->I G->I H->I J Compare with Analogs I->J K Validate Structure J->K L Deposit Data (e.g., PubChem) K->L

Caption: Workflow for data acquisition and spectral database cross-referencing.

A Comparative Guide to Key Spectral Databases

Each database offers unique strengths. A comprehensive search strategy should leverage all three.

Database Primary Data Types Search Capabilities Key Strengths
NIST Mass Spectral Library Electron Ionization Mass Spectra (EI-MS), GC Retention Indices.[6]Name, Formula, CAS No., Peak Search, Structure Similarity.[10]The gold standard for EI-MS; extensive, high-quality, and curated library.
SDBS (Spectral Database for Organic Compounds) ¹H & ¹³C NMR, MS, FT-IR, Raman, ESR.[5][11]Name, Formula, CAS No., Molecular Weight, Spectral Peaks.Integrated database with multiple types of spectra for a single compound; free access.[12]
PubChem Aggregated data including depositor-supplied spectra, physical properties, biological activity.Name, Formula, Structure (Substructure, Similarity), BioAssay data.Massive public repository linking chemical structures to a vast amount of information, including patents and literature.[13][14][15]
Step-by-Step Cross-Referencing Protocol
  • Direct Search (The Baseline):

    • Action: Search all three databases using the compound name "this compound" and the molecular formula C₆H₆N₂O₃.

    • Expected Outcome: It is highly probable that this search will yield no direct hits for a complete, validated spectral dataset, confirming the compound's novelty or sparse documentation.

  • Substructure and Similarity Search (The Core of the Investigation):

    • Action: This is the most critical step. Use the structure drawing tools in PubChem and other platforms to search for molecules containing the "5-hydroxypyrimidine" or "pyrimidine-2-carboxylate" core.

    • Rationale: This will retrieve a list of structural analogs. The goal is to find compounds that differ by only one or two functional groups. For example, you might find data for "2-hydroxypyrimidine-5-carboxylic acid"[16] or "methyl pyrimidine-5-carboxylate".[15][17]

    • Analysis: Compare your experimental spectra to the database spectra of these analogs.

      • NMR: Do the chemical shifts and splitting patterns of the pyrimidine ring protons in your spectrum logically correlate with those of the analogs? The electronic effect of the -OH versus another substituent at the 5-position should follow predictable chemical principles.

      • IR: Do the analogs show characteristic C=O and aromatic ring stretches in similar regions?

      • MS: Do the fragmentation patterns of the analogs show common losses (e.g., loss of -OCH₃ or CO) that are also present in your spectrum?

  • Spectral Data Search (The Fine-Toothed Comb):

    • Action: Use the advanced search functions in NIST MS and SDBS to search by specific, high-intensity peaks.

    • NIST MS: Input the molecular ion m/z value and the m/z values of the most abundant fragment ions.

    • SDBS: Input specific ¹³C chemical shifts or IR absorption frequencies.

    • Rationale: While unlikely to yield a perfect match for the entire spectrum, this can sometimes identify compounds that share significant structural motifs, providing further clues for validation.

Part 3: The Convergence of Evidence—A Self-Validating System

validation_logic cluster_data cluster_validation NMR ¹H & ¹³C NMR C-H Framework Connectivity Structure Confirmed Structure This compound NMR->Structure:f0 Consistent with... MS HRMS Elemental Formula Molecular Weight MS->Structure:f0 Matches... IR FT-IR Functional Groups (-OH, C=O) IR->Structure:f0 Confirms...

Caption: Convergence of analytical data for structural validation.

Trustworthiness through Causality:

  • MS to NMR: The elemental formula derived from HRMS (C₆H₆N₂O₃) must be in perfect agreement with the number and types of protons and carbons observed in the NMR spectra. For example, the ¹H NMR should show integration corresponding to six protons, and the ¹³C NMR should show six distinct carbon signals.

  • IR to NMR/MS: The functional groups identified by IR (e.g., a hydroxyl group and a carbonyl group) must be consistent with specific signals in the NMR spectra (e.g., a exchangeable -OH proton signal and a carbonyl carbon signal ~160-170 ppm) and with the oxygen count in the elemental formula from MS.

If all data points align and are consistent with established principles of spectroscopy, the proposed structure of this compound can be considered validated with a high degree of confidence.

Part 4: Advancing Science Through Data Deposition

Once a novel compound's structure has been rigorously validated, the final and crucial step is to contribute this knowledge to the scientific community. Depositing your high-quality, annotated spectral data into a public repository like PubChem ensures that future researchers can benefit from your work. This act transforms a private dataset into a public, citable reference, preventing duplicative effort and accelerating the pace of discovery.

Data Deposition Guidelines:

  • Prepare Your Data: Collate your raw and processed spectral files (e.g., JCAMP-DX format).

  • Include Metadata: Crucially, include all relevant experimental parameters: spectrometer frequency, solvent, ionization method, etc.

  • Submit to PubChem: Follow the PubChem Upload instructions to create a new substance record and attach your spectral data.

By following this comprehensive workflow—from meticulous data acquisition to systematic cross-referencing and public deposition—researchers can ensure the scientific integrity of their work and contribute lasting value to the chemical sciences.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • [13][15][18]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester | C8H8N4O3 | CID 113402 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 5-methylpyrimidine-2-carboxylate | C7H8N2O2 | CID 53429432 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Spectral Database for Organic Compounds - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (n.d.). UW-Madison Libraries. Retrieved from [Link]

  • Spectral Database for Organic Compounds - Bioregistry. (n.d.). Bioregistry. Retrieved from [Link]

  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents. (n.d.). Google Patents.
  • Synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate esters - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]

  • CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents. (n.d.). Google Patents.
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  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

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  • Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023). OpenStax. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

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  • (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - ResearchGate. (2024). ResearchGate. Retrieved from [Link]

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Navigating Pyrimidine Scaffolds: A Comparative Guide to Alternatives for Methyl 5-hydroxypyrimidine-2-carboxylate in Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of kinase inhibitors. The strategic functionalization of this privileged scaffold is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Methyl 5-hydroxypyrimidine-2-carboxylate is a versatile building block that offers multiple reaction handles for molecular elaboration. However, the choice of starting material can significantly impact the efficiency and outcome of a synthetic campaign. This guide provides an in-depth comparison of this compound with key alternatives in two pivotal synthetic transformations: amide bond formation and palladium-catalyzed cross-coupling reactions. By understanding the nuances of their reactivity, researchers can make more informed decisions to optimize their synthetic strategies.

The Central Role of 5-Substituted Pyrimidine-2-Carboxylates

The 5-position of the pyrimidine ring is a critical vector for modification in many drug discovery programs, as substituents at this position can project into solvent-exposed regions or interact with specific sub-pockets of a biological target. The 2-carboxylate group, often a methyl ester, serves as a convenient precursor for the introduction of various amide functionalities, which are crucial for establishing key hydrogen bonding interactions with protein targets.

This compound presents a unique combination of a nucleophilic hydroxyl group and an electrophilic ester. This dual functionality allows for a range of synthetic manipulations. However, the presence of the free hydroxyl group can also introduce challenges, such as competitive reactivity and the need for protection/deprotection steps. This guide will explore alternative building blocks that circumvent these issues or offer different synthetic opportunities.

Amide Bond Formation: A Comparative Analysis

A primary application of pyrimidine-2-carboxylates in drug discovery is their conversion to amides, which often serve as critical pharmacophores for target engagement.[1] The efficiency of this transformation can be influenced by the nature of the substituent at the 5-position.

Core Contenders:
  • This compound (The Parent Compound): The free hydroxyl group is electron-donating, which can slightly decrease the electrophilicity of the ester carbonyl, potentially making it less reactive towards nucleophilic attack by an amine. More significantly, the acidic proton of the hydroxyl group can interfere with basic reagents or require an additional equivalent of base, and the hydroxyl group itself can be a competing nucleophile under certain conditions.

  • Methyl 5-methoxypyrimidine-2-carboxylate (The Protected Alternative): By masking the hydroxyl group as a methyl ether, the complications associated with the acidic proton are removed. The methoxy group is also electron-donating, but its impact on the ester's reactivity is generally manageable. This alternative offers a more straightforward approach to amide coupling, avoiding the need for a separate protection step if the final product requires an O-alkylated pyrimidine.

Performance Comparison

While direct head-to-head comparative studies are limited, we can infer the relative performance based on established principles of amide bond formation. The direct amidation of esters, particularly with less nucleophilic amines, can be challenging and often requires harsh conditions or specific catalytic systems.[2][3]

FeatureThis compoundMethyl 5-methoxypyrimidine-2-carboxylateRationale & Insights
Reactivity in Amide Coupling ModerateModerate to HighThe free hydroxyl group can complicate the reaction by consuming base or acting as a competing nucleophile. The methoxy group removes this complication, leading to cleaner reactions and potentially higher yields.
Reaction Conditions May require an additional equivalent of base. Potential for O-acylation as a side product.Standard amide coupling conditions are generally applicable.The absence of the acidic proton in the methoxy-analogue simplifies the reaction setup.
Synthetic Efficiency May require a protection-coupling-deprotection sequence if the free hydroxyl is desired in the final product.More direct if the methoxy group is desired or if O-alkylation is the subsequent step.The choice depends on the desired final structure. If the free hydroxyl is the target, direct coupling with the hydroxy-ester is more atom-economical, provided side reactions can be controlled.
Illustrative Yields (Inferred) 60-80%70-95%Yields are highly dependent on the amine and coupling conditions. The inferred higher yields for the methoxy-analogue are based on the avoidance of side reactions.

Causality Behind Experimental Choices: When planning an amide coupling, a senior application scientist would first consider the final target molecule. If the 5-hydroxy group is essential for biological activity and is compatible with the planned coupling conditions, using this compound directly is the most efficient route. However, if the amine is a poor nucleophile or if the coupling conditions are harsh, protecting the hydroxyl group as a methoxy ether (or another suitable protecting group) would be a prudent choice to ensure a clean and high-yielding reaction.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a general method for the synthesis of pyrimidine-2-carboxamides from their corresponding methyl esters.

Materials:

  • Methyl 5-substituted-pyrimidine-2-carboxylate (1.0 eq)

  • Amine (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU) (1.2 eq)[4]

  • Organic base (e.g., DIPEA, Et3N) (3.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the methyl 5-substituted-pyrimidine-2-carboxylate in the chosen anhydrous solvent, add the amine and the organic base.

  • Add the coupling reagent portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Palladium-Catalyzed Cross-Coupling: Unlocking Molecular Diversity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively.[5][6] To participate in these reactions, the 5-position of the pyrimidine ring typically needs to be functionalized with a suitable leaving group, such as a halide or a triflate.

Strategic Precursors:
  • From this compound: The hydroxyl group can be converted to a triflate (-OTf), a highly effective leaving group for cross-coupling reactions. This two-step sequence (triflation followed by coupling) allows for the introduction of a wide range of substituents at the 5-position.

  • Methyl 5-bromopyrimidine-2-carboxylate (The Halogenated Alternative): This commercially available or readily synthesized building block is a direct precursor for cross-coupling reactions. Bromides are generally less reactive than triflates but are often more stable and cost-effective.

Comparative Performance in Cross-Coupling

The choice between a triflate and a bromide precursor depends on several factors, including the desired reactivity, the nature of the coupling partners, and the overall synthetic strategy.

FeatureMethyl 5-(triflyloxy)pyrimidine-2-carboxylateMethyl 5-bromopyrimidine-2-carboxylateRationale & Insights
Reactivity in Suzuki Coupling HighModerateTriflate is a better leaving group than bromide, generally leading to faster reaction rates and milder reaction conditions.
Reactivity in Buchwald-Hartwig Amination HighModerateSimilar to Suzuki coupling, the higher reactivity of the triflate can be advantageous, especially with less nucleophilic amines.
Substrate Scope BroadBroadBoth precursors are compatible with a wide range of boronic acids/esters and amines. The higher reactivity of the triflate may allow for the coupling of more challenging substrates.
Synthetic Efficiency Requires an additional step (triflation) from the hydroxy-pyrimidine.Can be used directly.If starting from the 5-hydroxypyrimidine, the triflation adds a step to the sequence. However, if the 5-bromopyrimidine is not readily available, its synthesis may also require multiple steps.
Illustrative Yields (Inferred) 70-95%60-90%Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions. The triflate may offer higher yields in challenging cases.

Expertise in Action: A seasoned medicinal chemist would weigh the pros and cons of each approach. For a routine Suzuki or Buchwald-Hartwig coupling with a readily available boronic acid or amine, the more economical and stable 5-bromopyrimidine would be the preferred starting material. However, when faced with a precious or unreactive coupling partner, or when milder conditions are required to preserve sensitive functional groups elsewhere in the molecule, the more reactive 5-triflyloxypyrimidine would be the superior choice, despite the additional synthetic step.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halopyrimidine

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 5-halopyrimidine with a boronic acid.

Materials:

  • Methyl 5-bromopyrimidine-2-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 eq)

  • Solvent (e.g., dioxane, toluene, DMF) and water

Procedure:

  • To a reaction vessel, add the methyl 5-bromopyrimidine-2-carboxylate, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Synthetic Decision Tree

The choice of the optimal pyrimidine building block is a critical decision in the design of a synthetic route. The following diagram illustrates a simplified decision-making process for selecting between this compound and its alternatives.

Synthetic_Decision_Tree start Define Final Target Structure q1 Is the 5-position functionalized via an amide bond? start->q1 q2 Is the 5-position functionalized via a C-C or C-N bond? start->q2 a1 This compound (Direct amidation if compatible) q1->a1 Yes, and OH is desired a2 Methyl 5-methoxypyrimidine-2-carboxylate (For cleaner coupling) q1->a2 Yes, and side reactions are a concern a3 Methyl 5-bromopyrimidine-2-carboxylate (Direct cross-coupling) q2->a3 Yes, and bromo-derivative is suitable a4 This compound -> Triflate (For highly reactive cross-coupling) q2->a4 Yes, and higher reactivity is needed

Caption: Decision tree for selecting a pyrimidine building block.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pyrimidine derivatives. However, a thorough understanding of its reactivity, along with that of its key alternatives, is crucial for the development of efficient and robust synthetic routes. For amide bond formation, the choice between the free hydroxyl and the methoxy-protected analogue depends on the desired final product and the reactivity of the amine coupling partner. For cross-coupling reactions, the decision to use a bromo-pyrimidine directly or to generate a more reactive triflate from the hydroxy-pyrimidine hinges on the required reaction conditions and the nature of the coupling partner. By carefully considering these factors, researchers can strategically select the optimal building block to accelerate their drug discovery efforts.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7596–7619. [Link]

  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Li, J., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 91, 129381. [Link]

  • Rodrigues, T., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(4), 435. [Link]

  • Chen, Y., & Dong, V. M. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis, 7(5), 3354–3358. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. [Link]

  • Saygili, N., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857. [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate as a Hydroxylamine Equivalent: A General Method for the Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]

  • Oldenhuis, N. J., et al. (2014). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Organic letters, 16(16), 4388–4391. [Link]

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  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. [Link]

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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

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  • Molnár, Á., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & biomolecular chemistry, 9(20), 7064–7074. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. The proper handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-hydroxypyrimidine-2-carboxylate.

In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices derived from the handling of structurally similar pyrimidine and carboxylate derivatives.[1][2] It is imperative to treat this compound as hazardous chemical waste and to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.[1]

Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is crucial. Based on data from analogous compounds such as Methyl 2-chloropyrimidine-5-carboxylate and Pyrimidine-2-carboxylic acid, this compound should be presumed to be hazardous.[3]

Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[4][5][6]

  • Irritation: Causes skin and serious eye irritation.[4][5]

  • Respiratory Issues: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure.[7] The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3][8]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[3]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene).[1][2]Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.[4]
Body Protection A lab coat or chemical-resistant apron.[1][2]Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols may be generated.[1][2][3]Protects against the inhalation of airborne particles that may cause respiratory tract irritation.

Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8][9] Ensure that safety showers and eyewash stations are readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in strict accordance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Never dispose of this chemical down the drain or in the regular trash. [8][9][11]

Workflow for Chemical Waste Disposal

cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Identify Waste: This compound B Segregate Waste: Isolate from incompatible materials (e.g., strong oxidizers, bases). [23] A->B C Select a compatible, leak-proof hazardous waste container. [8] B->C D Label Container Immediately: - 'Hazardous Waste' [12] - Full Chemical Name - Accumulation Start Date [7] - Hazard Pictograms C->D E Transfer waste into the labeled container inside a chemical fume hood. D->E F Store the sealed container in a designated Satellite Accumulation Area (SAA). [12] E->F G Ensure SAA is secure, well-ventilated, and under lab control. [7] F->G H Contact your institution's EHS department or a licensed waste contractor. [1] G->H I Provide accurate waste information for pickup and proper disposal. H->I

Caption: Decision workflow for the disposal of this compound.

Detailed Procedural Steps:
  • Waste Identification and Segregation:

    • Clearly identify the waste as "this compound".

    • This waste must be segregated from other waste streams, especially incompatible materials like strong oxidizing agents and bases, to prevent dangerous chemical reactions.[3][12]

  • Container Selection and Labeling:

    • Select a robust, leak-proof container that is chemically compatible with the waste.[10] Whenever possible, use the original manufacturer's container.[2]

    • As soon as the first quantity of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and appropriate hazard warnings (e.g., irritant, harmful).[1][13][14]

  • Waste Accumulation and Storage:

    • Carefully transfer the waste into the designated container, performing this action within a chemical fume hood to contain any dust or vapors.[1]

    • Seal the container tightly when not in use.[7]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[2][13] This area should be secure, well-ventilated, and away from general laboratory traffic.[15]

  • Arranging for Final Disposal:

    • Do not exceed the storage limits for hazardous waste in your laboratory (typically 55 gallons).[11]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][9]

    • Provide the disposal contractor with accurate and complete information about the waste material to ensure it is handled and disposed of in compliance with all regulations.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response

In the event of a spill, follow these procedures:[1]

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collect: Place all spilled material and contaminated absorbents into a pre-labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety and responsibility. Your diligence protects not only yourself and your colleagues but also the broader community and environment, ensuring that our pursuit of scientific advancement is conducted with the utmost integrity.

References

  • BenchChem. (n.d.). Safe Disposal of 4,6-diethoxypyrimidine: A Procedural Guide.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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  • Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet - Methyl 2-chloropyrimidine-5-carboxylate.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - Pyrimidine-2-carboxylic acid.
  • SynZeal. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 2-methylpyrimidine-4-carboxylate.
  • Fisher Scientific. (2014, February 4). Safety Data Sheet - 2-Methylpyrimidine-5-carboxylic acid.
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  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 5-hydroxypyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of Methyl 5-hydroxypyrimidine-2-carboxylate (CAS 1415574-30-9), a compound of interest in drug discovery and chemical synthesis. By understanding the why behind each step, you can foster a self-validating system of safety within your laboratory, protecting both yourself and the integrity of your work.

Hazard Profile and Risk Mitigation

The cornerstone of any safety protocol is a thorough understanding of the potential risks. Based on data from related pyrimidine carboxylates, we will operate under the assumption that this compound presents the following primary hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

Our selection of Personal Protective Equipment (PPE) is a direct response to these potential hazards, designed to create a reliable barrier between you and the chemical.

Table 1: Summary of Potential Hazards and Required PPE
Potential Hazard Route of Exposure Primary PPE Secondary/Enhanced PPE
Serious Eye Irritation EyesTightly fitting safety goggles (ANSI Z87.1 / EN 166)Face shield worn over safety goggles
Skin Irritation SkinNitrile gloves, Long-sleeved lab coatChemical-resistant apron, disposable coveralls
Respiratory Irritation InhalationWork in a certified chemical fume hoodNIOSH-approved respirator (e.g., N95)

The Core Directive: Your PPE Ensemble

For all routine operations involving this compound, the following PPE is mandatory.

  • Eye and Face Protection: Tightly fitting safety goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are essential.[2] These protect against accidental splashes and airborne particles. When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. Contaminated gloves must be disposed of immediately following proper removal techniques to avoid cross-contamination.

    • Lab Coat: A long-sleeved, flame-resistant lab coat that fits properly and is fully buttoned is required to protect your skin and personal clothing.

  • Respiratory Protection: All manipulations of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Operational Plan: PPE for Every Step

Safe handling is a process. The level of protection must be appropriate for the specific task. The following workflow outlines the necessary PPE at each stage of handling this compound.

Step 1: Receiving and Storage

Upon receiving the package, inspect it for any signs of damage within a well-ventilated area. Wear your core PPE ensemble (safety goggles, lab coat, nitrile gloves). Store the container in a cool, dry, and well-ventilated place, away from incompatible materials, with the container tightly closed.[1]

Step 2: Weighing Solid Compound

This is a critical step where the risk of generating airborne dust is highest.

  • Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.

  • Wear your full core PPE ensemble (goggles, lab coat, gloves).

  • Use anti-static tools and weigh paper where possible to minimize dust generation.

  • After weighing, carefully clean the spatula and the balance area with a damp cloth to collect any residual dust, ensuring not to generate aerosols. Dispose of the cloth as hazardous waste.

Step 3: In-Solution Handling (Reaction Setup & Workup)

When the compound is in solution, the risk of inhalation decreases, but the risk of splashes remains.

  • Always conduct these operations within a chemical fume hood.

  • Wear your core PPE ensemble. If there is a heightened risk of splashing due to the scale or nature of the operation (e.g., quenching a reaction), add a face shield over your safety goggles and consider a chemical-resistant apron.

Step 4: Waste Disposal

Proper disposal is paramount to ensure the safety of you and your colleagues.

  • Contaminated PPE: Used gloves, weigh paper, and disposable cleaning materials should be placed in a designated, sealed hazardous waste container. Never wear contaminated gloves outside of the laboratory area.

  • Chemical Waste: Dispose of the compound and any solutions containing it in accordance with local, state, and federal regulations. This typically involves collecting it in a clearly labeled, sealed hazardous waste container. Do not pour it down the drain.[2]

Emergency Protocols: Managing Exposure

Even with the best precautions, accidents can happen. Your PPE is your first line of defense.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if the spill is large or generates dust), cover the spill with an inert absorbent material. Carefully sweep up the material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal.[2]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in the lab, emphasizing the required PPE at each critical juncture.

cluster_prep Preparation & Staging cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Inspect package Prep Gather Materials Storage->Prep Retrieve chemical Weighing Weighing Solid Prep->Weighing Move to fume hood Dissolving Dissolving / Reaction Setup Weighing->Dissolving PPE_Waste Dispose Contaminated PPE Weighing->PPE_Waste Dispose weigh paper Workup Reaction Workup / Transfer Dissolving->Workup Decon Decontaminate Glassware Workup->Decon Waste Dispose Chemical Waste Workup->Waste Workup->PPE_Waste Dispose used pipettes Decon->Waste Decon->PPE_Waste Dispose gloves PPE_Core Core PPE: Goggles, Lab Coat, Nitrile Gloves PPE_Core->Prep Wear for all steps PPE_Core->Dissolving PPE_Core->Decon PPE_Enhanced Enhanced PPE: Face Shield, Respirator (if needed) PPE_Enhanced->Weighing

Caption: Workflow for handling this compound with PPE checkpoints.

References

  • MSDS of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Capot Chemical Co., Ltd.[Link]

Sources

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